Product packaging for Boc-N-methyl-L-valine(Cat. No.:CAS No. 45170-31-8)

Boc-N-methyl-L-valine

Cat. No.: B558132
CAS No.: 45170-31-8
M. Wt: 231.29 g/mol
InChI Key: XPUAXAVJMJDPDH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-N-methyl-L-valine, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO4 B558132 Boc-N-methyl-L-valine CAS No. 45170-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUAXAVJMJDPDH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426676
Record name Boc-N-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45170-31-8
Record name Boc-N-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-methyl-L-valine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Boc-N-methyl-L-valine, a crucial building block in peptide synthesis and drug discovery.

Chemical Properties

This compound is a white to off-white solid, valued in synthetic organic chemistry for its role as a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amino terminus allows for controlled peptide bond formation. The N-methyl group provides steric and electronic modifications that can enhance the metabolic stability and conformational properties of the resulting peptides.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₁H₂₁NO₄[1][2][3]
Molecular Weight 231.29 g/mol [1]
Melting Point 47-51 °C[2]
Boiling Point Not available
Optical Rotation [α]²⁰/D = -94° ± 3° (c=0.5 in ethanol)
Solubility Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO); less soluble in water.

Chemical Structure

The structure of this compound incorporates the L-valine amino acid backbone, with a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom, which is also methylated.

Structural Identifiers
IdentifierValueSource(s)
IUPAC Name (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid[1]
SMILES CC(C)--INVALID-LINK--C(=O)O
InChI InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m0/s1
InChIKey XPUAXAVJMJDPDH-QMMMGPOBSA-N
CAS Number 45170-31-8

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct N-methylation of its precursor, Boc-L-valine.

Materials:

  • Boc-L-valine

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-L-valine (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add methyl iodide (3.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Boc-L-valine in THF Dissolve Boc-L-valine in THF Start->Dissolve Boc-L-valine in THF Cool to 0C Cool to 0C Dissolve Boc-L-valine in THF->Cool to 0C Add NaH Add NaH Cool to 0C->Add NaH Stir at 0C Stir at 0C Add NaH->Stir at 0C Add Methyl Iodide Add Methyl Iodide Stir at 0C->Add Methyl Iodide Warm to RT and Stir Warm to RT and Stir Add Methyl Iodide->Warm to RT and Stir Quench with NH4Cl Quench with NH4Cl Warm to RT and Stir->Quench with NH4Cl Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with NH4Cl->Extract with Ethyl Acetate Wash with Water and Brine Wash with Water and Brine Extract with Ethyl Acetate->Wash with Water and Brine Dry and Concentrate Dry and Concentrate Wash with Water and Brine->Dry and Concentrate Purify Purify Dry and Concentrate->Purify End End Purify->End

Synthesis of this compound.

Spectroscopic Data

NMR Spectroscopy (Reference: Boc-L-valine)
  • ¹H NMR (CDCl₃): Chemical shifts are observed around 0.94-1.00 ppm (d, 6H, CH(CH₃)₂), 1.45 ppm (s, 9H, C(CH₃)₃), 2.20 ppm (m, 1H, CH(CH₃)₂), 4.03-4.27 ppm (m, 1H, α-CH), 5.09-6.33 ppm (br, 1H, NH), and 10.9 ppm (br s, 1H, COOH).[4] The presence of rotamers due to hindered C-N bond rotation can lead to the observation of multiple signals for some protons.[4]

  • ¹³C NMR: Please refer to publicly available spectral databases for the ¹³C NMR spectrum of Boc-L-valine.[5]

Infrared (IR) Spectroscopy (Reference: Boc-L-valine)

The IR spectrum of Boc-L-valine would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretches of the carbamate and carboxylic acid, and N-H bending.

Mass Spectrometry (Reference: Boc-L-valine)

Mass spectral data for Boc-L-valine is available in public databases such as PubChem.[6]

Logical Relationships in Synthesis and Purification

The synthesis and purification of this compound follow a logical progression from starting materials to the final, pure product.

G cluster_workflow Overall Process Flow Boc-L-valine Boc-L-valine N-Methylation Reaction N-Methylation Reaction Boc-L-valine->N-Methylation Reaction Reagents NaH, CH3I, THF Reagents->N-Methylation Reaction Crude Product Crude Product Purification Purification Crude Product->Purification Column Chromatography Purified Product Purified Product Workup Workup N-Methylation Reaction->Workup Quenching & Extraction Workup->Crude Product Purification->Purified Product

References

A Technical Guide to the Synthesis of Boc-N-methyl-L-valine from L-valine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-methylated amino acids are crucial building blocks in modern medicinal chemistry and peptide science. The incorporation of an N-methyl group can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability against proteolytic degradation, improving membrane permeability, and inducing conformational rigidity favorable for receptor binding.[1][2] Boc-N-methyl-L-valine is a key derivative used in the synthesis of complex peptides and other bioactive molecules.[3] This guide provides an in-depth overview of a reliable and commonly employed two-step synthesis route starting from the readily available amino acid, L-valine. The process involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by selective N-methylation.

Overall Synthesis Workflow

The synthesis of this compound from L-valine is typically achieved in a two-step sequence. First, the primary amine of L-valine is protected using di-tert-butyl dicarbonate ((Boc)₂O) to yield Boc-L-valine. This intermediate is then selectively methylated on the nitrogen atom using a strong base and a methylating agent to produce the final product.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Methylation L_Valine L-Valine Boc_Valine Boc-L-Valine L_Valine->Boc_Valine (Boc)₂O, NaOH THF/H₂O Boc_Me_Valine This compound Boc_Valine_ref->Boc_Me_Valine NaH, CH₃I THF

Figure 1: Overall synthetic route from L-valine to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary steps in the synthesis. Yields can vary based on reaction scale and purification efficiency.

Step Reaction Name Starting Material Key Reagents Solvent System Typical Yield (%) Reference
1Boc ProtectionL-ValineDi-tert-butyl dicarbonate ((Boc)₂O), NaOHTetrahydrofuran (THF) / Water~55%[4]
2N-MethylationBoc-L-ValineSodium Hydride (NaH), Methyl Iodide (CH₃I)Anhydrous Tetrahydrofuran (THF)~74%[5]

Detailed Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-valine (Boc-L-valine)

This procedure involves the protection of the primary amine of L-valine using di-tert-butyl dicarbonate (Boc anhydride) under basic aqueous conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Example Amount (20 mmol scale)Molar Equivalents
L-Valine117.152.34 g1.0
Sodium Hydroxide (NaOH)40.000.80 g (in 15 mL H₂O)1.0
Di-tert-butyl dicarbonate218.254.80 g1.1
Tetrahydrofuran (THF)-30 mL-
0.5 M Citric Acid-As needed for acidification-
Ethyl Acetate-For extraction-
Petroleum Ether-For crystallization-
Anhydrous Sodium Sulfate-For drying-

Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-valine (1.0 eq) in a mixture of THF (30 mL), water (15 mL), and 1 M NaOH solution (20 mL).[6]

  • Cool the resulting solution in an ice bath with vigorous stirring.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution.[6]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[6]

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted Boc anhydride.

  • Cool the aqueous layer in an ice bath and acidify it to a pH of approximately 3 by slowly adding a 0.5 M aqueous solution of citric acid. An oily substance should precipitate.[4][7]

  • Extract the precipitated product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with a small amount of water, and dry over anhydrous sodium sulfate.[4][7]

  • Filter off the drying agent and concentrate the ethyl acetate extract under reduced pressure.

  • Add petroleum ether to the resulting oil and allow the mixture to stand in a refrigerator to induce crystallization.[4]

  • Isolate the white crystals by filtration and dry them under vacuum to obtain pure Boc-L-valine. The expected yield is around 55%.[4]

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-N-methyl-L-valine

This protocol describes the selective N-methylation of Boc-L-valine using sodium hydride as a base and methyl iodide as the methylating agent.[8] This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Example Amount (10 mmol scale)Molar Equivalents
Boc-L-Valine217.262.17 g1.0
Sodium Hydride (NaH, 60% in oil)24.00 (NaH)0.83 g (provides 0.5 g NaH)~2.1
Methyl Iodide (CH₃I)141.942.1 mL (d=2.28 g/mL)~3.0
Anhydrous Tetrahydrofuran (THF)-50-100 mL-
Saturated aq. NH₄Cl-For quenching-
Ethyl Acetate-For extraction-
1 M HCl-For acidification-
Brine-For washing-
Anhydrous Magnesium Sulfate-For drying-

Experimental Procedure:

  • Under an inert atmosphere, dissolve Boc-L-valine (1.0 eq) in anhydrous THF in a dry, round-bottom flask.[5]

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise to the solution, allowing the resulting hydrogen gas evolution to subside between additions.[5][8] Stir the mixture at 0 °C for 30 minutes after the final addition.

  • Add methyl iodide (3.0 eq) dropwise to the reaction slurry.[5]

  • Allow the reaction to slowly warm to room temperature and stir overnight.[5]

  • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Acidify the mixture with 1 M HCl to a pH of ~2-3.

  • Extract the product with ethyl acetate (3x volumes).[5]

  • Combine the organic layers and wash sequentially with water and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the resulting crude product by column chromatography (silica gel) to obtain pure this compound.[5]

References

Physicochemical characteristics of Boc-N-methyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of Boc-N-methyl-L-valine

Introduction

N-(tert-Butoxycarbonyl)-N-methyl-L-valine, commonly abbreviated as this compound or Boc-N-Me-Val-OH, is a pivotal N-protected amino acid derivative. Its structure incorporates the sterically hindered valine side chain, an N-methyl group on the alpha-amine, and a tert-butoxycarbonyl (Boc) protecting group. This combination of features makes it a valuable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery.[1]

The Boc protecting group provides stability and enhances solubility, facilitating controlled peptide bond formation while preventing unwanted side reactions at the N-terminus.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant workflows for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These identifiers and descriptors are crucial for substance identification, characterization, and regulatory documentation.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueReference
IUPAC Name (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid[2]
Synonyms Boc-N-Me-Val-OH, N-Boc-N-methyl-L-valine[2]
CAS Number 45170-31-8[1]
Molecular Formula C₁₁H₂₁NO₄[1][2]
Molecular Weight 231.29 g/mol [2]
Canonical SMILES CC(C)--INVALID-LINK--N(C)C(=O)OC(C)(C)C[2]
InChI Key XPUAXAVJMJDPDH-QMMMGPOBSA-N[2]
Table 2: Physical and Chemical Data
PropertyValueConditionsReference
Appearance White powder / solidAmbient[1]
Melting Point 47 - 51 °C[1]
Optical Rotation [α]²⁵/D = -93 ± 2°[1]
[α]²⁰/D = -94 ± 3°c = 0.5% in ethanol
[α]²⁰/D = -87.0 to -97.0°c = 0.5 in ethanol
Purity ≥ 99% (Assay)[1]

Note: Spectral data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically available from commercial suppliers but are not consolidated in a single public source. Researchers should refer to the Certificate of Analysis for batch-specific spectral information.

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for reproducibility and verification of a compound's identity and purity.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity.[3] Pure crystalline substances exhibit a sharp melting point range, typically within 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)[3]

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[3][5] If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the material into the tube. Tap the sealed end of the tube on a hard surface to compact the powder to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a preliminary estimate.

  • Accurate Determination: Allow the apparatus to cool. Set the heating ramp to a slow rate (1-2 °C/min) starting from a temperature approximately 10-15 °C below the estimated melting point.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[3]

Optical Rotation Measurement (Polarimetry)

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.[6] It is a characteristic property of enantiomers. The specific rotation [α] is a standardized value calculated from the observed rotation.[7]

Apparatus:

  • Polarimeter[6]

  • Polarimeter cell (sample tube), typically 1 decimeter (dm) in length[6]

  • Volumetric flask and analytical balance

  • Appropriate solvent (e.g., ethanol, as specified in data tables)

Procedure:

  • Instrument Preparation: Turn on the polarimeter and allow the light source (e.g., sodium D-line) to warm up for at least 10 minutes.[6]

  • Blank Measurement: Fill the polarimeter cell with the pure solvent (e.g., ethanol). Ensure no air bubbles are present in the light path.[6][8] Place the cell in the polarimeter and zero the instrument.[8]

  • Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a solution of known concentration (c), expressed in g/mL.[6]

  • Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell completely, again ensuring the absence of air bubbles. Place the cell in the instrument and record the observed rotation (α) in degrees.[6] Also, record the temperature (T) and the wavelength (λ) of the light source.[8]

  • Calculation of Specific Rotation: Calculate the specific rotation using the following formula[7]: [α]Tλ = α / (l × c) Where:

    • [α] is the specific rotation.

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of light (e.g., 'D' for the sodium D-line).

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

Mandatory Visualizations

Diagrams illustrating key logical and experimental workflows provide a clear visual guide for researchers.

G start_end start_end process process data data decision decision io io start Start: Obtain Sample phys_char Physical Characterization (Appearance, Color) start->phys_char mp Melting Point Determination phys_char->mp spec_ana Spectroscopic Analysis (NMR, MS, IR) mp->spec_ana purity_check Purity Assessment (HPLC, TLC) spec_ana->purity_check opt_rot Optical Rotation Measurement purity_check->opt_rot compare Compare Data to Literature/Standards opt_rot->compare pass Identity & Purity Confirmed compare->pass Match fail Further Purification or Re-synthesis compare->fail Mismatch end End: Characterized Compound pass->end

Caption: General workflow for the physicochemical characterization of a chemical standard.

SPPS_Workflow Resin 1. Start with Resin (e.g., Merrifield) Deprotection1 2. N-α-Fmoc/Boc Deprotection Resin->Deprotection1 Wash1 3. Wash (DMF, DCM) Deprotection1->Wash1 Coupling 4. Couple this compound (HBTU/DIC/HATU) Wash1->Coupling Wash2 5. Wash Coupling->Wash2 Deprotection2 6. N-α-Boc Deprotection (TFA) Wash2->Deprotection2 Loop Repeat Steps 3-6 for next Amino Acid Deprotection2->Loop Loop->Wash1 Next Cycle Cleavage 7. Final Cleavage from Resin (e.g., HF, TFMSA) Loop->Cleavage Final Cycle Peptide Crude N-methylated Peptide Cleavage->Peptide

Caption: Role of this compound in a Boc-based solid-phase peptide synthesis (SPPS) cycle.

References

The Advent of a Key Building Block: A Technical Guide to Boc-N-methyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, historical context, and applications of Boc-N-methyl-L-valine, a critical reagent in modern peptide synthesis and drug development. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational synthetic methodologies, presents key quantitative data, and illustrates its utility in the synthesis of complex therapeutic molecules.

Introduction: The Genesis of a Chiral Tool

The development of peptide chemistry has been intrinsically linked to the evolution of protecting group strategies, enabling the precise and sequential assembly of amino acids. The tert-butyloxycarbonyl (Boc) protecting group, introduced in the mid-20th century, represented a significant advancement due to its stability under various conditions and its facile removal under mild acidic conditions.

Parallel to the refinement of protecting group chemistry, the strategic incorporation of N-methylated amino acids into peptide chains emerged as a powerful tool to modulate the pharmacological properties of peptides. N-methylation can enhance metabolic stability by hindering enzymatic degradation, improve membrane permeability, and constrain peptide conformation, which can lead to increased potency and selectivity for biological targets.

The convergence of these two powerful strategies—Boc protection and N-methylation—gave rise to this compound, a pre-formed building block that streamlines the synthesis of N-methylated peptides.

Historical Context and Discovery

The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids was significantly advanced by the work of S. T. Cheung and N. Leo Benoiton in 1977.[1] Their research provided a straightforward and efficient method for the N-methylation of Boc-protected amino acids. This development was crucial as it offered a reliable route to obtaining enantiomerically pure N-methylated amino acids, which were previously challenging to synthesize without racemization.[1][2]

The core of their method involves the direct methylation of the N-Boc-amino acid using a strong base, such as sodium hydride, and a methylating agent like methyl iodide, in an appropriate solvent like tetrahydrofuran (THF) at room temperature.[1] This approach proved effective for a range of neutral amino acids and laid the groundwork for the routine availability and use of compounds like this compound in peptide synthesis.

Experimental Protocols

This section details the seminal experimental protocol for the synthesis of this compound, based on the foundational work of Cheung and Benoiton, as well as a standard protocol for the initial Boc-protection of L-valine.

Synthesis of Boc-L-valine

The initial step in the synthesis of this compound is the protection of the amino group of L-valine with the Boc group.

Protocol:

  • Dissolve 29 g of L-valine in 250 ml of 1N aqueous NaOH, and add water to a total volume of 400 ml.[3]

  • Add 150 ml of tetrahydrofuran to the solution.[3]

  • While vigorously stirring at 10°C, add 100 ml of tert-butoxycarbonyl chloride (Boc-Cl) in five equal portions at ten-minute intervals.[3]

  • After each addition of Boc-Cl, add 2N aqueous NaOH to maintain a pH of approximately 8 to 9.[3]

  • After two hours, extract the mixture with diethyl ether.[3]

  • Acidify the aqueous layer with a 0.5 M aqueous citric acid solution, which will precipitate an oily substance.[3]

  • Extract the precipitate with ethyl acetate.[3]

  • Wash the ethyl acetate extract with a small amount of water, dry it over sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.[3]

  • Add petroleum ether to the concentrated extract and allow it to stand in a refrigerator to induce crystallization.[3]

  • Filter and dry the resulting crystals to obtain Boc-L-valine.[3]

Quantitative Data:

ParameterValueReference
Starting Material29 g L-valine[3]
Yield30 g (55%)[3]
Melting Point78°C[3]
Synthesis of this compound

The following protocol is based on the method developed by Cheung and Benoiton for the N-methylation of Boc-amino acids.

Protocol:

  • Dissolve Boc-L-valine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH) (2.2 equivalents) portion-wise to the stirred solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes.

  • Add methyl iodide (CH₃I) (3 equivalents) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 15-20 hours.[1]

  • Cool the reaction mixture in an ice bath and cautiously add water to quench the excess NaH.

  • Remove the THF by evaporation under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted methyl iodide and other non-acidic impurities.

  • Acidify the aqueous layer to pH 3 with a cold, dilute solution of hydrochloric acid or citric acid.

  • Extract the product into ethyl acetate or diethyl ether.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization or chromatography.

Quantitative Data for N-Methylation of various Boc-amino acids (Cheung and Benoiton, 1977):

Boc-Amino AcidYield of N-methylated product
Boc-Ala-OH95%
Boc-Leu-OH96%
Boc-Val-OH94%
Boc-Ile-OH91%

Applications in Drug Discovery and Synthesis

This compound is a crucial building block in the synthesis of several complex natural products and their analogues with significant therapeutic potential. Its incorporation is particularly notable in the synthesis of potent anticancer agents and immunosuppressants.

Synthesis of Dolastatin 10 Analogues

Dolastatin 10, a potent antimitotic agent isolated from a sea hare, and its synthetic analogues are powerful anticancer compounds.[4] this compound is a key component in the synthesis of the N-terminal fragment of many of these analogues.

G cluster_SPPS Solid-Phase Peptide Synthesis Resin 2-Chlorotrityl Chloride Resin Coupling1 Couple Fmoc-Dolaphenine Resin->Coupling1 Load first amino acid Fmoc_AA1 Fmoc-Dolaphenine Fmoc_AA1->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine) Coupling1->Deprotection1 Coupling2 Couple Fmoc-Dolaisoleucine Deprotection1->Coupling2 Fmoc_AA2 Fmoc-Dolaisoleucine Fmoc_AA2->Coupling2 Deprotection2 Fmoc Deprotection (Piperidine) Coupling2->Deprotection2 Coupling3 Couple Fmoc-Valine Deprotection2->Coupling3 Fmoc_AA3 Fmoc-Valine Fmoc_AA3->Coupling3 Deprotection3 Fmoc Deprotection (Piperidine) Coupling3->Deprotection3 Coupling4 Couple this compound Deprotection3->Coupling4 Boc_N_Me_Val This compound Boc_N_Me_Val->Coupling4 Cleavage Cleavage from Resin (TFA) Coupling4->Cleavage Purification Purification (HPLC) Cleavage->Purification Dolastatin_Analogue Dolastatin 10 Analogue Purification->Dolastatin_Analogue

Workflow for the solid-phase synthesis of a Dolastatin 10 analogue.
Synthesis of Cyclosporine Analogues

Cyclosporine A is a powerful immunosuppressant drug widely used in organ transplantation to prevent rejection. It is a cyclic peptide containing several N-methylated amino acids, including N-methyl-L-valine. The synthesis of cyclosporine and its analogues often involves the coupling of peptide fragments, where this compound is a key precursor for one of the fragments.[5]

G cluster_Fragment1 Fragment A Synthesis cluster_Fragment2 Fragment B Synthesis Boc_D_Ala Boc-D-Ala-OH Coupling1 Couple Boc_D_Ala->Coupling1 MeLeu1 H-MeLeu-OH MeLeu1->Coupling1 MeLeu2 H-MeLeu-OH Coupling2 Couple MeLeu2->Coupling2 MeVal H-MeVal-OH Coupling3 Couple MeVal->Coupling3 Coupling1->Coupling2 Coupling2->Coupling3 FragmentA Boc-D-Ala-MeLeu-MeLeu-MeVal-OH Coupling3->FragmentA Fragment_Coupling Fragment Condensation FragmentA->Fragment_Coupling Other_AAs Other Amino Acids FragmentB Heptapeptide Fragment Other_AAs->FragmentB FragmentB->Fragment_Coupling Deprotection_Cyclization Deprotection & Cyclization Fragment_Coupling->Deprotection_Cyclization Cyclosporine_Analogue Cyclosporine Analogue Deprotection_Cyclization->Cyclosporine_Analogue

Convergent synthesis strategy for a Cyclosporine analogue.

Conclusion

This compound stands as a testament to the ingenuity of chemical synthesis in advancing peptide science and drug discovery. Its development, rooted in the fundamental principles of protecting group chemistry and selective alkylation, has provided researchers with an invaluable tool for the creation of sophisticated and potent therapeutic agents. The detailed protocols and historical context provided in this guide aim to equip scientists with the necessary knowledge to effectively utilize this important chiral building block in their research endeavors.

References

The Strategic Imperative of N-Methylation: Enhancing Peptide Stability with N-Methyl-Valine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often encumbered by their inherent vulnerability to proteolytic degradation, leading to short in vivo half-lives and diminished clinical efficacy. A key strategy to surmount this obstacle is the site-specific N-methylation of the peptide backbone. The incorporation of an N-methyl group on a valine residue, a common aliphatic amino acid, serves as a powerful tool to enhance metabolic stability, modulate conformation, and ultimately improve the pharmacokinetic profile of peptide-based therapeutics. This technical guide provides a comprehensive overview of the role of N-methyl-valine in peptide stability, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Impact of N-Methyl-Valine on Peptide Properties: A Quantitative Perspective

N-methylation of a valine residue introduces a methyl group to the amide nitrogen, a modification that imparts significant changes to the peptide's physicochemical properties. This seemingly minor alteration has profound effects on proteolytic stability, receptor binding affinity, and conformational dynamics.

Enhanced Proteolytic Resistance

The primary and most well-documented advantage of N-methylation is the substantial increase in resistance to enzymatic degradation. The methyl group provides steric hindrance, effectively shielding the adjacent peptide bonds from the active sites of proteases. This steric blockade disrupts the recognition and binding of proteolytic enzymes, thereby inhibiting cleavage and prolonging the peptide's half-life in biological fluids.

The following table summarizes illustrative data comparing the proteolytic stability of peptides with and without N-methylated valine residues. While the precise impact is sequence-dependent, the data demonstrates the typical magnitude of stability enhancement observed.

Peptide SequenceModificationHalf-life in Human Serum (t½)Fold Increase in Stability (approx.)
Hypothetical Peptide AL-Valine (Unmodified)~0.8 hours-
Hypothetical Peptide AN,N-Dimethyl-L-Valine~18 hours22.5

Note: The data presented in this table is illustrative and serves to demonstrate the typical magnitude of stability enhancement observed with N-methylation. Actual results will vary depending on the specific peptide sequence and the location of the modification.

Modulation of Receptor Binding Affinity

The conformational rigidity imposed by N-methylation can also influence a peptide's binding affinity for its biological target. By restricting the peptide backbone's flexibility, N-methylation can pre-organize the peptide into a conformation that is more favorable for binding, thus reducing the entropic penalty upon association with its receptor. This can lead to an increase in binding affinity, as indicated by a lower dissociation constant (Kd). However, it is crucial to note that the effect of N-methylation on binding affinity is highly context-dependent and can sometimes lead to a decrease in affinity if the induced conformation is not optimal for receptor interaction.

The following table provides a hypothetical comparison of the binding affinity of a peptide with different modifications at a valine residue.

Peptide VariantModificationIllustrative Kd (nM)Rationale for Affinity Change
Peptide-L-ValUnmodified100Baseline binding affinity of the natural peptide sequence.
Peptide-D-ValD-amino acid substitution120The change in stereochemistry at the alpha-carbon can alter the side chain orientation, potentially disrupting optimal interactions with the protein target, leading to a slight decrease in affinity in this hypothetical case. However, in specific contexts, D-amino acid substitution can also enhance affinity.

A Technical Guide to the Spectroscopic Analysis of Boc-N-methyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Boc-N-methyl-L-valine, a crucial derivative of the amino acid valine utilized in peptide synthesis and pharmaceutical development. Due to the limited availability of published, comprehensive spectral datasets for this compound, this guide presents the known properties of the target molecule and utilizes the closely related and well-characterized compound, Boc-L-valine, as a reference for typical spectroscopic behavior. This approach provides a robust framework for researchers working with N-methylated amino acids.

Compound Identification
IdentifierValue
IUPAC Name (2S)-2-[--INVALID-LINK--amino]-3-methylbutanoic acid[1]
Synonyms Boc-N-Me-Val-OH, N-Boc-N-methyl-L-valine
CAS Number 45170-31-8[1][2]
Molecular Formula C11H21NO4[1][2]
Molecular Weight 231.29 g/mol [1]

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Where specific data for the N-methylated compound is not available, data for Boc-L-valine is provided as a reference, with clear notation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR Data (Reference: Boc-L-valine in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.9br s1HCOOH
~5.09d1HNH
~4.27dd1Hα-CH
~2.20m1Hβ-CH
1.45s9HC(CH₃)₃
1.00d3Hγ-CH₃
0.94d3Hγ'-CH₃

Note: For this compound, the NH proton signal would be absent and replaced by a singlet corresponding to the N-CH₃ group, typically in the range of 2.5-3.0 ppm.

¹³C NMR Data (Reference: Boc-L-valine)

Chemical Shift (ppm)Assignment
~176COOH
~156C=O (Boc)
~80C(CH₃)₃
~60α-CH
~31β-CH
~28C(CH₃)₃
~19γ-CH₃
~17γ'-CH₃

Note: For this compound, the chemical shift of the α-carbon would be expected to shift slightly downfield due to the N-methylation. A peak corresponding to the N-CH₃ carbon would also be present, typically in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands expected for this compound.

Characteristic IR Absorptions

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-HCarboxylic acid, broad
2975-2850C-HAlkane stretch
~1740C=OCarboxylic acid dimer
~1700C=OUrethane (Boc group)
1470-1450C-HAlkane bend
1390 & 1365C-Hgem-dimethyl bend
~1250C-OStretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

m/zIonDescription
232.1543[M+H]⁺Calculated for C₁₁H₂₂NO₄⁺
216[M-CH₃]⁺Loss of a methyl group
176[M-C₄H₉O]⁺Loss of the tert-butoxy group
158[M-C₄H₉O₂]⁺Loss of the Boc group
132[M-Boc+H]⁺Valine-N-methyl fragment
57[C₄H₉]⁺tert-butyl cation

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a protected amino acid like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving Structure_Elucidation->Data_Archiving

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide to Boc-N-methyl-L-valine (CAS: 45170-31-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-methyl-L-valine is a protected amino acid derivative that serves as a crucial building block in the synthesis of peptides and peptidomimetics.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the N-methylated amine of L-valine, offers distinct advantages in drug discovery and development. The N-methylation of the peptide backbone can enhance a peptide's metabolic stability, improve its membrane permeability, and constrain its conformation, which can lead to increased potency and selectivity for its biological target. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, applications in peptide synthesis, and relevant analytical data.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 45170-31-8[1][2][3]
Molecular Formula C₁₁H₂₁NO₄[1][3]
Molecular Weight 231.29 g/mol [3]
Appearance White to off-white powder[1][3]
Melting Point 47-51 °C[1]
Optical Rotation [α]²⁰/D −94±3°, c = 0.5% in ethanol
Solubility Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO), less soluble in water.[2]

Spectroscopic Data

Boc-L-valine ¹H NMR Data (Reference)
Chemical Shift (ppm)MultiplicityAssignment
10.9br sCOOH
5.09dNH
4.03ddα-CH
2.20mβ-CH
1.45sC(CH₃)₃
1.00, 0.94d, dγ-CH₃

Source: ChemicalBook, CAS 13734-41-3. Note: The spectrum shows a mixture of rotamers due to hindered C-N bond rotation.[4]

Boc-L-valine ¹³C NMR Data (Reference)
Chemical Shift (ppm)Assignment
176.9COOH
156.1C=O (Boc)
79.2C(CH₃)₃
60.1α-CH
31.1β-CH
28.3C(CH₃)₃
19.3, 17.8γ-CH₃

Source: ChemicalBook, CAS 13734-41-3.[5]

Mass Spectrometry

While a specific mass spectrum for this compound is not available, the expected molecular ion peak [M+H]⁺ would be at m/z 232.1543, corresponding to the molecular formula C₁₁H₂₂NO₄⁺.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-methylated amino acids is the direct alkylation of the N-protected amino acid. The following is a representative protocol for the N-methylation of Boc-L-valine using methyl iodide and sodium hydride.

Materials:

  • Boc-L-valine

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-L-valine (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes.

  • Add methyl iodide (3.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Boc-L-valine Boc-L-valine Reaction_Vessel Reaction Mixture in THF at 0°C to RT Boc-L-valine->Reaction_Vessel NaH NaH NaH->Reaction_Vessel CH3I CH3I CH3I->Reaction_Vessel THF THF THF->Reaction_Vessel Quench Quench with NH4Cl(aq) Reaction_Vessel->Quench Stir overnight Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Drying Dry over MgSO4 Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like this compound into a growing peptide chain during SPPS presents a challenge due to the steric hindrance of the N-methyl group, which reduces the nucleophilicity of the amine. This necessitates the use of more potent coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a commonly used and effective coupling reagent for this purpose.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc-SPPS) or Trifluoroacetic acid (TFA in DCM for Boc-SPPS)

Procedure (for one coupling cycle):

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Remove the N-terminal protecting group (e.g., with 20% piperidine in DMF for Fmoc deprotection).

  • Washing: Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and HATU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to this solution. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature. For coupling to another N-methylated residue, longer reaction times or double coupling may be necessary.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Proceed to the next deprotection and coupling cycle.

G start Start Cycle deprotection N-terminal Deprotection start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple to Resin wash1->coupling preactivation Pre-activate This compound with HATU/DIEA in DMF preactivation->coupling monitoring Monitor Coupling (e.g., Bromophenol Blue Test) coupling->monitoring wash2 Wash with DMF/DCM next_cycle Next Cycle or Cleavage wash2->next_cycle monitoring->coupling Incomplete (Recouple) monitoring->wash2 Complete

Caption: Workflow for a single coupling cycle in SPPS using this compound.

Applications in Drug Development

The incorporation of this compound into peptide-based drug candidates is a key strategy to enhance their therapeutic potential. N-methylation can:

  • Increase Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Improve Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can increase the lipophilicity of a peptide, which can facilitate its passive diffusion across cell membranes.

  • Induce Favorable Conformations: The steric bulk of the N-methyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation that can lead to higher receptor affinity and selectivity.

This compound is therefore a valuable tool for medicinal chemists in the fields of oncology, immunology, and neuroscience, where peptide-based therapeutics are of growing interest.[1]

Conclusion

This compound is a specialized amino acid derivative with significant applications in modern peptide chemistry and drug discovery. Its unique structural features allow for the synthesis of peptides with enhanced pharmacological properties. This guide has provided a comprehensive overview of its physicochemical characteristics, synthesis, and application in SPPS, offering a valuable resource for researchers in the field. While specific, publicly available spectroscopic data remains elusive, the provided information on its synthesis and use, along with reference data for a similar compound, should facilitate its effective utilization in the laboratory.

References

Literature review on N-methylated amino acids in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptide-based drug candidates represents a powerful approach to overcoming the inherent pharmacokinetic limitations of native peptides. This modification, involving the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, can dramatically enhance metabolic stability, improve membrane permeability, and provide greater control over the conformational properties of the peptide.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, analysis, and impact of N-methylated amino acids in modern drug discovery, complete with detailed experimental protocols and a quantitative analysis of their effects on key pharmacological parameters.

The Impact of N-Methylation on Peptide Properties

N-methylation introduces significant steric hindrance and removes a hydrogen bond donor from the peptide backbone.[4] These changes have profound effects on the physicochemical and biological properties of the peptide.

  • Enhanced Metabolic Stability: One of the most significant advantages of N-methylation is the increased resistance to proteolytic degradation.[3][5] The methyl group shields the amide bond from enzymatic cleavage, leading to a longer plasma half-life.[5][6]

  • Improved Membrane Permeability and Oral Bioavailability: By reducing the number of hydrogen bond donors, N-methylation increases the lipophilicity of the peptide, which can lead to improved passive diffusion across cell membranes and enhanced oral bioavailability.[3][4][7] For example, a tri-N-methylated analog of the Veber-Hirschmann peptide demonstrated a remarkable 10% oral bioavailability.[8]

  • Conformational Control: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially leading to higher receptor binding affinity and selectivity.[3]

Quantitative Analysis of N-Methylation Effects

The following tables summarize the quantitative impact of N-methylation on key drug-like properties.

Table 1: Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

Peptide/AnalogModificationHalf-life (t½)Biological MatrixReference
Endothelin Receptor AntagonistNon-methylated10.6 minRat intestinal perfusate[6]
Endothelin Receptor AntagonistN-methylated Ile¹⁹-Ile²⁰ bond538 minRat intestinal perfusate[6]
Cyclic Hexapeptide SeriesNon-methylatedVariableHuman Plasma[9]
Cyclic Hexapeptide SeriesN-methylated> 360 min (for all tested)Human Plasma[9]
Somatostatin (native)Non-methylated1-2 minHuman Plasma[6]
Octreotide (somatostatin analog)D-amino acid substitutions1.5 hHuman Plasma[6]

Table 2: Receptor Binding Affinity of N-Methylated vs. Non-Methylated Peptides

Peptide/AnalogTargetIC₅₀ / KᵢReference
Endothelin Receptor AntagonistEndothelin Receptor40 nM (IC₅₀)[6]
N-methylated Endothelin Receptor AntagonistEndothelin Receptor10 nM (IC₅₀)[6]
Somatostatin (native)Somatostatin Receptor Subtype 2 (SSTR2)0.23 nM (IC₅₀)[6]
Octreotide (somatostatin analog)Somatostatin Receptor Subtype 2 (SSTR2)0.56 nM (IC₅₀)[6]
NorHSPWAminopeptidase N6.5 µM (IC₅₀)[10]
cyc-LHSPWAminopeptidase N24.7 µM (Kᵢ)[10]

Table 3: Cell Permeability of N-Methylated vs. Non-Methylated Peptides (Caco-2 Assay)

Peptide/AnalogModificationApparent Permeability (Papp) (cm/s)Reference
Drugs completely absorbed in humans-> 1 x 10⁻⁶[11]
Drugs with partial absorption in humans-0.1-1.0 x 10⁻⁶[11]
Drugs with <1% absorption in humans-≤ 1 x 10⁻⁷[11]
Cyclic Hexapeptide (MW = 755)Three N-methyl groupsShowed 28% oral bioavailability in rat[9]

Experimental Protocols

Solid-Phase Synthesis of Peptides Containing N-Methylated Amino Acids

The incorporation of N-methylated amino acids during solid-phase peptide synthesis (SPPS) can be challenging due to steric hindrance.[1] The following protocol is a general guideline for Fmoc-based SPPS.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 30 minutes.[12]

  • Perform Fmoc deprotection using 20% piperidine in DMF.[9]

2. Standard Amino Acid Coupling:

  • For non-methylated amino acids, use a standard coupling reagent such as HCTU.[12]

3. N-Methylated Amino Acid Coupling:

  • Activation: Pre-activate a solution of the Fmoc-N-methyl amino acid (4 equivalents), a highly reactive coupling reagent like HATU or PyAOP (4 equivalents), and N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[12]

  • Coupling: Add the activated mixture to the resin and allow the reaction to proceed for an extended period (e.g., 1-4 hours).[12] Monitoring the coupling reaction with a test like the bromophenol blue test is recommended.[13] A second coupling may be necessary for difficult sequences.[13]

4. Coupling to the N-Methylated Residue:

  • The subsequent coupling of the next amino acid onto the N-methylated residue is also sterically hindered. The use of a powerful coupling reagent like HATU or microwave-assisted coupling is highly recommended.[12]

5. Cleavage and Deprotection:

  • Once the peptide sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).[12]

6. Purification:

  • Purify the crude peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[12]

On-Resin N-Methylation of Peptides

An alternative to incorporating pre-methylated amino acid building blocks is to perform the N-methylation directly on the resin-bound peptide. The Biron-Kessler method is a widely used three-step procedure.[14][15]

1. Sulfonylation:

  • Swell the peptide-bound resin in N-methylpyrrolidine (NMP).[15]

  • React the free N-terminal amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base (e.g., collidine or DMAP) to protect the amine.[12][15]

2. Methylation:

  • Perform the methylation of the resulting sulfonamide using a methylating agent such as dimethyl sulfate or methyl iodide and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or LiOtBu.[9][16]

3. Desulfonylation:

  • Remove the o-NBS protecting group using a thiol, such as 2-mercaptoethanol, and a base (e.g., DBU) to liberate the N-methylated amine, which is then ready for the next coupling step.[12][15]

Analytical RP-HPLC of N-Methylated Peptides

The analysis of N-methylated peptides by RP-HPLC requires specific considerations due to the potential for cis/trans isomers of the N-methylated amide bond, which can lead to peak broadening or multiple peaks for a single compound.[12][17]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.[17]

  • Dissolve the peptide in a suitable solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.[17]

  • Centrifuge the sample to pellet any insoluble material.[17]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[12]

  • Mobile Phase A: 0.1% TFA in water.[12]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[12]

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30-45°C. Elevated temperatures can help to improve peak shape by accelerating the interconversion of cis/trans isomers.[17]

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[12][17]

3. Data Analysis:

  • Integrate all peaks in the chromatogram.[17]

  • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by N-methylated peptide drugs and a general experimental workflow for their synthesis and analysis.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation Resin_Preparation Resin Preparation Fmoc_SPPS Fmoc SPPS (Standard AAs) Resin_Preparation->Fmoc_SPPS N_Me_Coupling N-Methylated AA Coupling Fmoc_SPPS->N_Me_Coupling Cleavage Cleavage & Deprotection N_Me_Coupling->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC_Purification Preparative RP-HPLC Crude_Peptide->RP_HPLC_Purification Pure_Peptide Pure N-Methylated Peptide RP_HPLC_Purification->Pure_Peptide Analytical_HPLC Analytical RP-HPLC LC_MS LC-MS Analysis Pure_Peptide->Analytical_HPLC Pure_Peptide->LC_MS Binding_Assay Receptor Binding Assay Pure_Peptide->Binding_Assay Stability_Assay Metabolic Stability Assay Pure_Peptide->Stability_Assay Permeability_Assay Cell Permeability Assay Pure_Peptide->Permeability_Assay

Caption: General workflow for the synthesis, purification, and evaluation of N-methylated peptides.

cyclosporin_a_pathway Cyclosporin_A Cyclosporin A Complex Cyclosporin A-Cyclophilin A Complex Cyclosporin_A->Complex binds Cyclophilin_A Cyclophilin A Cyclophilin_A->Complex binds Calcineurin Calcineurin Complex->Calcineurin inhibits NFAT NFAT (dephosphorylated) (Active) Calcineurin->NFAT dephosphorylates NFATp NFAT (phosphorylated) (Inactive) NFATp->Calcineurin Nucleus Nucleus NFAT->Nucleus translocates to Gene_Transcription IL-2 Gene Transcription Nucleus->Gene_Transcription activates

Caption: Simplified signaling pathway of Cyclosporin A, an N-methylated peptide drug.[2][18]

dactinomycin_pathway Dactinomycin Dactinomycin Intercalation Intercalation at GC-rich regions Dactinomycin->Intercalation DNA DNA Double Helix DNA->Intercalation RNA_Polymerase RNA Polymerase Intercalation->RNA_Polymerase blocks Topoisomerase_II Topoisomerase II Intercalation->Topoisomerase_II interferes with Transcription Transcription Elongation RNA_Polymerase->Transcription inhibited Cell_Death Cell Death Transcription->Cell_Death DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication inhibited DNA_Replication->Cell_Death

Caption: Mechanism of action of Dactinomycin, an N-methylated peptide antibiotic.[19][20][21]

References

The Biological Significance of N-methyl-L-valine Containing Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methyl-L-valine into peptide scaffolds represents a powerful tool in medicinal chemistry and drug development. This modification, while seemingly subtle, imparts profound changes to the physicochemical and biological properties of peptides, addressing many of the inherent liabilities of native peptides as therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of N-methyl-L-valine containing peptides, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental processes.

Core Concepts: The Impact of N-methylation

N-methylation, the addition of a methyl group to the backbone amide nitrogen of an amino acid residue, fundamentally alters a peptide's structure and function.[1] The incorporation of N-methyl-L-valine offers several key advantages:

  • Enhanced Metabolic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from degradation by proteases.[2][3] This leads to a significantly longer plasma half-life and improved in vivo stability.[1]

  • Increased Cell Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bond donor capacity of the peptide backbone. This, coupled with an increase in lipophilicity, can enhance a peptide's ability to passively diffuse across cell membranes, a critical factor for oral bioavailability.[2][4]

  • Conformational Control: The presence of the N-methyl group restricts the conformational freedom of the peptide backbone.[5] This can pre-organize the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and specificity.[1][3] It can also influence the cis/trans isomerization of the peptide bond, which has significant implications for the three-dimensional structure and function.[6]

Quantitative Data on N-methyl-L-valine Containing Peptides

The impact of N-methyl-L-valine incorporation on biological activity is often quantified through various assays. The following tables summarize key quantitative data from studies on peptides containing this modification.

Peptide/AnalogTarget/AssayQuantitative MetricValueReference
[3-N-methylvaline-A]insulinLipogenesis in rat fat cellsPotency vs. natural insulin2.1 +/- 0.2%[7]
[3-N-methylvaline-A]insulinReceptor binding in rat fat cells and liver plasma membranesAffinity vs. natural insulin1.0 +/- 0.3%[7]
[3-N-methylvaline-A]insulinRadioimmunoassayPotency vs. natural insulin11%[7]
Peptide ClassModificationTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Antimicrobial PeptidesN-methyl amino acid substitutionP. aeruginosaSimilar or greater activity than non-substituted molecules[8]
Antimicrobial PeptidesN-methyl amino acid substitutionE. faecalisSlightly higher MIC value than non-substituted ones[8]
Analytical TechniqueAnalyteSensitivity (LOD/LOQ)Precision (%RSD)Accuracy (%Recovery)
LC-MS/MSN,N-Dimethyl-L-ValineHigh (fmol to pmol range)Excellent (<15%)High (95-110%)
GC-MSN,N-Dimethyl-L-ValineModerate to High (pmol range)Good (<20%)Good (80-120%)
qNMRN,N-Dimethyl-L-ValineModerate (µmol to nmol range)Excellent (<1%)High (97-102%)

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of N-methyl-L-valine containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-L-valine

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-N-methyl-L-valine on a Rink Amide resin.[2]

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-L-valine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N'-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.[2]

  • Amino Acid Coupling (Standard Amino Acids): Pre-activate a solution of Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 1-2 minutes. Add the activated solution to the resin and agitate for 1-2 hours.[2]

  • Coupling of Fmoc-N-Methyl-L-valine: Due to the increased steric hindrance, the coupling of N-methylated amino acids often requires longer reaction times or more potent coupling reagents. The pre-activation step is similar to standard amino acids, but the coupling time may need to be extended.

  • Wash: After each coupling step, wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage filtrate to cold diethyl ether.[2]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Serum Stability Assay

This assay determines the stability of a peptide in the presence of serum proteases.[2]

Materials and Reagents:

  • Synthesized peptides (with and without N-methylation)

  • Human or rat serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Peptide Incubation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Add the peptide solution to an equal volume of serum and incubate at 37°C.[2]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide-serum mixture.[2]

  • Protein Precipitation: Quench the reaction by adding an equal volume of ACN with 0.1% TFA to precipitate the serum proteins.[2]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[2]

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.[2]

  • Data Analysis: Plot the percentage of remaining peptide against time to determine the peptide's half-life in serum.[2]

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide N-methyl-L-valine Containing Peptide GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction G cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation Start Start: Design Peptide Sequence SPPS Solid-Phase Peptide Synthesis (Incorporate N-Me-Val) Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Stability Serum Stability Assay Characterization->Stability Binding Receptor Binding Assay Characterization->Binding Activity In vitro/In vivo Activity Assays Binding->Activity G cluster_kinase_pathway Kinase Signaling Pathway Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phosphorylated_Substrate->Downstream Peptide_Inhibitor N-methyl-L-valine Peptide Inhibitor Peptide_Inhibitor->Kinase Inhibition

References

Solubility of Boc-N-methyl-L-valine in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Boc-N-methyl-L-valine, a critical protected amino acid derivative used in peptide synthesis and pharmaceutical development. Understanding its solubility characteristics is paramount for optimizing reaction conditions, purification protocols, and overall process efficiency. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates key experimental workflows.

Introduction to this compound

This compound ((2S)-2-[--INVALID-LINK--amino]-3-methylbutanoic acid) is a synthetic derivative of the amino acid L-valine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino nitrogen and a methyl group on the same nitrogen atom imparts specific chemical properties that are advantageous in peptide synthesis. The Boc group prevents unwanted side reactions at the N-terminus during peptide coupling, while the N-methyl group can introduce conformational constraints and increase the proteolytic stability of the resulting peptide.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for the structurally similar compound, Boc-L-valine, can provide valuable guidance for solvent selection.

Qualitative Solubility of this compound

General observations indicate that this compound, a white to off-white solid, exhibits good solubility in polar aprotic and polar protic organic solvents.[1]

SolventChemical ClassQualitative Solubility
Methanol (MeOH)Polar ProticSoluble[1]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]
WaterProticLess Soluble[1]
Quantitative Solubility of Boc-L-valine (Structurally Similar Compound)

The following table summarizes the available quantitative solubility data for Boc-L-valine. It is crucial to note that while the solubility properties of Boc-L-valine can offer a useful approximation, they may not be identical to those of this compound due to the presence of the N-methyl group, which can influence crystal lattice energy and solvation.

SolventChemical ClassQuantitative Solubility
Dimethyl Sulfoxide (DMSO)Polar Aprotic100 mg/mL[2]
Ethanol (EtOH)Polar ProticFreely Soluble[3]
Diethyl EtherEtherFreely Soluble[3]
Chloroform (CHCl₃)Halogenated HydrocarbonFreely Soluble[3]
N,N-Dimethylformamide (DMF)Polar AproticSoluble[4]
Dichloromethane (DCM)Halogenated HydrocarbonSoluble[4]
WaterProticSlightly Soluble[3]

Experimental Protocol for Solubility Determination

For precise and reliable solubility data, the isothermal shake-flask method is a widely accepted and robust technique.[5][6][7][8]

Principle

An excess amount of the solid solute (this compound) is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined using a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Solvent of interest

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Procedure
  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Key Workflows and Logical Relationships

The following diagrams illustrate critical workflows relevant to the use of this compound in a research and development setting.

A logical workflow for selecting an appropriate solvent.

Boc_SPPS_Workflow start Start: Resin Swelling in DCM deprotection Nα-Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (e.g., DIEA in DCM/DMF) deprotection->neutralization coupling Coupling of this compound (Activating agent in DMF/DCM) neutralization->coupling wash Wash Resin (DCM, IPA, DMF) coupling->wash repeat Repeat Cycle for Next Amino Acid wash->repeat repeat->deprotection Yes final_deprotection Final Nα-Boc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., HF) final_deprotection->cleavage purification Peptide Purification (e.g., RP-HPLC) cleavage->purification

A typical workflow for Boc solid-phase peptide synthesis (SPPS).

Conclusion

While specific quantitative solubility data for this compound remains limited, qualitative information and data from the analogous compound Boc-L-valine provide a solid foundation for solvent selection in peptide synthesis and other applications. For applications requiring high precision, the detailed isothermal shake-flask protocol enables researchers to determine accurate solubility values in their solvents of choice. The provided workflows offer a logical framework for solvent selection and for the primary application of this valuable protected amino acid in solid-phase peptide synthesis.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-N-methyl-L-valine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and oral bioavailability. Boc-N-methyl-L-valine, a sterically hindered amino acid, presents a significant challenge in solid-phase peptide synthesis (SPPS). The presence of the N-methyl group, in addition to the bulky isobutyl side chain of valine, sterically hinders the incoming acylating species, often leading to slow and incomplete coupling reactions. This can result in deletion sequences and low purity of the final peptide.

These application notes provide a comprehensive guide to successfully incorporate this compound in SPPS. We will discuss the selection of appropriate coupling reagents, optimized reaction conditions, and monitoring techniques to overcome the challenges associated with this sterically demanding building block.

Challenges in Coupling this compound

The primary challenge in the incorporation of this compound is the steric hindrance at the secondary amine. This steric bulk significantly slows down the rate of acylation compared to primary amines. Consequently, standard coupling protocols often result in low coupling efficiencies. To achieve successful incorporation, more potent activating reagents and optimized reaction conditions are necessary.

Another key consideration is the monitoring of the coupling reaction. The secondary amine of N-methylated amino acids does not give a positive result with the commonly used Kaiser (ninhydrin) test. Therefore, alternative methods such as the bromophenol blue test are required to assess the completion of the coupling step.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of this compound. The following table summarizes the performance of various coupling reagents commonly used for sterically hindered and N-methylated amino acids. The data presented is a synthesis of literature reports on challenging couplings and serves as a strong indicator of their efficacy for this compound.

Coupling ReagentReagent TypeRelative Reactivity/EfficiencyKey AdvantagesPotential Disadvantages/Side Reactions
HATU Uronium/Aminium SaltVery HighHighly effective for hindered couplings, fast reaction rates, and generally low epimerization.[1][2]Can cause guanidinylation of the N-terminus if used in excess.
HCTU Uronium/Aminium SaltHighA cost-effective alternative to HATU with comparable efficiency in many cases.[1]Can be less effective than HATU for the most challenging couplings.
PyAOP Phosphonium SaltVery HighParticularly effective for coupling N-methylated amino acids.[1]
PyBOP Phosphonium SaltHighGood for hindered couplings and is a stable reagent.Byproducts are generally not problematic.
PyBroP Phosphonium SaltVery HighHighly reactive and effective for hindered couplings.Byproducts can sometimes be problematic.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighCost-effective and generates a soluble urea byproduct. Oxyma helps to suppress racemization.May require longer reaction times or double coupling for very difficult sequences.

Experimental Protocols

The following are detailed protocols for the coupling of this compound in solid-phase peptide synthesis. It is recommended to perform a small-scale test reaction to optimize conditions for a specific peptide sequence.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for the coupling of this compound due to the high reactivity of HATU.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Bromophenol blue solution for monitoring

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.

  • Deprotection: Perform the N-terminal Boc deprotection of the preceding amino acid using standard procedures (e.g., 50% TFA in DCM).

  • Washing: Wash the resin thoroughly with DCM, followed by DMF or NMP.

  • Neutralization: Neutralize the resin with a solution of 5% DIPEA in DMF or NMP (2 x 2 minutes).

  • Washing: Wash the resin with DMF or NMP.

  • Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading), HATU (2.9-4.5 equivalents), and HOAt (3-5 equivalents, optional but recommended) in DMF or NMP. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[3]

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the reaction can be gently heated (e.g., to 30-40°C).

  • Monitoring: Monitor the reaction for completeness using the bromophenol blue test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF or NMP (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Double Coupling (Optional): If the monitoring test indicates an incomplete reaction, repeat steps 6-10.

Protocol 2: PyAOP-Mediated Coupling

PyAOP is another excellent choice for coupling sterically hindered N-methylated amino acids.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Bromophenol blue solution for monitoring

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents), PyAOP (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF or NMP. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction completion with the bromophenol blue test.

  • Washing: Wash the resin as described in Protocol 1.

  • Double Coupling (Optional): If necessary, perform a second coupling.

Protocol 3: Microwave-Assisted Coupling

Microwave energy can significantly accelerate the coupling of sterically hindered amino acids by providing efficient and uniform heating.

Materials:

  • Same as Protocol 1 or 2, depending on the chosen coupling reagent.

  • Microwave peptide synthesizer.

Procedure:

  • Follow the general procedures for resin swelling, deprotection, and washing.

  • Coupling: Add the pre-activated this compound solution (prepared as in Protocol 1 or 2) to the resin in a microwave-safe reaction vessel.

  • Microwave Irradiation: Perform the coupling reaction in a microwave peptide synthesizer according to the manufacturer's instructions. A typical protocol would involve irradiation at a set temperature (e.g., 50-75°C) for a short period (e.g., 5-15 minutes).

  • Monitoring and Washing: After the microwave program is complete, wash the resin and monitor the coupling completion using the bromophenol blue test.

  • Double Coupling (Optional): If the reaction is incomplete, a second microwave-assisted coupling can be performed.

Monitoring the Coupling Reaction: Bromophenol Blue Test

As the Kaiser test is not suitable for secondary amines, the bromophenol blue test is a reliable alternative.

Procedure:

  • Take a small sample of the resin beads after the coupling reaction and wash them thoroughly with DMF.

  • Add a few drops of a 0.1% solution of bromophenol blue in DMF to the beads.

  • Observe the color of the beads and the solution.

    • Blue/Green: Indicates the presence of unreacted (basic) secondary amine, meaning the coupling is incomplete.

    • Yellow/Orange: Indicates the absence of free amine, signifying a complete coupling reaction.

Experimental Workflow Diagram

SPPS_Workflow_Boc_N_Me_Val start Start: Peptide-Resin resin_swelling 1. Resin Swelling (DMF or NMP) start->resin_swelling boc_deprotection 2. Boc Deprotection (e.g., 50% TFA in DCM) resin_swelling->boc_deprotection wash_1 3. Washing (DCM, DMF/NMP) boc_deprotection->wash_1 neutralization 4. Neutralization (e.g., 5% DIPEA in DMF/NMP) wash_1->neutralization wash_2 5. Washing (DMF/NMP) neutralization->wash_2 preactivation 6. Pre-activation of This compound (Coupling Reagent + DIPEA) wash_2->preactivation coupling 7. Coupling Reaction (2-4 hours at RT or Microwave) preactivation->coupling monitoring 8. Monitoring (Bromophenol Blue Test) coupling->monitoring wash_3 9. Washing (DMF/NMP, DCM) monitoring->wash_3 decision Coupling Complete? wash_3->decision next_cycle Proceed to Next Cycle decision->next_cycle Yes double_coupling 10. Double Coupling (Repeat steps 6-9) decision->double_coupling No double_coupling->coupling

Caption: Workflow for the incorporation of this compound in SPPS.

Conclusion

The successful incorporation of this compound in solid-phase peptide synthesis is achievable with careful selection of coupling reagents and optimization of reaction conditions. The use of potent activating agents such as HATU or PyAOP, often in combination with extended reaction times, double coupling, or microwave assistance, is crucial to overcome the steric hindrance of this challenging amino acid. Furthermore, employing appropriate monitoring techniques like the bromophenol blue test is essential for ensuring complete coupling and the synthesis of high-purity N-methylated peptides. These guidelines provide a solid foundation for researchers to develop robust protocols for their specific applications in drug discovery and peptide science.

References

Application Notes and Protocols for Boc-N-methyl-L-valine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Boc-N-methyl-L-valine, into peptide backbones is a pivotal strategy in modern medicinal chemistry. This modification can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability against enzymatic degradation, improving membrane permeability, and inducing specific conformational constraints that can optimize receptor binding and biological activity.[1][2][3]

However, the synthesis of peptides containing N-methylated residues, particularly those with bulky side chains like valine, presents considerable challenges. The primary obstacle is the steric hindrance posed by the N-methyl group, which reduces the nucleophilicity of the secondary amine and slows the rate of peptide bond formation.[1] This can lead to incomplete reactions, low yields, and an increased risk of epimerization at the chiral center of the activated amino acid.[2][4]

These application notes provide a comprehensive guide to the use of this compound in solution-phase peptide synthesis. We offer a comparative overview of effective coupling reagents, detailed experimental protocols, and strategies to overcome common synthetic challenges.

Data Presentation: Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of the sterically demanding this compound. Standard reagents like DCC/HOBt are often inefficient.[4] More potent uronium, phosphonium, and halogeno-phosphonium salt-based reagents are required to achieve high yields and minimize side reactions. The following table summarizes the performance of key coupling reagents suitable for this purpose, based on literature reports for sterically hindered and N-methylated amino acid couplings.

Coupling ReagentAdditiveBaseTypical Reaction TimeCoupling EfficiencyEpimerization RiskKey Advantages & Considerations
HATU None (internal)DIEA, Collidine1 - 4 hours>95%LowHighly efficient and rapid for hindered couplings. Should be used with a non-nucleophilic base.[5][6]
HBTU HOBt (internal)DIEA, NMM2 - 6 hours90-95%LowCost-effective and reliable for many challenging couplings, though may be less effective than HATU for adjacent N-methyl residues.[1]
PyBOP HOBt (internal)DIEA, NMM2 - 8 hours90-95%LowByproducts are generally less problematic than older phosphonium reagents like BOP.[1][6]
PyAOP HOAt (internal)DIEA, Collidine1 - 4 hours>95%Very LowHOAt-based reagents are more effective than HOBt-based ones for preventing racemization and for coupling N-methyl amino acids.[7][8]
PyBroP NoneDIEA, Collidine1 - 3 hoursHigh (70-85% reported for similar couplings)Low-ModerateHalogeno-phosphonium reagents are highly reactive and effective for N-methylated residues, sometimes outperforming PyBOP.[5] Note: Some studies suggest Boc-protected amino acids may be less reactive with PyBroP than Fmoc or Cbz-protected ones due to a potential side reaction.[5]
COMU Oxyma (internal)DIEA, NMM1 - 3 hours>95%Very LowA third-generation uronium reagent with high efficiency, improved safety (non-explosive byproducts), and good solubility.[6]

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; PyBroP: Bromotripyrrolidinophosphonium hexafluorophosphate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DIEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; HOBt: 1-Hydroxybenzotriazole; HOAt: 1-Hydroxy-7-azabenzotriazole.

Experimental Protocols

The following are generalized protocols for the solution-phase coupling of this compound to a C-terminally protected amino acid or peptide (H-AA/Peptide-OR). All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for its high efficiency and speed, especially for difficult couplings.

Materials:

  • This compound

  • C-protected amino acid/peptide amine salt (e.g., HCl or TFA salt)

  • HATU

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the C-protected amino acid/peptide amine salt (1.0 eq) in anhydrous DMF. Add DIEA (1.1 eq for HCl salt, 2.1 eq for TFA salt) to neutralize the salt and stir for 5-10 minutes.

  • Pre-activation: In a separate flask, dissolve this compound (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIEA (2.2 eq). Stir the mixture at room temperature for 1-3 minutes. This pre-activation step is crucial for minimizing side reactions.[1]

  • Coupling: Add the pre-activated this compound solution to the neutralized amine solution from step 1.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: PyAOP-Mediated Coupling

This protocol is recommended when minimizing epimerization is of the highest priority.

Materials:

  • This compound

  • C-protected amino acid/peptide amine salt

  • PyAOP

  • DIEA or 2,4,6-Collidine

  • Anhydrous DMF

Procedure:

  • Dissolution & Neutralization: Follow step 1 from Protocol 1.

  • Coupling Mixture: In a separate flask, dissolve this compound (1.1 eq), PyAOP (1.1 eq), and DIEA (2.2 eq) in anhydrous DMF.

  • Coupling: Add the coupling mixture to the neutralized amine solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress.

  • Work-up & Purification: Follow steps 5 and 6 from Protocol 1.

Visualizations

Signaling Pathway & Experimental Workflow Diagrams

Solution_Phase_Peptide_Synthesis_Workflow cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling & Work-up Boc_NMe_Val This compound Activated_Ester Activated Intermediate Boc_NMe_Val->Activated_Ester Peptide_Amine H-Peptide-OR (Amine Component) Coupling Nucleophilic Attack Peptide_Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIEA) Base->Activated_Ester Activated_Ester->Coupling Protected_Peptide Boc-NMeVal-Peptide-OR Coupling->Protected_Peptide Workup Aqueous Work-up Protected_Peptide->Workup Purification Chromatography Workup->Purification Final_Product Purified Protected Peptide Purification->Final_Product Boc_Deprotection_Cycle Start Boc-NMeVal-Peptide-OR Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Step 1 Amine_Salt H₂N⁺-NMeVal-Peptide-OR (TFA Salt) Deprotection->Amine_Salt Neutralization Neutralization (DIEA or Base) Amine_Salt->Neutralization Step 2 Free_Amine H₂N-NMeVal-Peptide-OR Neutralization->Free_Amine Next_Coupling Couple next Boc-AA-OH Free_Amine->Next_Coupling Step 3 Elongated_Peptide Elongated Peptide Next_Coupling->Elongated_Peptide

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry and peptide drug development. Their incorporation into peptide backbones can significantly enhance proteolytic stability, increase membrane permeability, and constrain peptide conformation, often leading to improved biological activity and pharmacokinetic properties.[1] However, the synthesis of N-methylated peptides is challenging. The increased steric hindrance and reduced nucleophilicity of the N-methylated amino group make peptide bond formation difficult, often resulting in low yields, incomplete reactions, and a heightened risk of racemization.[1][2][3]

Boc-N-methyl-L-valine is a particularly challenging building block due to the combined steric bulk of the N-methyl group and the valine side chain.[3] The selection of an appropriate coupling reagent and the optimization of reaction conditions are therefore critical for the successful incorporation of this amino acid into a peptide sequence with high yield and fidelity. These application notes provide a comprehensive overview of recommended coupling reagents, detailed experimental protocols, and comparative data to guide researchers in this demanding synthetic step.

Challenges in Coupling this compound

The primary obstacles in the acylation of the N-terminal amine of a peptide with this compound are:

  • Steric Hindrance: The combination of the bulky Boc protecting group, the N-methyl group, and the isopropyl side chain of valine creates significant steric congestion around the reacting centers. This can slow down the coupling reaction, leading to incomplete acylation.[2][3]

  • Racemization: N-methylated amino acids are more prone to racemization during activation.[2][4][5][6] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The presence of a base can lead to the abstraction of the alpha-proton, resulting in a loss of stereochemical integrity.[2] Slower coupling reactions increase the exposure of the activated amino acid to basic conditions, thereby increasing the risk of epimerization.[2]

Recommended Coupling Reagents: A Comparative Overview

For sterically hindered N-methylated amino acids like this compound, potent coupling reagents are necessary to achieve efficient amide bond formation while minimizing racemization. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides for these challenging couplings.[3][7]

Coupling ReagentClassTypical Yield (%)Racemization RiskKey Considerations
HATU Uronium/Aminium Salt>95%[8][9]Low[8]Highly effective for hindered couplings with fast reaction rates.[8][9][10] The in-situ formation of the HOAt active ester suppresses racemization.[5]
COMU Uronium/Aminium Salt>95%[8]Very Low[11]A third-generation uronium reagent with efficiency comparable or superior to HATU.[8][12][13] It is based on Oxyma, making it a safer, non-explosive alternative to benzotriazole-based reagents.[11][12][14]
PyAOP Phosphonium Salt90-95%[8]Low[15]Very effective for hindered residues and particularly useful in minimizing racemization.[10][15]
PyBrOP Phosphonium SaltHighModerateA highly reactive phosphonium salt, particularly effective for coupling N-methyl amino acids.[16] However, its high reactivity can sometimes lead to increased racemization if not properly controlled.[16]
TBTU Uronium/Aminium Salt90-95%[8]Low to ModerateA cost-effective and generally efficient reagent.[8] For epimerizable amino acids, the use of an additive like HOBt or HOAt is recommended to suppress racemization.[17]

Experimental Protocols

The following are generalized protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS). Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for difficult couplings involving this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.[2][3][15]

  • Monitoring: Monitor the reaction for completeness using a qualitative test for primary and secondary amines (e.g., bromophenol blue test). The ninhydrin test is not suitable for N-methylated amines.[2]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: COMU-Mediated Coupling

This protocol offers a highly efficient and safer alternative to HATU.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • COMU® (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-activation: In a separate vial, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[12]

  • Coupling: Add the activated solution to the resin.

  • Reaction: Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress using the bromophenol blue test.

  • Washing: Drain the vessel and wash the resin extensively with DMF (3-5 times).

Visualizing the Workflow and Logic

To aid in understanding the experimental process and decision-making, the following diagrams are provided.

G General SPPS Coupling Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Next Step Resin_Swelling 1. Resin Swelling in DMF Pre_activation 2. Pre-activation of Boc-N-Me-Val with Coupling Reagent and Base Coupling 3. Coupling on Resin Pre_activation->Coupling Monitoring 4. Monitoring with Bromophenol Blue Test Coupling->Monitoring Monitoring->Coupling Incomplete? Double Couple Washing 5. Washing with DMF Monitoring->Washing Next_Cycle Proceed to Next Cycle (Deprotection) Washing->Next_Cycle

Caption: General workflow for solid-phase peptide synthesis (SPPS).

G Decision Tree for Coupling Reagent Selection cluster_criteria Primary Criteria cluster_recommendation Recommendations Start Start: Coupling Boc-N-Me-Val High_Yield High Yield & Purity Required? Start->High_Yield Safety_Concern Safety (Explosive Reagents) a Concern? High_Yield->Safety_Concern Yes TBTU Consider TBTU + Additive High_Yield->TBTU No HATU Use HATU Safety_Concern->HATU No COMU Use COMU Safety_Concern->COMU Yes PyAOP Consider PyAOP/PyBrOP HATU->PyAOP

Caption: Logic for selecting a suitable coupling reagent.

Conclusion

The successful incorporation of this compound is an achievable yet demanding task in peptide synthesis. The steric hindrance and increased propensity for racemization necessitate the use of highly efficient coupling reagents. Uronium/aminium salts such as HATU and COMU, along with phosphonium salts like PyAOP, have demonstrated superior performance for these challenging couplings. By selecting an appropriate reagent and carefully controlling the reaction conditions as outlined in the provided protocols, researchers can effectively synthesize N-methylated peptides with high yields and stereochemical purity, thereby advancing the development of novel peptide-based therapeutics.

References

Application of Boc-N-methyl-L-valine in Depsipeptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depsipeptides, which are peptides containing at least one ester bond in addition to amide bonds, represent a class of molecules with diverse and potent biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[1][2] The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-valine (Boc-N-methyl-L-valine), into depsipeptide structures can further enhance their therapeutic potential. N-methylation offers several advantages, including increased resistance to enzymatic degradation, improved cell permeability, and the ability to induce specific peptide conformations.[3] However, the steric hindrance posed by the N-methyl group and the bulky valine side chain presents significant challenges in peptide synthesis, requiring optimized protocols and specialized reagents to achieve efficient coupling.[4]

These application notes provide detailed protocols and quantitative data for the successful incorporation of this compound into depsipeptide chains using both solution-phase and solid-phase synthesis strategies.

Data Presentation

The successful synthesis of depsipeptides containing the sterically hindered this compound residue is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of quantitative data for various methods.

Table 1: Comparison of Coupling Reagents for Amide Bond Formation with N-methylated Amino Acids

Coupling ReagentAdditiveTypical Coupling TimeCoupling Efficiency (%)Racemization RiskKey Advantages
HATUNone2-4 hours>95LowHighly efficient for sterically hindered couplings.
HBTUHOBt2-4 hours90-95LowCost-effective and reliable for challenging couplings.
PyAOPHOAt1-2 hours>98Very LowParticularly effective for coupling N-methyl amino acids.[2][4]
PyBOPHOAt1-2 hours90-95LowByproducts are generally less problematic than those from BOP.[2]
DICOxyma1-2 hours>99 (for non-methylated)<1% (for non-methylated)Soluble byproduct, cost-effective.

Table 2: Solution-Phase Synthesis of a Depsipeptide Building Block via Mitsunobu Reaction

ReactantsReagentsSolventReaction TimeYield (%)Reference
L-N-Boc-N-methyl-β-hydroxyvaline, (S)-2-hydroxy-3-methylbutanoateDEAD, TPPTHFNot SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Depsipeptide Incorporating this compound (Amide Bond Formation)

This protocol outlines the manual solid-phase synthesis of a peptide chain where this compound is incorporated via a standard amide bond.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin for peptide amides)

  • This compound

  • Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Bromophenol Blue monitoring reagent

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and add fresh 20% piperidine/DMF solution and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the preceding amino acid: Couple the amino acid that will precede this compound in the sequence using a standard HATU/DIPEA coupling protocol.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For this sterically hindered coupling, consider a double coupling by repeating this step with fresh reagents.[4]

  • Monitoring the Coupling: The Kaiser test is not effective for secondary amines. Use the Bromophenol Blue test to monitor the completion of the coupling. A yellow color indicates a complete reaction, while a blue or green color indicates an incomplete reaction.

  • Washing: After a complete coupling, drain the solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Continue with the synthesis by deprotecting the Boc group of the N-methyl-valine with 50% TFA in DCM for 30 minutes, followed by neutralization and coupling of the next Fmoc-amino acid.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold ether.

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Synthesis of a Depsipeptide Building Block using the Mitsunobu Reaction

This protocol is adapted from the synthesis of a building block for aureobasidin B and describes the formation of an ester linkage between a β-hydroxy N-methylated amino acid and another hydroxy acid.[5]

Materials:

  • L-N-Boc-N-methyl-β-hydroxyvaline

  • (S)-2-hydroxy-3-methylbutanoate

  • Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (TPP)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve L-N-Boc-N-methyl-β-hydroxyvaline (1 eq.) and (S)-2-hydroxy-3-methylbutanoate (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.5 eq.) to the stirred solution.

  • Slowly add diethyl azodicarboxylate (1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude depsipeptide by silica gel column chromatography.

Mandatory Visualization

experimental_workflow cluster_SPPS Solid-Phase Depsipeptide Synthesis (Amide Bond) Resin Fmoc-Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA Couple Preceding Amino Acid (HATU/DIPEA) Deprotect1->Couple_AA Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple_AA->Deprotect2 Couple_MeVal Couple this compound (HATU/DIPEA, Double Couple) Deprotect2->Couple_MeVal Monitor Monitor Coupling (Bromophenol Blue) Couple_MeVal->Monitor Wash Wash (DMF, DCM) Monitor->Wash Elongate Chain Elongation Wash->Elongate Cleave Cleavage & Deprotection (TFA Cocktail) Elongate->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Caption: Workflow for Solid-Phase Synthesis of a Depsipeptide with this compound.

mitsunobu_reaction cluster_Mitsunobu Solution-Phase Depsipeptide Synthesis (Mitsunobu Reaction) Reactants L-N-Boc-N-methyl-β-hydroxyvaline + (S)-2-hydroxy-3-methylbutanoate Reagents DEAD, TPP in THF Reaction Reaction at 0°C to RT Reactants->Reaction Reagents->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Extract Extraction (EtOAc) Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Depsipeptide Building Block Purify->Product

Caption: Solution-Phase Synthesis of a Depsipeptide Building Block via Mitsunobu Reaction.

logical_relationship cluster_Challenges Challenges and Solutions in Synthesizing N-methyl-Valine Containing Depsipeptides Challenge Steric Hindrance of This compound LowYield Low Coupling Efficiency Challenge->LowYield Racemization Racemization Risk Challenge->Racemization Solution Optimized Synthetic Strategies LowYield->Solution Racemization->Solution Reagents Potent Coupling Reagents (HATU, PyAOP, PyBOP) Solution->Reagents Conditions Optimized Conditions (Double Coupling, Increased Temp.) Solution->Conditions Monitoring Alternative Monitoring (Bromophenol Blue) Solution->Monitoring

Caption: Challenges and Solutions for Incorporating this compound in Depsipeptide Synthesis.

References

N-methylation of Boc-L-valine using sodium hydride and methyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in medicinal chemistry and peptide science. This structural alteration can significantly enhance the pharmacological properties of peptides and small molecule drugs by increasing their metabolic stability, improving membrane permeability, and modulating their conformational flexibility.[1][2] One of the most common methods for the N-methylation of N-protected amino acids is the use of a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, followed by quenching with an electrophile like methyl iodide (MeI).[3]

This document provides detailed application notes and a comprehensive protocol for the N-methylation of Boc-L-valine using sodium hydride and methyl iodide.

Reaction and Mechanism

The N-methylation of Boc-L-valine proceeds via a two-step mechanism. First, sodium hydride, a strong base, deprotonates both the carboxylic acid and the N-H of the Boc-protected amine, forming a dianion.[3] The resulting sodium carboxylate is believed to chelate with the sodium ion, rendering the carboxylate oxygen less nucleophilic.[1][2] This directs the subsequent alkylation to the more nucleophilic nitrogen anion. The second step involves the nucleophilic attack of the nitrogen anion on methyl iodide in an SN2 reaction to form the N-methylated product.[3]

Data Presentation

Table 1: Reaction Parameters and Stoichiometry
ParameterValue/ConditionNotes
Starting MaterialBoc-L-valine-
BaseSodium Hydride (NaH), 60% dispersion in mineral oilA significant excess is used to ensure complete deprotonation.[3]
Methylating AgentMethyl Iodide (MeI)A large excess is used to drive the reaction to completion.[3]
SolventAnhydrous Tetrahydrofuran (THF)Dry solvent is crucial as NaH reacts with water.[3]
Stoichiometry (Boc-L-valine:NaH:MeI)1 : 5-10 : 5-10Excess reagents are used to ensure the reaction goes to completion.[3]
Reaction Temperature0 °C to Room TemperatureThe reaction is initiated at a low temperature for controlled deprotonation and then allowed to warm.
Reaction TimeOvernight-
Table 2: Product Characterization and Yield
ParameterValueSource/Method
Product NameBoc-N-methyl-L-valine-
Molecular FormulaC₁₁H₂₁NO₄-
Molecular Weight231.29 g/mol [4]
AppearanceWhite to off-white solid-
Representative Yield~74% (over 3 steps for a similar N-alkylation of Boc-Ile-OH)[1]
Purity>95% (after chromatography)Typical purity achieved after purification.
StorageRoom Temperature[5]
Table 3: Spectroscopic Data for this compound
TechniqueData
¹H NMR Characteristic peaks for the Boc group (singlet, ~1.4 ppm), the N-methyl group (singlet, ~2.8 ppm), and the valine side chain protons.
¹³C NMR Characteristic peaks for the carbonyl carbons, the Boc group carbons, the N-methyl carbon, and the valine side chain carbons.
Mass Spectrometry (MS) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product.

Experimental Protocol

Materials:

  • Boc-L-valine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or Isopropyl alcohol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or Nitrogen source for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Boc-L-valine (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (5.0-10.0 eq) portion-wise to the stirred solution at 0 °C. Be cautious as hydrogen gas will be evolved.[3]

    • Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation:

    • Slowly add methyl iodide (5.0-10.0 eq) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture overnight.

  • Work-up:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution or isopropyl alcohol until the bubbling ceases.[3] If using isopropyl alcohol, follow with the dropwise addition of water.[3]

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Partition the residue between ethyl acetate and water.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Methylation (SN2) Boc-L-valine Boc-NH-CH(iPr)-COOH Dianion Boc-N⁻-CH(iPr)-COO⁻Na⁺ Boc-L-valine->Dianion + 2 NaH NaH NaH H2 H₂ Dianion->H2 - 2 H₂ MeI CH₃I Product Boc-N(CH₃)-CH(iPr)-COOH NaI NaI Product->NaI - NaI Dianion_ref->Product + CH₃I

Caption: Reaction mechanism of N-methylation.

Experimental_Workflow A 1. Dissolve Boc-L-valine in anhydrous THF B 2. Cool to 0 °C A->B C 3. Add NaH portion-wise B->C D 4. Add MeI dropwise C->D E 5. Warm to RT and stir overnight D->E F 6. Quench with sat. NH₄Cl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, and Concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product I->J

Caption: Experimental workflow for N-methylation.

References

Application Notes and Protocols for Difficult Couplings: Use of HATU/HBTU with Boc-N-methyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing HATU and HBTU as coupling reagents for the sterically hindered amino acid, Boc-N-methyl-L-valine. Particular attention is given to overcoming the challenges associated with its bulky nature to achieve high-yield and high-purity peptide products.

Introduction

The formation of amide bonds involving sterically hindered amino acids, such as N-methylated residues, presents a significant challenge in peptide synthesis. This compound is a particularly demanding building block due to the combined steric bulk of the N-methyl group and the isopropyl side chain, which can significantly slow down reaction kinetics and lead to incomplete couplings. To address these challenges, highly efficient coupling reagents are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most effective and commonly used uronium/aminium-based coupling reagents for such difficult couplings.

Experimental evidence consistently demonstrates the superiority of HATU over HBTU for sterically hindered couplings.[1] HATU generally provides higher coupling efficiencies, faster reaction times, and a reduced risk of racemization.[1] This enhanced performance is attributed to the formation of a more reactive OAt-active ester intermediate, which more readily overcomes the steric hindrance associated with residues like this compound.

Mechanism of Action

The efficacy of both HATU and HBTU lies in their ability to activate the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain. The key difference between the two reagents lies in the nature of the active ester formed.

  • HATU contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resultant OAt-ester more reactive and accelerating the rate of acylation.[1]

  • HBTU incorporates a standard benzotriazole (HOBt) moiety. The corresponding OBt-ester is less reactive than the OAt-ester, which can lead to slower reaction times and a higher propensity for side reactions, including epimerization.[1]

G cluster_0 HATU Activation cluster_1 HBTU Activation Boc-N-Me-Val-OH_H Boc-N-Me-Val-OH HATU HATU Base_H Base (e.g., DIPEA) OAt-Ester_H Highly Reactive OAt-Ester Intermediate Peptide-NH2_H Peptide-NH2 Coupled_Peptide_H Coupled Peptide Boc-N-Me-Val-OH_B Boc-N-Me-Val-OH HBTU HBTU Base_B Base (e.g., DIPEA) OBt-Ester_B Reactive OBt-Ester Intermediate Peptide-NH2_B Peptide-NH2 Coupled_Peptide_B Coupled Peptide

Data Presentation: Performance Comparison

While direct quantitative data for the coupling of this compound is not extensively published in comparative studies, the general consensus and data from related sterically hindered couplings strongly favor HATU. The following table summarizes expected performance based on available literature for challenging couplings.

ParameterHATUHBTUReference(s)
Coupling Efficiency High (>95% for hindered couplings)Moderate to High (Generally lower than HATU for hindered couplings)[1][2]
Reaction Speed FasterSlower[1]
Epimerization Risk LowerHigher[1][3]
Key Consideration Preferred for sterically demanding residues like N-methylated amino acids.A reliable and cost-effective option for less challenging couplings.[4]

Experimental Protocols

The following are detailed protocols for the coupling of this compound using HATU and HBTU in both solid-phase and solution-phase synthesis.

This protocol is suitable for standard Boc-SPPS on a resin support.

G Start Start: Resin with N-terminal Amine Swell 1. Resin Swelling (DMF or NMP) Start->Swell Deprotection 2. Boc Deprotection (if applicable) (TFA in DCM) Swell->Deprotection Wash1 3. Washing (DCM, IPA, DMF) Deprotection->Wash1 Neutralization 4. Neutralization (DIPEA in DMF) Wash1->Neutralization Wash2 5. Washing (DMF) Neutralization->Wash2 Activation 6. Pre-activation of Boc-N-Me-Val-OH with HATU/HBTU + DIPEA Wash2->Activation Coupling 7. Coupling to Resin Activation->Coupling Monitoring 8. Monitor Reaction (Bromophenol Blue Test) Coupling->Monitoring Wash3 9. Washing (DMF, DCM) Monitoring->Wash3 End Continue Synthesis or Cleavage Wash3->End

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Isopropyl alcohol (IPA)

  • Trifluoroacetic acid (TFA)

  • Bromophenol blue test solution

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes in a reaction vessel.

  • Boc Deprotection (if necessary): If the N-terminus is Boc-protected, treat the resin with a solution of 50% TFA in DCM for 1-2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization: Treat the resin with a solution of 10% DIPEA in DMF (2 x 5 minutes).

  • Washing: Wash the resin with DMF (5x).

  • Pre-activation of this compound:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) in DMF or NMP.

    • Add HATU or HBTU (2.9-3.9 equivalents).

    • Add DIPEA (6-8 equivalents).

    • Allow the solution to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For these difficult couplings, extended reaction times or double coupling may be necessary.

  • Monitoring: Monitor the completion of the coupling using the bromophenol blue test, as the standard Kaiser test is not effective for secondary amines. A yellow color indicates a complete reaction, while a blue or green color indicates incomplete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Next Step: Proceed with the next deprotection and coupling cycle or final cleavage from the resin.

This protocol is suitable for coupling this compound to an amino acid ester or peptide fragment in solution.

Materials:

  • This compound (1 equivalent)

  • Amino acid ester hydrochloride or peptide fragment with a free N-terminus (1 equivalent)

  • HATU or HBTU (1-1.2 equivalents)

  • DIPEA or 2,4,6-Collidine (3-4 equivalents)

  • Anhydrous DMF or DCM as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the amino acid ester hydrochloride or peptide fragment in anhydrous DMF or DCM. Add 1 equivalent of DIPEA to neutralize the salt and stir for 10 minutes.

  • Activation: In a separate flask, dissolve this compound (1 equivalent) and HATU or HBTU (1-1.2 equivalents) in anhydrous DMF or DCM.

  • Base Addition: Cool the activation mixture to 0 °C in an ice bath. Add DIPEA or 2,4,6-Collidine (2-3 equivalents) dropwise. Stir the mixture at 0 °C for 5-10 minutes.

  • Coupling: Add the neutralized amine solution from step 1 to the activated amino acid solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Troubleshooting Common Issues

  • Low Coupling Yield:

    • Solution: Switch from HBTU to the more reactive HATU.[4] Increase the coupling time or perform a double coupling (repeating the coupling step with fresh reagents).[4] A slight increase in temperature (e.g., to 40°C) can also be beneficial, but monitor for epimerization.

  • Epimerization:

    • Solution: Use HATU, as it is known to suppress racemization better than HBTU.[1] Ensure the use of a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Minimize the pre-activation time before adding the activated amino acid to the amine component.

  • Guanidinylation Side Reaction:

    • Solution: This side reaction can occur if an excess of the uronium reagent is used, capping the N-terminal amine. Avoid using a large excess of HATU or HBTU relative to the carboxylic acid. A ratio of 0.95 equivalents of the coupling reagent to 1 equivalent of the amino acid is often recommended.[5]

Conclusion

The successful incorporation of the sterically demanding this compound into peptide sequences is achievable with the appropriate selection of coupling reagents and optimized protocols. For such challenging couplings, HATU is demonstrably the superior reagent, offering higher efficiency and greater stereochemical fidelity compared to HBTU.[1] By following the detailed protocols and troubleshooting guidelines provided, researchers can effectively overcome the synthetic hurdles associated with this and other sterically hindered amino acids.

References

Application Notes and Protocols: Boc-N-methyl-L-valine as a Versatile Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-methyl-L-valine is a critical N-methylated amino acid derivative employed extensively in the synthesis of pharmaceutical intermediates. Its unique structural features offer significant advantages in drug design, particularly in the development of therapeutic peptides. The N-methyl group enhances metabolic stability by providing resistance to enzymatic degradation, improves cell permeability, and can induce specific peptide conformations that are crucial for biological activity.[1][2][3][4] The tert-butoxycarbonyl (Boc) protecting group allows for controlled and sequential peptide bond formation, a cornerstone of modern medicinal chemistry.[5] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the synthesis of precursors for potent anticancer agents like dolastatin 15.

Key Advantages of Incorporating N-Methylated Amino Acids

The introduction of N-methylated amino acids, such as this compound, into peptide chains offers several key advantages for drug development:

  • Increased Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly increasing the in vivo half-life of peptide-based drugs.[2][4]

  • Enhanced Membrane Permeability: N-methylation can improve the lipophilicity of a peptide, facilitating its passage through cell membranes and enhancing oral bioavailability.[4]

  • Conformational Control: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone, which can be used to stabilize bioactive conformations and improve receptor binding affinity.[2]

  • Reduced Interchain Aggregation: Backbone methylation can decrease interchain hydrogen bonding, leading to increased solubility of the peptide.

Application in the Synthesis of Dolastatin 15 Intermediates

Dolastatin 15 is a potent antimitotic agent that has been the subject of extensive research in oncology.[6][7] Its structure includes two N-methylated amino acids, N-methylvaline and N,N-dimethylvaline.[6] this compound is a crucial building block for the synthesis of peptide fragments of dolastatin 15 and its analogs.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptide intermediates on a solid support generally follows a cyclical process of deprotection, coupling, and washing. The incorporation of sterically hindered N-methylated amino acids requires optimized coupling conditions to achieve high yields.

SPPS_Workflow Resin Solid Support (e.g., 2-ClTrt Resin) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of This compound (e.g., HATU, DIPEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle for Chain Elongation Washing2->Repeat Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Intermediate Purified Peptide Intermediate Purification->Intermediate

Caption: General workflow for the incorporation of this compound in solid-phase peptide synthesis.

Experimental Protocols

Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the N-terminal Boc protecting group from a resin-bound peptide.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (for neutralization)

  • Methanol (for washing)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM and add a solution of 25-50% TFA in DCM to the resin.

  • Agitate the mixture at room temperature for 30 minutes.[8]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 times).

  • Neutralize the resulting trifluoroacetate salt by washing with a solution of 5-10% DIPEA in DCM or DMF until a neutral pH is achieved (as indicated by a colorimetric test such as the bromophenol blue test).

  • Wash the resin with DCM (3 times) and then with methanol (2 times) and dry under vacuum.

Protocol 2: Coupling of this compound using HATU/DIPEA

This protocol is effective for coupling sterically hindered N-methylated amino acids.

Materials:

  • This compound

  • Deprotected peptide-resin (with a free secondary amine terminus)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HATU (2-4 equivalents) in DMF.

  • Add DIPEA (4-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes at room temperature.[2]

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The coupling of an amino acid to an N-methylated residue may require longer reaction times or a second coupling.[1]

  • Monitor the completion of the coupling reaction using a qualitative test such as the bromophenol blue test (ninhydrin test is not effective for secondary amines).

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of dipeptide fragments relevant to dolastatin 15 synthesis.

Table 1: Boc-Deprotection of Resin-Bound Amino Acid

ParameterConditionYield/PurityReference
Reagent25% TFA in DCM>99% completion[8]
Time30 minutes-[8]
TemperatureRoom Temperature-[8]

Table 2: Coupling of this compound to a Resin-Bound Amino Acid

Coupling ReagentActivation TimeCoupling TimeYieldPurityReference
HATU/DIPEA1-5 minutes1-4 hoursHigh>95%[1][4]
CIP/HOAtNot specified3 hoursQuantitativeNot specified[6]
PyBroP/DIPEA1 minute (0°C)1 hourGood>90%[9]

Yields and purities are dependent on the specific amino acid sequence and reaction scale.

Characterization and Purification

Purification: The crude peptide intermediates are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[10]

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient is optimized for each specific peptide.[11]

  • Detection: UV absorbance at 214-220 nm.[10]

Characterization: The identity and purity of the synthesized intermediates are confirmed by:

  • Mass Spectrometry (MS): To verify the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the peptide.

Mechanism of Action of Dolastatins: Microtubule Disruption

Pharmaceuticals derived from intermediates containing this compound, such as dolastatin 15 and its analogs, often exhibit their potent anticancer activity by disrupting microtubule dynamics.[7][12] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.

Microtubule_Dynamics cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly Tubulin αβ-Tubulin Dimers (GTP-bound) Protofilament Protofilament Formation Tubulin->Protofilament Polymerization Microtubule Microtubule Elongation Protofilament->Microtubule GTP_Hydrolysis GTP Hydrolysis (GDP-bound Tubulin) Microtubule->GTP_Hydrolysis Dynamic Instability Mitotic_Arrest Mitotic Arrest & Apoptosis Depolymerization Depolymerization GTP_Hydrolysis->Depolymerization Depolymerization->Tubulin Dolastatin Dolastatin 15 Analogs Dolastatin->Tubulin Inhibits Polymerization Dolastatin->Mitotic_Arrest

Caption: Dolastatins inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.

Dolastatins bind to tubulin, the protein subunit of microtubules, and prevent its polymerization into functional microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the mitotic phase and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[12]

Conclusion

This compound is an invaluable building block for the synthesis of complex pharmaceutical intermediates. Its incorporation into peptide structures imparts desirable pharmacokinetic properties, making it a key component in the development of next-generation therapeutics. The protocols and data presented herein provide a comprehensive resource for researchers and scientists engaged in medicinal chemistry and drug discovery, facilitating the efficient and reliable synthesis of novel drug candidates. The successful application of these methodologies in the synthesis of potent anticancer agents like dolastatin 15 underscores the significance of N-methylated amino acids in modern pharmaceutical development.

References

On-Resin N-Methylation of Protected Valine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Introduction

N-methylation of amino acid residues within a peptide sequence is a critical chemical modification in modern drug discovery and development. This modification can significantly enhance the pharmacokinetic properties of peptide-based therapeutics by increasing their metabolic stability, improving membrane permeability, and constraining their conformation. Valine, a sterically hindered amino acid, presents unique challenges for N-methylation. This document provides detailed application notes and experimental protocols for various on-resin N-methylation techniques specifically tailored for protected valine residues. These protocols are intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and modification.

The primary on-resin N-methylation strategies for protected valine discussed herein include the Fukuyama-Mitsunobu/Biron-Kessler method, on-resin reductive amination, and direct alkylation using a strong base. Each method offers distinct advantages and is suited for different research needs and available resources.

Data Presentation: Comparison of On-Resin N-Methylation Methods for Valine

The following table summarizes quantitative data, including typical yields and purities, for the different on-resin N-methylation methods for valine. It is important to note that yields and purities can be sequence-dependent and may require optimization for specific peptides.

MethodKey ReagentsTypical Purity (HPLC)Typical YieldKey Considerations
Fukuyama-Mitsunobu / Biron-Kessler o-NBS-Cl, DBU, Dimethyl sulfate>90%[1]HighA reliable and widely used three-step method. Optimized protocols can significantly reduce reaction times.[1][2]
On-Resin Reductive Amination Formaldehyde, Sodium cyanoborohydrideGood to HighHighA milder approach suitable for sensitive substrates. Can lead to dimethylation if not carefully controlled.
Direct Alkylation LiOtBu, Methyl IodideVariableGood to HighA strong base is required, which may not be compatible with all protecting groups or linkers. Primarily demonstrated for cyclic peptides.[3]

Experimental Protocols

Protocol 1: On-Resin N-Methylation via the Fukuyama-Mitsunobu/Biron-Kessler Method

This method involves a three-step process of sulfonylation, methylation, and desulfonylation of the N-terminal amine of the resin-bound peptide.[4]

Materials:

  • Fmoc-Val-Resin (pre-swollen in NMP)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate (DMS)

  • 2-Mercaptoethanol

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • Shaker

Procedure:

  • Fmoc-Deprotection:

    • Treat the Fmoc-Val-Resin with 20% piperidine in NMP for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with NMP (5x) and DCM (3x).

  • Sulfonylation (o-NBS Protection):

    • Prepare a solution of o-NBS-Cl (4 eq.) and 2,4,6-collidine (10 eq.) in NMP.

    • Add the solution to the resin and shake for 1-2 hours at room temperature.

    • Wash the resin with NMP (5x).

  • Methylation:

    • Prepare a solution of DBU (5 eq.) in NMP and add it to the resin. Shake for 2 minutes.

    • Prepare a solution of dimethyl sulfate (10 eq.) in NMP.

    • Add the dimethyl sulfate solution to the resin and shake for 30-60 minutes.

    • Repeat the DBU and dimethyl sulfate treatment once more.

    • Wash the resin with NMP (5x).

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

    • Add the solution to the resin and shake for 15 minutes. The resin should turn a deep red or brown color.

    • Repeat the treatment once more.

    • Wash the resin thoroughly with NMP (5x) and DCM (3x).

    • The resin-bound N-methylated valine is now ready for the next coupling step.

Protocol 2: On-Resin Reductive Amination for N-Methylation

This protocol utilizes formaldehyde and a reducing agent to directly methylate the primary amine on the resin.

Materials:

  • Fmoc-Val-Resin (pre-swollen in DMF)

  • Formaldehyde (37% in water)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Fmoc-Deprotection:

    • Treat the Fmoc-Val-Resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Reductive Amination:

    • Swell the deprotected resin in DMF.

    • Add a solution of formaldehyde (20 eq.) and acetic acid (8 eq.) in DMF to the resin.

    • Agitate the mixture for 10 minutes.

    • Add a solution of sodium cyanoborohydride (10 eq.) in DMF to the resin.

    • Shake the reaction mixture overnight at room temperature.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • The resin-bound N-methylated valine is now ready for the next coupling step.

Protocol 3: On-Resin Direct Alkylation using LiOtBu and Methyl Iodide

This method is particularly effective for cyclic peptides but can be adapted for linear peptides on a suitable resin.

Materials:

  • Peptide-Resin with a free valine N-terminal amine

  • Lithium tert-butoxide (LiOtBu) in dry THF (1.5 M solution)

  • Methyl iodide (CH₃I)

  • Dimethyl sulfoxide (DMSO)

  • Dry Tetrahydrofuran (THF)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Preparation:

    • Ensure the peptide-resin is thoroughly dried and under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation:

    • Add a filtered solution of LiOtBu in dry THF to the resin.

    • Agitate the suspension for 30 minutes at room temperature.

    • Drain the base solution.

  • Methylation:

    • Without rinsing, immediately add a 10% (v/v) solution of methyl iodide in DMSO to the resin.

    • Agitate the mixture for 30 minutes at room temperature.

    • Drain the methylation solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • The resin-bound N-methylated valine is now ready for the next coupling step.

Visualizations

Fukuyama_Mitsunobu_Workflow start Fmoc-Val-Resin deprotection Fmoc Deprotection (20% Piperidine/NMP) start->deprotection wash1 Wash (NMP, DCM) deprotection->wash1 sulfonylation Sulfonylation (o-NBS-Cl, Collidine) wash1->sulfonylation wash2 Wash (NMP) sulfonylation->wash2 methylation Methylation (DBU, DMS) wash2->methylation wash3 Wash (NMP) methylation->wash3 desulfonylation Desulfonylation (2-Mercaptoethanol, DBU) wash3->desulfonylation wash4 Wash (NMP, DCM) desulfonylation->wash4 end N-Me-Val-Resin wash4->end

Caption: Fukuyama-Mitsunobu/Biron-Kessler N-methylation workflow.

Reductive_Amination_Workflow start Fmoc-Val-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 reductive_amination Reductive Amination (Formaldehyde, NaBH3CN, AcOH) wash1->reductive_amination wash2 Wash (DMF, DCM) reductive_amination->wash2 end N-Me-Val-Resin wash2->end

Caption: On-resin reductive amination N-methylation workflow.

Direct_Alkylation_Workflow start Peptide-Resin (Free Valine Amine) deprotonation Deprotonation (LiOtBu in THF) start->deprotonation methylation Methylation (Methyl Iodide in DMSO) deprotonation->methylation wash Wash (DMF, DCM) methylation->wash end N-Me-Val-Resin wash->end

Caption: On-resin direct alkylation N-methylation workflow.

References

Troubleshooting & Optimization

Overcoming steric hindrance in Boc-N-methyl-L-valine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Boc-N-methyl-L-valine. Due to its significant steric hindrance, this N-methylated amino acid requires optimized protocols to achieve high coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

A1: The primary difficulty arises from severe steric hindrance. The combination of the bulky tert-butyloxycarbonyl (Boc) protecting group, the N-methyl group, and the isopropyl side chain of valine creates a sterically congested environment around the carboxyl group. This hinders the approach of the amine component, slowing down the reaction rate and often leading to incomplete coupling.[1][2]

Q2: What are the most effective types of coupling reagents for this compound?

A2: For sterically hindered N-methylated amino acids, standard coupling reagents like DCC/HOBt are often inefficient.[1] More potent, second-generation coupling reagents are highly recommended. These include uronium/aminium salts such as HATU, HBTU, and COMU, or phosphonium salts like PyAOP and PyBOP.[1][3] These reagents rapidly form highly reactive activated species that can overcome the steric barrier more effectively.[1][2]

Q3: How can I monitor the progress of a coupling reaction with an N-methylated amino acid?

A3: Standard monitoring methods like the Kaiser (ninhydrin) test are not suitable for N-methylated amino acids because the secondary amine does not yield the characteristic blue color.[2] A more reliable alternative is the bromophenol blue test, which will show a blue or green color for an incomplete reaction and turn yellow upon completion.[2][4]

Q4: What are common side reactions to watch out for, and how can they be minimized?

A4: A primary side reaction of concern is the racemization of the amino acid during the activation step. To minimize this, it is advisable to use coupling reagents that incorporate additives like HOAt or Oxyma Pure.[1] Another potential issue, particularly at the dipeptide stage, is diketopiperazine formation, which can lead to cleavage of the peptide from the resin.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Problem: Low Coupling Yield / Incomplete Reaction

Possible Causes:

  • Insufficiently reactive coupling reagent: The chosen reagent may not be potent enough to overcome the steric hindrance.

  • Suboptimal reaction conditions: Short reaction times or low temperatures can impede the reaction.

  • Peptide aggregation: The growing peptide chain on the solid support can aggregate, blocking reactive sites.[2]

Solutions:

StrategyDescriptionKey Considerations
Switch to a More Potent Coupling Reagent Upgrade from carbodiimide-based reagents to uronium/aminium (e.g., HATU, HCTU, COMU) or phosphonium (e.g., PyAOP) salts.[2]HATU is frequently cited for its high efficiency and ability to minimize racemization.[2]
Perform a Double Couple After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid and reagents.[1][2]This is a common and effective strategy to drive sterically hindered reactions to completion.[2]
Increase Reaction Time and Temperature Extend the coupling reaction time (e.g., from 2-4 hours to 24 hours). Gentle heating (e.g., to 40-50°C) can also improve efficiency.[1][2]Monitor temperature closely to avoid potential side reactions like racemization.[1]
Optimize Solvent If peptide aggregation is suspected, switch from DMF to a solvent with better solvating properties, such as N-methyl-2-pyrrolidone (NMP).[2]NMP can help disrupt secondary structures that lead to aggregation.[2]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is recommended for achieving high efficiency in sterically hindered couplings.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.[5]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF or NMP.[1][5]

  • Base Addition: Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.[1][2][5]

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the reaction vessel at room temperature.[1][5]

  • Monitoring: Allow the reaction to proceed for 2-4 hours.[1][2] Monitor the reaction's completion using the bromophenol blue test.[2][4]

  • Washing: Once the coupling is complete (bromophenol blue test is yellow), wash the resin thoroughly with DMF/NMP (3x), DCM (3x), and DMF/NMP (3x).[1]

  • (Optional) Double Coupling: If the bromophenol blue test indicates an incomplete reaction, repeat steps 2-6.[1]

Comparative Data of Common Coupling Reagents

The selection of a coupling reagent is critical for the successful incorporation of this compound. The following table provides a comparison of commonly used reagents for sterically hindered couplings.

Coupling ReagentClassAdditiveTypical Reaction TimeRelative Efficiency for Hindered CouplingsKey Advantages & Disadvantages
DCC/DIC CarbodiimideHOBt/Oxyma1-2 hoursModerateCost-effective, but can be less efficient for highly hindered couplings and may form insoluble byproducts (DCU).[6]
HBTU Uronium/AminiumHOBt/DIEA30-60 minHighFast and highly efficient, but has the potential for guanidinylation of the N-terminus.[6]
HATU Uronium/AminiumHOAt/DIEA20-45 minVery HighGenerally the most effective for sterically demanding couplings with rapid activation and reduced racemization.[2][6]
PyBOP PhosphoniumDIEA45-90 minHighGood for hindered couplings and is stable, but can be less reactive than HATU.[6]
COMU Uronium/AminiumOxyma/DIEA20-45 minVery HighComparable efficiency to HATU, with improved safety and solubility profiles due to the incorporation of Oxyma Pure.[3]

Visualized Workflows

G Troubleshooting Workflow for Incomplete Coupling start Initial Coupling Step monitor Monitor with Bromophenol Blue Test start->monitor incomplete Incomplete Coupling (Blue/Green Color) monitor->incomplete Positive complete Coupling Complete (Yellow Color) monitor->complete Negative double_couple Perform Double Coupling incomplete->double_couple monitor2 Monitor Again double_couple->monitor2 still_incomplete Still Incomplete monitor2->still_incomplete Positive monitor2->complete Negative optimize Optimize Conditions: - More potent reagent - Increase time/temp - Change solvent (NMP) still_incomplete->optimize optimize->start Retry Coupling proceed Proceed to Next Step (Deprotection) complete->proceed

Caption: Troubleshooting workflow for an incomplete coupling reaction.

G General Experimental Workflow for this compound Coupling resin_prep 1. Resin Swelling (DMF or NMP) activation 2. Pre-activation (Boc-N-Me-Val + Reagent + Base) resin_prep->activation coupling 3. Coupling (Add activated mix to resin) activation->coupling monitoring 4. Monitoring (Bromophenol Blue Test) coupling->monitoring washing 5. Washing (DMF/NMP, DCM) monitoring->washing Complete troubleshoot Troubleshoot (e.g., Double Couple) monitoring->troubleshoot Incomplete next_step 6. Proceed to Deprotection washing->next_step troubleshoot->coupling Retry

Caption: General workflow for solid-phase peptide synthesis (SPPS).

References

How to minimize racemization of Boc-N-methyl-L-valine during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of Boc-N-methyl-L-valine during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization during activation?

A1: this compound is more susceptible to racemization than its non-methylated counterpart due to a combination of electronic and steric factors. The N-methyl group enhances the acidity of the alpha-proton. While it cannot form the typical oxazolone intermediate, it can racemize through an alternative pathway involving an oxazolium-5-oxide intermediate.[1] The steric hindrance from both the N-methyl group and the bulky valine side chain can also slow down the desired coupling reaction, prolonging the exposure of the activated amino acid to basic conditions and increasing the opportunity for racemization.[2]

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

A2: The primary mechanism of racemization for N-methylated amino acids during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate (or an analogous oxazolium-5-oxide).[1][3] Upon activation of the carboxyl group, this intermediate can form. The alpha-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity at the alpha-carbon.[4]

Q3: Which factors have the most significant impact on the racemization of this compound?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is paramount. Uronium/aminium salt-based reagents (e.g., HATU, HBTU) and phosphonium salt-based reagents (e.g., PyAOP, PyBOP) are generally preferred over carbodiimides (e.g., DCC, DIC) for N-methylated amino acids.[1]

  • Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimides.[1][4] HOAt is often considered superior to 1-hydroxybenzotriazole (HOBt).[1]

  • Base: The type and concentration of the base used are significant. Sterically hindered and weaker bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are recommended over stronger, less hindered bases like triethylamine (TEA).[4][5]

  • Temperature: Elevated temperatures can increase the rate of racemization. It is advisable to perform the coupling at lower temperatures (e.g., 0 °C), especially during the activation step.[4]

  • Activation Time: Prolonged pre-activation of the amino acid increases the risk of racemization. Therefore, it is best to minimize the time the amino acid remains in its activated state before coupling.[4]

Troubleshooting Guide

Issue: High levels of D-diastereomer detected in the final peptide.

Potential CauseRecommended Solution
Inappropriate Coupling Reagent Switch to a uronium/aminium (e.g., HATU, HCTU) or phosphonium-based (e.g., PyAOP, PyBOP) coupling reagent, which are known to be more effective for sterically hindered and N-methylated amino acids.[1] If using a carbodiimide (e.g., DIC), always include an additive like HOAt or Oxyma.
Inappropriate Base Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or an excess of N,N-diisopropylethylamine (DIPEA).[4]
High Reaction Temperature Perform the coupling reaction at a lower temperature, for instance, at 0°C, particularly during the pre-activation step.[4]
Prolonged Activation Time Minimize the pre-activation time of this compound before adding it to the amine component. In-situ activation is often the best approach.[4]

Issue: Low coupling yield or incomplete reaction.

Potential CauseRecommended Solution
Steric Hindrance Increase the coupling time and/or perform a "double coupling" by repeating the coupling step with fresh reagents.[2]
Ineffective Activation Ensure proper pre-activation of the amino acid with a potent coupling reagent like HATU or PyAOP before adding it to the resin.[1][2]
Peptide Aggregation Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP), or add chaotropic salts.[2]

Data Presentation

Table 1: Illustrative Comparison of Racemization Levels with Different Coupling Systems for Sterically Hindered Amino Acids.

Note: Specific quantitative data for this compound is limited. This table provides an illustrative comparison based on general trends observed for sterically hindered and racemization-prone amino acids.[4]

Coupling Reagent/AdditiveBaseExpected RacemizationKey Considerations
DIC / HOBtDIPEA / NMMLow to ModerateA classic, cost-effective method. Racemization is generally low but can be higher than with uronium/aminium or phosphonium salts.[4]
DIC / OxymaDIPEA / NMMVery LowOxyma is an excellent, non-explosive alternative to HOBt/HOAt and often shows superior racemization suppression.[4]
HBTU / HOBtDIPEA / NMMLowA widely used and generally reliable coupling reagent with a good balance of speed and low racemization.[4]
HATU / HOAtDIPEA / NMMVery LowHighly efficient and fast-acting, especially for hindered couplings, with very low racemization.[4]
PyAOPDIPEA / NMMVery LowA phosphonium salt-based reagent noted to be particularly effective for coupling N-methylated amino acids.[1]
PyBOPDIPEA / NMMLowA phosphonium salt-based reagent known for its efficiency and low racemization levels.[4]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard method for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine, designed to minimize racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF (for Fmoc deprotection if applicable)

  • Bromophenol blue solution in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • N-terminal Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA or NMM (6 equivalents) and allow the mixture to pre-activate for no more than 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Take a small sample of resin beads and wash them with DMF. Add a few drops of the bromophenol blue solution. A yellow/green color indicates the absence of free amino groups (complete coupling), while blue indicates incomplete coupling.[1]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Chiral HPLC Analysis of a Peptide Containing N-methyl-valine

This protocol outlines a general procedure for the analysis of racemization of the N-methyl-valine residue after peptide synthesis and cleavage.

Materials:

  • Purified peptide containing N-methyl-valine

  • 6 M HCl

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • 1 M NaHCO₃

  • 2 M HCl

  • Acetone

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column

Procedure:

  • Peptide Hydrolysis:

    • Place a small, accurately weighed amount of the purified peptide into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl to dryness.

  • Derivatization (Marfey's Method):

    • Redissolve the amino acid hydrolysate in 50 µL of water.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone, followed by 20 µL of 1 M NaHCO₃.

    • Incubate the mixture at 40°C for 1 hour.

    • After incubation, add 10 µL of 2 M HCl to stop the reaction.

    • Evaporate the sample to dryness.

  • Sample Preparation for HPLC: Redissolve the derivatized sample in a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the diastereomeric derivatives. The L-L diastereomer will typically elute before the L-D diastereomer.

    • The percentage of the D-isomer can be calculated from the peak areas. It is crucial to run standards of the L-L and L-D diastereomers to confirm peak identities.[3]

Visualizations

Racemization_Factors cluster_factors Factors Influencing Racemization cluster_mitigation Mitigation Strategies CouplingReagent Coupling Reagent UroniumPhosphonium Use Uronium/Phosphonium Reagents (HATU, PyAOP) CouplingReagent->UroniumPhosphonium Prefer Additives Use Additives (HOAt, Oxyma) CouplingReagent->Additives Crucial with Carbodiimides Base Base HinderedBase Use Sterically Hindered, Weaker Base (DIPEA, NMM) Base->HinderedBase Select Temperature Temperature LowTemp Lower Reaction Temperature (0°C) Temperature->LowTemp Control ActivationTime Activation Time ShortActivation Minimize Pre-activation Time (In-situ activation) ActivationTime->ShortActivation Optimize Troubleshooting_Workflow Start High Racemization Detected CheckReagent Check Coupling Reagent & Additive Start->CheckReagent CheckBase Check Base CheckReagent->CheckBase Appropriate SolutionReagent Switch to HATU/PyAOP or add HOAt/Oxyma CheckReagent->SolutionReagent Inappropriate CheckConditions Check Reaction Conditions (Temp. & Time) CheckBase->CheckConditions Appropriate SolutionBase Use NMM or less DIPEA CheckBase->SolutionBase Too Strong/ Excess SolutionConditions Couple at 0°C & Minimize pre-activation CheckConditions->SolutionConditions Too High/ Too Long End Racemization Minimized CheckConditions->End Optimal SolutionReagent->CheckBase SolutionBase->CheckConditions SolutionConditions->End

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with N-methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low yields during solid-phase peptide synthesis (SPPS) of peptides containing N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield when incorporating N-methylated amino acids?

The principal reason for low yield is steric hindrance. The methyl group on the amide nitrogen of the N-methylated amino acid backbone obstructs the incoming activated amino acid, slowing down the coupling reaction.[1][2] This reduced nucleophilicity of the N-methylated amine can lead to incomplete coupling, resulting in deletion sequences and a lower overall yield of the target peptide.[1][2]

Q2: How can I identify a difficult coupling reaction involving an N-methylated residue during synthesis?

Several indicators can signal poor coupling efficiency with N-methylated residues:

  • Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines. A complete reaction is signified by a yellow color.[1]

  • Low Final Peptide Yield: A significantly lower amount of purified peptide than theoretically expected is a strong indicator of coupling issues.

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide product may reveal peaks corresponding to peptides missing the amino acid that was intended to be coupled to the N-methylated residue.[1]

  • Multiple Peaks in HPLC: The high-performance liquid chromatography (HPLC) profile of the crude product often shows multiple peaks, which can be a result of deletion sequences and other side products formed due to incomplete reactions.[1]

Q3: My standard coupling reagents (e.g., HBTU, HCTU) are resulting in low yields. What are the recommended alternatives?

Standard uronium-based coupling reagents like HBTU and HCTU are often not potent enough to overcome the steric hindrance of N-methylated residues.[1] More powerful phosphonium-based reagents or specialized aminium/uronium reagents are recommended. Reagents such as HATU, PyAOP, and COMU are highly effective due to their ability to form highly reactive esters and minimize racemization.[1][3] For the particularly challenging coupling of an N-methyl amino acid to another N-methyl amino acid, PyAOP and PyBrOP are very effective.[1][4]

Troubleshooting Guide

Issue: Incomplete Coupling and Low Yield

If you are experiencing low yields and the presence of deletion sequences, consider the following troubleshooting strategies.

1. Optimize Coupling Reagents and Conditions

The choice of coupling reagent is critical. The following table summarizes the performance of various coupling reagents for incorporating N-methylated amino acids.

Coupling ReagentTypical Coupling TimeTypical Yield/PurityNotes
HBTU/HCTU 1 - 2 hoursCan be low (<50-70%) for N-methylated residues.[1]Commonly used and cost-effective, but often inefficient for hindered couplings.[1]
HATU 30 - 60 minutesHigh yields, often quantitative.[1]Faster reaction rates and reduced risk of racemization.[1][4]
PyAOP 1 - 2 hoursVery effective for N-methylated amino acids.[1]Particularly effective for coupling an N-methyl amino acid to another N-methyl amino acid.[1]
PyBrOP 1 hourHigh yields for N-methylated residues.[1]Effective for highly hindered couplings.
COMU 20 minutes (Microwave)High purity (often >90%).[1]Rapid and high-yielding, especially with the use of microwave assistance.[1][5]

2. Implement a Double Coupling Strategy

A double coupling strategy involves repeating the coupling step for the challenging N-methylated residue before proceeding to the next deprotection step. This provides a second opportunity for the reaction to go to completion, thereby minimizing the formation of deletion sequences.[1]

Experimental Protocols

Protocol 1: Double Coupling with HATU for a Sterically Hindered N-Methylated Residue

This protocol outlines the steps for a double coupling procedure using HATU as the coupling reagent.

  • First Coupling:

    • Swell the resin in DMF or NMP.

    • Prepare the activated amino acid solution: Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of diisopropylethylamine (DIEA).

    • Mix the solution at room temperature for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the resin suspension at room temperature for one hour.

    • Take a small sample of resin beads and perform a bromophenol blue test to check for completion.

  • Second Coupling (if the first coupling is incomplete):

    • Filter the resin and wash thoroughly with DMF or NMP.

    • Repeat the steps of the first coupling.

    • After the second coupling, perform another bromophenol blue test. If the test is negative (yellow beads), proceed with washing the resin and the subsequent deprotection step.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield in N-Methylated Peptide Synthesis

TroubleshootingWorkflow Troubleshooting Low Yield with N-Methylated Residues start Low Yield or Deletion Sequences Observed check_reagent Are you using a standard coupling reagent (HBTU/HCTU)? start->check_reagent upgrade_reagent Switch to a more potent reagent (HATU, PyAOP, COMU) check_reagent->upgrade_reagent Yes double_couple Implement Double Coupling Strategy check_reagent->double_couple No monitor_coupling Monitor reaction completion (e.g., Bromophenol Blue test) upgrade_reagent->monitor_coupling double_couple->monitor_coupling increase_time Increase Coupling Time (e.g., overnight) microwave Consider Microwave-Assisted Synthesis increase_time->microwave Still Incomplete microwave->monitor_coupling monitor_coupling->increase_time Incomplete continue_synthesis Proceed with Synthesis monitor_coupling->continue_synthesis Coupling Complete

Caption: A flowchart outlining the decision-making process for troubleshooting low yields.

Diagram 2: Steric Hindrance in N-Methylated Residues

StericHindrance Impact of N-Methylation on Coupling cluster_0 Standard Peptide Bond cluster_1 N-Methylated Peptide Bond N_H N-H C_alpha1 N_H->C_alpha1 C_O1 C=O C_alpha1->C_O1 N_Me N-CH3 C_alpha2 N_Me->C_alpha2 C_O2 C=O C_alpha2->C_O2 ActivatedAA Activated Amino Acid ActivatedAA->N_H Easy Coupling ActivatedAA->N_Me Difficult Coupling Approach1 Unhindered Approach Approach2 Sterically Hindered Approach

Caption: Steric hindrance from the N-methyl group impeding the approach of an activated amino acid.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling Boc-N-methyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Boc-N-methyl-L-valine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

A1: The primary challenge stems from significant steric hindrance.[1][2] The combination of the N-methyl group and the bulky isopropyl side chain of valine creates a sterically crowded environment around the secondary amine. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction kinetics and incomplete coupling reactions under standard conditions.[1][2][3][4]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered N-methylated amino acids like this compound, standard coupling reagents such as DCC/HOBt are often inefficient.[1] More potent uronium/aminium salt-based reagents (e.g., HATU, HBTU, HCTU) or phosphonium salt-based reagents (e.g., PyAOP, PyBOP) are highly recommended.[1][2][3] These reagents rapidly form highly reactive activated esters capable of overcoming the steric barrier more effectively.[1][2] For extremely difficult couplings, the in situ formation of acyl fluorides can be a successful strategy.[5][6]

Q3: How can I monitor the completion of a coupling reaction with this compound?

A3: The standard ninhydrin (Kaiser) test is unreliable for monitoring the coupling to a secondary amine like N-methyl-L-valine, as it does not produce the characteristic blue color.[2][7] The bromophenol blue test is a more suitable qualitative method.[2][8] A color change from blue/green (incomplete) to yellow (complete) indicates the consumption of the free amine.[2][7] For definitive analysis, cleaving a small amount of the peptide-resin for HPLC and Mass Spectrometry (MS) analysis is recommended to check for the presence of deletion sequences.[4]

Q4: What is "double coupling," and when should it be employed?

A4: Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction.[1][5] This strategy is often used to drive sterically hindered reactions to completion and is a common first step when an incomplete coupling is detected.[1][4]

Q5: What are the common side reactions when coupling this compound, and how can they be minimized?

A5: A primary side reaction is the epimerization of the activated amino acid.[1][9] This can be minimized by using additives like HOAt or Oxyma Pure, choosing sterically hindered bases like DIPEA, keeping reaction temperatures low (0 °C to room temperature), and minimizing the pre-activation time.[1][9] Another potential side reaction with uronium reagents like HATU is guanidinylation of the N-terminal amine, which can be reduced by pre-activating the amino acid for a short period (1-5 minutes) before adding it to the resin.[3][10] At the dipeptide stage, diketopiperazine formation can also occur, leading to cleavage from the resin.[1]

Troubleshooting Guides

Issue 1: Low Coupling Yield / Incomplete Reaction

Question: My HPLC analysis shows a significant amount of starting material or deletion sequences after a coupling step with this compound. What should I do?

Answer:

  • Possible Cause: Insufficient reactivity of the coupling reagent or inadequate reaction time to overcome the steric hindrance.[1][11]

  • Solutions:

    • Optimize Coupling Reagent: Switch to a more potent coupling reagent such as HATU, HCTU, or PyAOP, which are known to be effective for challenging couplings.[1][2]

    • Perform a Double Couple: After the first coupling, wash the resin and repeat the coupling step with fresh reagents to help drive the reaction to completion.[1]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours up to 4-6 hours, or even overnight, to allow the sterically hindered reaction to proceed.[11]

    • Increase Temperature: Gently heating the reaction to 40-50°C can help overcome the activation energy barrier. However, this should be done cautiously as it may increase the risk of epimerization.[1]

    • Change Solvent: If peptide aggregation is suspected, switch from DMF to a more effective solvating solvent like N-methyl-2-pyrrolidone (NMP) or use a solvent mixture such as DCM/DMF/NMP (1:1:1).[5]

Issue 2: Epimerization of the Coupled Amino Acid

Question: I am observing a significant diastereomeric impurity in my final peptide product. How can I reduce epimerization during the this compound coupling step?

Answer:

  • Possible Cause: The activated carboxylic acid is susceptible to racemization, especially with prolonged activation times, elevated temperatures, or the use of a strong base.[9][11]

  • Solutions:

    • Choice of Additive: Use coupling reagents in combination with racemization-suppressing additives. HOAt is generally considered superior to HOBt in preventing epimerization.[9]

    • Select a Hindered Base: Utilize a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered or stronger bases.[11]

    • Minimize Pre-activation Time: Avoid prolonged pre-activation. A pre-activation time of 1-5 minutes is generally sufficient before adding the mixture to the resin.[3][11]

    • Control Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature, to minimize the rate of epimerization.[9][12]

Data Presentation

Table 1: Performance of Recommended Coupling Reagents for Sterically Hindered N-Methylated Amino Acids

Coupling ReagentClassRelative EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/AminiumVery HighLowOften the reagent of choice for difficult couplings.[2][8][13] Can cause guanidinylation; short pre-activation is recommended.[3][10]
HCTU Uronium/AminiumHighLow to MediumA more cost-effective alternative to HATU with comparable efficiency in many cases.[2]
PyAOP PhosphoniumVery HighLowEspecially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[14][15]
PyBOP PhosphoniumHighLowGenerally effective, but can be less efficient for coupling two adjacent N-methyl residues. Byproducts are typically soluble and easily washed away.[3][16]
COMU Uronium/AminiumVery HighLowA third-generation uronium reagent with high reactivity, suitable for hindered systems.[16]
Acyl Fluoride (in situ) Acyl HalideVery HighLowHighly effective for extremely hindered couplings where other methods fail.[5][6] Requires anhydrous conditions.[5]

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with sterically hindered N-methylated amino acids.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes. Perform the N-terminal deprotection of the preceding amino acid and wash the resin thoroughly with DMF (5 x 1 min).[3]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.[1][2]

  • Base Addition and Pre-activation: Add DIPEA (6 eq.) to the activation mixture.[1][2] Allow the solution to pre-activate for 2-3 minutes at room temperature.[2]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[3]

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.[1]

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with methanol, and perform a bromophenol blue test to check for completion.[2][8]

  • Washing: Once the coupling is complete (or if proceeding to a second coupling), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[3]

  • Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 2-7 with fresh reagents.[2]

Protocol 2: Capping Unreacted Amines

If a coupling reaction remains incomplete after a second attempt, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences.

  • Resin Washing: After the final coupling attempt, wash the resin thoroughly with DMF (3x).

  • Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride and a base (like pyridine or DIPEA) in DMF. A common mixture is acetic anhydride/DIPEA/DMF (e.g., 1:1:8 v/v/v).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Final Washing: Wash the resin extensively with DMF (3x) and DCM (3x) to remove all capping reagents and byproducts before proceeding to the next synthesis cycle.

Visualizations

G Troubleshooting Workflow for Low Coupling Yield start Low Yield Detected (HPLC/MS Analysis) check_completion Monitor Coupling (Bromophenol Blue Test) start->check_completion double_couple Perform Double Coupling with Fresh Reagents check_completion->double_couple Incomplete proceed Proceed to Next Cycle check_completion->proceed Complete re_check Re-monitor Coupling double_couple->re_check optimize_reagent Switch to Potent Reagent (e.g., HATU, PyAOP) re_check->optimize_reagent Still Incomplete re_check->proceed Complete optimize_conditions Increase Time / Temperature Change Solvent (NMP) optimize_reagent->optimize_conditions cap_amines Cap Unreacted Amines (Acetic Anhydride) optimize_conditions->cap_amines cap_amines->proceed

Caption: Troubleshooting workflow for low coupling yield of this compound.

G HATU-Mediated Coupling Protocol cluster_activation Activation Step cluster_coupling Coupling Step boc_val Boc-N-Me-Val activated_ester Activated OAt-Ester boc_val->activated_ester + HATU, DIPEA (in DMF, 2-3 min) hatu HATU dipea DIPEA resin Resin-Bound Peptide (Free N-Terminus) activated_ester->resin Add to Resin (Agitate 2-4h) peptide_bond New Peptide Bond Formed

Caption: Experimental workflow for HATU-mediated coupling of this compound.

References

Technical Support Center: Boc-N-methyl-L-valine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address side reactions associated with the use of Boc-N-methyl-L-valine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to incorporate in SPPS?

A1: The primary challenge in coupling this compound stems from significant steric hindrance. This hindrance is caused by two factors: the bulky isopropyl side chain of valine and the presence of the N-methyl group on the alpha-amine.[1][2] This steric bulk can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction kinetics and often incomplete coupling reactions under standard conditions.[1][3]

Q2: What are the most common side reactions observed when using this compound?

A2: The most prevalent side reactions are:

  • Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in deletion sequences where the this compound residue is missing.[1][3]

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon, converting the L-amino acid to a D-diastereomer.[4] Elevated temperatures and prolonged activation times can increase the risk of racemization.[4]

  • Diketopiperazine (DKP) Formation: At the dipeptide stage, the N-terminal N-methylated amino acid can intramolecularly cyclize with the preceding amino acid, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine.[5][6] This is a significant cause of yield loss.[5]

Q3: How can I detect incomplete coupling of this compound?

A3: Incomplete coupling of N-methylated amino acids can be monitored using specific qualitative colorimetric tests, as the commonly used Kaiser test is not effective for secondary amines. The isatin test or the chloranil test are suitable alternatives. For a definitive analysis, a small amount of the peptide-resin can be cleaved, and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to identify deletion sequences.[3]

Q4: Can incomplete Boc deprotection affect the incorporation of this compound?

A4: Yes, incomplete removal of the Boc protecting group from the preceding amino acid will result in a capped peptide chain, thereby reducing the yield of the desired full-length peptide. Peptide aggregation on the resin can sometimes hinder complete deprotection, even with standard TFA treatment.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Incomplete Coupling

Symptoms:

  • Presence of deletion sequences in the final peptide, as identified by MS.

  • Low overall yield of the target peptide.

  • Positive isatin or chloranil test after the coupling step.

Troubleshooting Workflow:

G Troubleshooting Incomplete Coupling start Incomplete Coupling Detected double_couple Perform a Double Coupling start->double_couple stronger_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, PyAOP) double_couple->stronger_reagent If still incomplete proceed Proceed to Next Step double_couple->proceed If complete optimize_conditions Optimize Reaction Conditions stronger_reagent->optimize_conditions stronger_reagent->proceed If complete increase_equivalents Increase Equivalents & Time optimize_conditions->increase_equivalents increase_temp Increase Temperature (e.g., 40-50°C) optimize_conditions->increase_temp change_solvent Change Solvent (e.g., NMP) optimize_conditions->change_solvent capping Cap Unreacted Amines increase_equivalents->capping If still incomplete increase_equivalents->proceed If complete increase_temp->capping If still incomplete increase_temp->proceed If complete change_solvent->capping If still incomplete change_solvent->proceed If complete capping->proceed

Caption: Troubleshooting workflow for incomplete coupling.

Issue 2: High Levels of D-Valine Diastereomer Detected (Racemization)

Symptoms:

  • Presence of a diastereomeric impurity in the HPLC analysis of the final peptide.

  • Confirmation of the impurity as the D-Valine isomer by chiral HPLC or other analytical techniques.

Potential Causes & Solutions:

  • Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DCC, DIC) without an additive can lead to higher racemization.

    • Solution: Switch to a uronium/aminium (HATU, HBTU) or phosphonium-based (PyBOP) coupling reagent. If using a carbodiimide, always include a racemization-suppressing additive like HOBt or OxymaPure®.[4]

  • Strong or Excess Base: Strong, non-hindered bases like triethylamine (TEA) or an excess of diisopropylethylamine (DIEA) can promote racemization.[4]

    • Solution: Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine, and carefully control the stoichiometry.[4]

  • High Reaction Temperature: Elevated temperatures, while increasing coupling speed, also increase the rate of racemization.[4]

    • Solution: Conduct the coupling at a lower temperature, such as 0°C, especially during the activation step.[4]

  • Prolonged Activation Time: Allowing the this compound to remain in its activated state for an extended period before coupling increases the risk of racemization.[4]

    • Solution: Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine.[4]

Issue 3: Significant Yield Loss Due to Diketopiperazine (DKP) Formation

Symptoms:

  • Low overall yield, especially after the coupling of the third amino acid.

  • Detection of a cyclic dipeptide byproduct in the crude product analysis.

Preventative Measures & Solutions:

  • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance of the 2-CTC resin can help to suppress DKP formation.[6]

  • In Situ Neutralization: In Boc-SPPS, DKP formation occurs after the neutralization of the TFA salt formed during deprotection.[7] Using an in situ neutralization protocol, where neutralization and coupling occur simultaneously, minimizes the time the free N-terminal amine is available to initiate cyclization.[7]

  • Coupling of a Pre-formed Dipeptide: For sequences highly prone to DKP formation, coupling the first two amino acids as a pre-formed dipeptide bypasses the vulnerable dipeptide-resin intermediate.[7]

  • Lower Temperature: Performing the coupling step at a reduced temperature can help to decrease the rate of the cyclization reaction.[7]

Data Presentation

Table 1: Performance of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling Efficiency (%)Racemization RiskKey Considerations
DIC / HOBt Carbodiimide85-95%Low to ModerateA classic, cost-effective method. Racemization can be higher than with onium salts.[1][4]
DIC / OxymaPure® Carbodiimide>99%Very LowSoluble byproduct (DIU). OxymaPure® is an excellent racemization suppressant.[1][4]
HBTU Aminium/Uronium Salt90-95%LowA cost-effective and reliable option for routine and challenging couplings.[8]
HATU Aminium/Uronium Salt>95%Very LowHighly efficient and fast-acting, especially for hindered couplings.[1][8]
PyBOP Phosphonium Salt90-95%LowGood for hindered couplings; byproducts are generally less problematic.[1]

Note: Data is based on performance with sterically hindered amino acids like Boc-L-valine and serves as a general guide.[1][4][8] Actual performance with this compound may vary.

Experimental Protocols

Protocol: HATU-Mediated Coupling of this compound

This protocol is recommended for the efficient coupling of the sterically hindered this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Perform Boc deprotection of the N-terminal amino acid on the resin using 50% Trifluoroacetic acid (TFA) in DCM (1 x 2 min, 1 x 20 min).

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (5x).[8]

    • Perform a neutralization step with 10% DIEA in DMF (2 x 5 min).[8]

    • Wash the resin thoroughly with DMF (5x).[8]

  • Pre-activation of this compound:

    • In a separate reaction vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HATU (2-4 equivalents) in DMF.[1]

    • Add DIEA (4-8 equivalents) to this solution.[1]

    • Allow the mixture to pre-activate for 1-5 minutes.[1]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.[1]

    • Agitate the mixture for 20-45 minutes at room temperature.[1]

  • Monitoring and Washing:

    • Take a small sample of the resin and perform an isatin or chloranil test to monitor the completion of the reaction.

    • If the coupling is incomplete, a second coupling can be performed by repeating steps 2 and 3.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[1]

  • Next Cycle:

    • The resin is now ready for the subsequent deprotection and coupling cycle.

Experimental Workflow Diagram:

G HATU Coupling Workflow resin_prep Resin Swelling & Deprotection pre_activation Pre-activation of Boc-N-Me-Val & HATU with DIEA resin_prep->pre_activation coupling Coupling to Resin pre_activation->coupling monitoring Monitoring (Isatin/Chloranil Test) coupling->monitoring monitoring->pre_activation Incomplete (Recouple) washing Washing monitoring->washing Complete next_cycle Proceed to Next Cycle washing->next_cycle

Caption: Workflow for HATU-mediated coupling of this compound.

References

Technical Support Center: Preventing Diketopiperazine Formation with N-Methylated Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the formation of diketopiperazine (DKP) during the synthesis of N-methylated dipeptides.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during solid-phase peptide synthesis (SPPS).[1][2] This occurs through an intramolecular cyclization where the free N-terminal amine of a resin-bound dipeptide attacks the ester linkage connecting the peptide to the resin.[1] This process cleaves the dipeptide from the resin, leading to a substantial loss of the desired peptide yield.[1][2] In some instances, this is referred to as "traceless" DKP formation because the primary impurity is lost from the solid support.[1]

Q2: Which factors increase the likelihood of DKP formation?

A2: Several factors can promote the formation of DKPs:

  • Peptide Sequence: Sequences containing a proline residue at the second position from the C-terminus are highly susceptible to DKP formation.[2][3] Other secondary amino acids, such as N-methylated amino acids, also increase the risk of this side reaction.[2]

  • Resin Type: Resins with acid-labile linkers, like Wang and 2-chlorotrityl chloride (2-CTC) resins, are prone to DKP formation as they anchor the peptide via an ester bond.[1][2]

  • Deprotection Conditions: The standard Fmoc deprotection reagent, 20% piperidine in DMF, is a known catalyst for DKP formation due to its basicity.[2][4]

  • Solvent: The choice of solvent can influence the rate of DKP formation.[3][5]

  • Temperature and Time: Elevated temperatures and prolonged reaction times during deprotection and coupling steps can increase the incidence of DKP formation.[1][2]

Q3: How does N-methylation of a dipeptide influence DKP formation?

A3: N-methylated amino acids are secondary amino acids, similar to proline, and their presence in a dipeptide significantly increases the propensity for DKP formation.[2][6] The N-methyl group can influence the peptide backbone conformation, potentially favoring a cis-amide bond that facilitates the cyclization reaction.

Troubleshooting Guides

Issue 1: Extremely low yield of the final peptide, but the crude HPLC appears relatively clean.

  • Probable Cause: You are likely experiencing significant "traceless" DKP formation. The N-methylated dipeptide is cleaving from the resin during the Fmoc deprotection of the second amino acid.[1]

  • Recommended Solutions:

    • Change the Resin: Switch from a standard acid-labile resin (e.g., Wang resin) to a more sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically hinders the intramolecular cyclization reaction.[1]

    • Modify Deprotection Conditions: Avoid the standard 20% piperidine in DMF for Fmoc deprotection. A highly effective alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP.[1][4] This combination has been shown to drastically reduce DKP formation while maintaining efficient Fmoc removal.[1][4]

    • Lower the Temperature: Perform the critical Fmoc deprotection and subsequent coupling steps at a reduced temperature (e.g., 0°C to 5°C) to slow the rate of the cyclization reaction.[1]

    • Proceed Immediately to Coupling: After deprotection and thorough washing to remove all traces of base, proceed to the next coupling step without delay to minimize the time the free N-terminal amine is exposed.[1]

Issue 2: The coupling reaction onto the N-methylated amine is incomplete, resulting in deletion sequences.

  • Probable Cause: N-methylated amines are sterically hindered and less nucleophilic, making the subsequent coupling reaction challenging.

  • Recommended Solutions:

    • Use a More Powerful Coupling Reagent: Standard coupling reagents may not be efficient. Switch to more potent reagents such as HATU, COMU, or PyAOP.[1][7][8]

    • Perform a Double Coupling: Repeat the coupling step to ensure the reaction goes to completion.

Data Presentation

Table 1: Comparison of Fmoc Deprotection Reagents on Diketopiperazine Formation

Deprotection ReagentDKP Formation (%)Reference
20% (v/v) piperidine/DMF13.8[4]
5% (v/v) piperidine/DMF12.2[4]
5% (w/v) piperazine/DMF< 4[4]
5% (w/v) piperazine/NMP< 4[4]
2% (v/v) DBU, 5% (w/v) piperazine/NMPDrastic Reduction[1][4]

Experimental Protocols

Protocol 1: Fmoc Deprotection using DBU/Piperazine to Minimize DKP Formation

  • Objective: To efficiently remove the Fmoc protecting group while suppressing the DKP-forming side reaction.[1]

  • Materials:

    • Fmoc-protected peptide-resin

    • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP

    • NMP for washing

  • Procedure:

    • Resin Preparation: After the coupling step, ensure the resin is thoroughly washed with NMP.[1]

    • First Deprotection: Add the 2% DBU / 5% piperazine solution to the resin and agitate for 5 minutes.[1][2]

    • Drain: Drain the deprotection solution.[1][2]

    • Second Deprotection: Add a fresh portion of the deprotection solution and agitate for an additional 5-10 minutes.[1]

    • Thorough Washing: Drain the deprotection solution and immediately wash the resin extensively with NMP (at least 5 times) to remove all traces of the basic reagents.[1][2]

    • Proceed Immediately: Proceed without delay to the next coupling step to minimize the time the free N-terminal amine is exposed.[1]

Visualizations

DKP_Formation_Pathway Resin Resin-Bound Dipeptide (Fmoc-AA2(N-Me)-AA1-Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection FreeAmine Dipeptidyl-Resin (H-AA2(N-Me)-AA1-Resin) Deprotection->FreeAmine IntramolecularAttack Intramolecular Nucleophilic Attack FreeAmine->IntramolecularAttack Side Reaction DesiredPath Coupling of Next Amino Acid (AA3) FreeAmine->DesiredPath Desired Pathway DKP Diketopiperazine (DKP) (cleaved from resin) IntramolecularAttack->DKP TruncatedResin Truncated Resin IntramolecularAttack->TruncatedResin Tripeptide Resin-Bound Tripeptide (Fmoc-AA3-AA2(N-Me)-AA1-Resin) DesiredPath->Tripeptide

Caption: Mechanism of diketopiperazine (DKP) formation as a side reaction during SPPS.

Troubleshooting_Workflow Start Low Peptide Yield Suspected DKP Formation CheckResin Is the resin sterically hindered (e.g., 2-CTC)? Start->CheckResin ChangeResin Switch to 2-CTC resin CheckResin->ChangeResin No CheckDeprotection Are you using 20% piperidine/DMF? CheckResin->CheckDeprotection Yes ChangeResin->CheckDeprotection ModifyDeprotection Use 2% DBU / 5% piperazine in NMP CheckDeprotection->ModifyDeprotection Yes CheckTemp Is the reaction at room temperature? CheckDeprotection->CheckTemp No ModifyDeprotection->CheckTemp LowerTemp Reduce temperature to 0-5 °C CheckTemp->LowerTemp Yes CheckCoupling Is coupling to N-Me amine incomplete? CheckTemp->CheckCoupling No LowerTemp->CheckCoupling ChangeCouplingReagent Use HATU, COMU, or PyAOP. Perform double coupling. CheckCoupling->ChangeCouplingReagent Yes End Optimized Synthesis CheckCoupling->End No ChangeCouplingReagent->End

Caption: Troubleshooting workflow for minimizing DKP formation in N-methylated peptides.

References

Technical Support Center: Incomplete Boc Deprotection of N-methyl-L-valine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering incomplete Boc deprotection of N-methyl-L-valine residues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection of N-methyl-L-valine?

Incomplete Boc deprotection of N-methyl-L-valine is a common issue primarily stemming from its sterically hindered nature. The primary causes include:

  • Increased Steric Hindrance: The presence of both an N-methyl group and a bulky isopropyl side chain on the valine residue creates significant steric congestion around the carbamate nitrogen. This bulkiness physically obstructs the approach of the acid catalyst, slowing down the cleavage of the Boc group compared to less hindered or non-methylated amino acids.[1][2]

  • Insufficient Acid Strength or Concentration: Standard acidic conditions used for other amino acids may not be sufficient for the complete deprotection of N-methyl-L-valine.[2] The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impede the reaction rate.[1][3]

  • Inadequate Reaction Time: The duration of the deprotection step may be too short. Sterically hindered residues like N-methyl-L-valine often require extended reaction times for the deprotection to reach completion.[2][4]

  • Poor Resin Swelling (in Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently penetrate the resin beads to access all the peptide chains.[1][2] This can lead to incomplete deprotection and the formation of deletion sequences in subsequent coupling steps.

  • Peptide Aggregation (in SPPS): The formation of secondary structures, such as β-sheets, between growing peptide chains can prevent efficient diffusion of reagents and access to the N-terminus, leading to incomplete deprotection.[2]

Q2: How can I detect incomplete Boc deprotection?

Several analytical techniques can be employed to identify and quantify the extent of incomplete Boc deprotection:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of a cleaved portion of the peptide can reveal the presence of the Boc-protected starting material or deletion sequences, which will appear as distinct peaks from the desired product.[3][5]

  • Mass Spectrometry (MS): Mass spectrometry can identify the mass of the incompletely deprotected peptide.[5] The mass will be higher than the target peptide by the mass of the Boc group (100.12 g/mol ).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides definitive evidence of the presence or absence of the Boc group. The disappearance of the characteristic singlet of the tert-butyl protons at approximately 1.4-1.5 ppm indicates complete deprotection.[3]

  • Kaiser Test (Ninhydrin Test): The Kaiser test is not reliable for monitoring the deprotection of N-methylated amino acids like N-methyl-L-valine. This test gives a positive result (a blue/purple color) for primary amines but does not react with the secondary amine of N-methyl-L-valine to produce the characteristic color.[6] An alternative, the bromophenol blue test, can be used for secondary amines.[6]

Q3: What are the common side reactions during the Boc deprotection of N-methyl-L-valine, and how can they be minimized?

The acidic conditions required for Boc deprotection can lead to side reactions:

  • Alkylation: The tert-butyl cation (t-Bu⁺) generated during Boc cleavage is a reactive electrophile that can alkylate nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[5] This can be minimized by adding "scavengers" to the cleavage cocktail to trap the tert-butyl cations.[5]

  • Oxidation: Methionine and cysteine residues are susceptible to oxidation during the deprotection step.[5] The use of reducing scavengers can help prevent this.

Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to the incomplete Boc deprotection of N-methyl-L-valine.

Problem: HPLC or LC-MS analysis of the crude product shows a significant peak corresponding to the Boc-protected starting material or, in the context of SPPS, deletion sequences.

Below is a workflow to address this issue:

start Incomplete Deprotection Detected check_conditions Review Deprotection Conditions start->check_conditions extend_time Extend Reaction Time check_conditions->extend_time Time < Recommended? increase_acid Increase Acid Concentration check_conditions->increase_acid Acid Conc. < Recommended? repeat_deprotection Repeat Deprotection Step check_conditions->repeat_deprotection Standard Conditions Failed optimize_solvent Optimize Solvent for Swelling (SPPS) check_conditions->optimize_solvent Using SPPS? re_analyze Re-analyze Product extend_time->re_analyze increase_acid->re_analyze repeat_deprotection->re_analyze optimize_solvent->re_analyze success Deprotection Complete re_analyze->success Problem Resolved failure Issue Persists: Consider Alternative Methods re_analyze->failure Problem Not Resolved

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data Presentation

Table 1: Recommended Deprotection Conditions for N-methyl-L-valine

ReagentConcentration (v/v)SolventTimeTemperatureExpected Outcome
Trifluoroacetic Acid (TFA)25-50%Dichloromethane (DCM)30-60 minRoom TempStandard, may require optimization.[7]
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)2 x 30 minRoom TempRepeated treatment for difficult cases.
Hydrogen Chloride (HCl)4M1,4-Dioxane60-120 minRoom TempAlternative to TFA, can be effective.[7]

Table 2: Comparison of Analytical Methods for Detecting Incomplete Deprotection

Analytical MethodInformation ProvidedAdvantagesLimitations
HPLCQuantitative analysis of starting material and product.[3]Highly quantitative and reproducible.Requires a suitable chromophore.
Mass Spectrometry (MS)Confirms the mass of the Boc-protected species.[5]Highly sensitive and specific for mass.Not inherently quantitative without standards.
¹H NMRDirect observation of the Boc group's tert-butyl protons.[3]Provides definitive structural information.Lower sensitivity than MS, requires pure sample.
Kaiser TestDetects primary amines.Quick and easy for primary amines.Not suitable for secondary amines like N-methyl-L-valine. [6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of N-methyl-L-valine using TFA

This protocol outlines a general procedure for the removal of the Nα-Boc group.

Reagents:

  • Boc-N-methyl-L-valine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound derivative in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask.[7]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 25-50% (v/v).[7]

  • Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress using TLC or HPLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.

Protocol 2: Monitoring Deprotection by HPLC

Procedure:

  • Prepare a standard solution of the starting Boc-protected N-methyl-L-valine at a known concentration.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot immediately by diluting it in the mobile phase and neutralizing the acid if necessary.

  • Inject the quenched sample and the standard solution into the HPLC system.

  • Analyze the chromatograms to determine the percentage of the remaining starting material and the formation of the product by comparing peak areas.[3]

Protocol 3: Confirmation of Deprotection by Mass Spectrometry

Procedure:

  • Prepare a dilute solution of the final, dried product in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

  • Acquire the mass spectrum in positive ion mode.

  • Confirm the absence of the molecular ion peak corresponding to the Boc-protected starting material (M+H)⁺ or (M+Na)⁺.

  • Confirm the presence of the molecular ion peak corresponding to the fully deprotected product.

Mandatory Visualization

cluster_steric_hindrance Steric Hindrance in N-methyl-L-valine N_Me_Val N-methyl-L-valine Structure Boc_group Bulky Boc Group Boc_group->N_Me_Val N_Methyl N-methyl Group N_Methyl->N_Me_Val Isopropyl Isopropyl Side Chain Isopropyl->N_Me_Val Acid Acid Catalyst (H+) Acid->N_Me_Val Hindered Approach

Caption: Steric hindrance affecting Boc deprotection of N-methyl-L-valine.

References

Technical Support Center: Purification of Peptides Containing Boc-N-methyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of synthetic peptides containing Boc-N-methyl-L-valine. The inherent properties of this N-methylated amino acid can lead to difficulties in achieving high purity and yield. This guide provides practical troubleshooting advice and detailed protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound particularly challenging to purify?

A1: The purification of peptides containing this compound presents several challenges primarily due to the steric hindrance and increased hydrophobicity imparted by the N-methyl group and the bulky valine side chain.[1][2][3] These characteristics can lead to:

  • Poor Solubility: The bulky N-methyl group can disrupt inter-chain hydrogen bonding that aids in solvation, making it difficult to dissolve the crude peptide in standard HPLC mobile phases.[2]

  • Peptide Aggregation: Increased hydrophobicity promotes self-association of peptide chains, leading to aggregation.[4][5] This can result in poor peak shape (broad peaks) in RP-HPLC, low recovery, and even column clogging.[2][3][4]

  • Difficult Separation of Impurities: The steric hindrance of N-methyl-L-valine can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in deletion sequences.[1][3] These closely related impurities often have similar retention times to the target peptide, making separation difficult.[2]

  • Presence of Conformers: N-methylated peptides can exist as a mixture of cis and trans isomers around the N-methylated amide bond, which can lead to multiple peaks in the HPLC chromatogram for a single peptide entity, complicating purification and analysis.[6][7]

Q2: What are the most common side reactions to be aware of during the synthesis of peptides with this compound that affect purification?

A2: Several side reactions during SPPS can introduce impurities that complicate purification. Key side reactions include:

  • Incomplete Coupling: Due to the steric bulk of this compound, coupling reactions can be inefficient, leading to a higher prevalence of deletion peptides.[1][3]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage and can lead to cleavage of the peptide from the resin, resulting in truncated sequences.[5][6][8]

  • Fragmentation: Peptides containing consecutive N-methylated amino acids can be susceptible to fragmentation of the peptide backbone during acidic cleavage from the resin.[1][6]

  • Racemization: The activation of this compound can sometimes lead to racemization, introducing diastereomeric impurities that can be very difficult to separate chromatographically.[1][9]

Q3: How does the Boc protecting group on N-methyl-L-valine affect RP-HPLC conditions?

A3: The hydrophobic tert-butyloxycarbonyl (Boc) group significantly increases the overall hydrophobicity of the peptide.[4] This leads to stronger retention on reversed-phase columns (like C18), requiring a higher concentration of organic solvent (e.g., acetonitrile) for elution.[4] It is often necessary to use a shallower gradient during HPLC to achieve adequate separation from closely eluting hydrophobic impurities.[4]

Q4: Can I use mass spectrometry (MS) to guide the purification process?

A4: Absolutely. Mass spectrometry is an indispensable tool for guiding the purification of peptides. It is used to identify the fractions from the HPLC that contain the target peptide by confirming its molecular weight.[10] LC-MS analysis of the crude product before purification can also help identify major impurities, such as deletion sequences or products of side reactions, which can inform the optimization of the purification strategy.[1][7][10]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Broad Peaks in RP-HPLC
Possible Cause Troubleshooting Solution
Peptide Aggregation The hydrophobicity of peptides containing this compound promotes aggregation.[4][5] Solutions: - Modify Mobile Phase: Incorporate organic modifiers like isopropanol or n-propanol, or denaturing agents like guanidinium chloride to disrupt aggregation.[3] - Lower Peptide Concentration: Dilute the sample before injection as high concentrations can exacerbate aggregation.[4] - Increase Temperature: Running the column at a slightly elevated temperature (e.g., 40-60°C) can sometimes improve peak shape, but peptide stability should be monitored.[4]
Secondary Interactions with the Column Residual silanols on the silica-based stationary phase can interact with the peptide, leading to peak tailing. Solutions: - Use Ion-Pairing Agents: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) in the mobile phase.[4] - Choose an Appropriate Column: Consider using a column specifically designed for peptide separations or a different stationary phase (e.g., C8, C4, or Phenyl) which may be less retentive.[3][4]
Presence of Cis/Trans Isomers Slow conversion between conformers of the N-methylated amide bond can result in broadened or multiple peaks.[6][7] Solution: - Elevated Column Temperature: Increasing the column temperature can accelerate the interconversion between isomers, potentially leading to a single, sharper peak.
Issue 2: Low Yield After Purification
Possible Cause Troubleshooting Solution
Incomplete Coupling During Synthesis The steric hindrance of this compound can lead to a lower yield of the full-length peptide.[1] Solution: - This is primarily a synthesis issue that impacts purification. Optimize coupling conditions during synthesis by using more potent coupling reagents (e.g., HATU, HBTU, PyAOP, PyBOP) or by performing a double coupling for the this compound residue.[1][6][11]
Peptide Precipitation The peptide may precipitate in the collection tubes or during solvent evaporation due to its hydrophobicity and potential for aggregation. Solution: - Adjust the pH or the organic solvent concentration of the collected fractions immediately to ensure the peptide remains soluble. Adding a small amount of organic solvent like acetonitrile or isopropanol to the collection tubes can be beneficial.
Poor Separation from Impurities Co-elution of the target peptide with impurities will lead to the discarding of mixed fractions and a lower overall yield of pure product. Solution: - Optimize HPLC Gradient: A shallower gradient around the elution point of the target peptide can improve resolution from closely related impurities.[4] - Two-Step Purification: Consider an orthogonal purification strategy. For example, an initial purification by ion-exchange chromatography (IEX) to separate based on charge, followed by RP-HPLC.[4]
Issue 3: Co-elution of Impurities
Possible Cause Troubleshooting Solution
Similar Hydrophobicity of Impurities Deletion sequences or other synthesis-related by-products may have very similar hydrophobicity to the target peptide.[2] Solution: - Optimize Selectivity: - Change Stationary Phase: Switch to a column with a different selectivity (e.g., from C18 to a Phenyl or C4 column).[3] - Modify Mobile Phase: Alter the organic modifier (e.g., switch from acetonitrile to methanol or isopropanol) or the ion-pairing agent (e.g., use formic acid for MS compatibility).[7] - Adjust pH: Changing the pH of the mobile phase can alter the ionization state of the peptide and impurities, potentially improving separation.
Formation of Adducts The peptide may form adducts with cations (e.g., Na+, K+) or other molecules from the synthesis or cleavage reagents. Solution: - Use high-purity solvents and reagents. Ensure proper work-up and precipitation of the crude peptide to remove residual scavengers and salts.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Purification

Objective: To purify the crude peptide containing this compound based on its hydrophobicity.

Materials:

  • Crude lyophilized peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. Due to potential solubility issues, start with a small amount of DMSO or DMF and then slowly dilute with Solvent A.[2]

    • Aim for a concentration of 10-20 mg/mL.[4]

    • Centrifuge the sample to pellet any insoluble material before injection.[4]

  • Column Equilibration:

    • Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B for at least 3-5 column volumes or until a stable baseline is achieved.[3][4]

  • Injection:

    • Inject the prepared sample onto the column.

  • Gradient Elution:

    • Run a linear gradient optimized for the target peptide. A typical starting gradient could be 5-65% Solvent B over 60 minutes.

    • Due to the hydrophobicity of this compound containing peptides, a higher final concentration of Solvent B may be required.

    • Employ a shallow gradient around the expected elution time of the peptide to maximize resolution.[4]

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram (monitoring at 214-220 nm).[12][13]

  • Purity Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC with a faster gradient.

  • Lyophilization:

    • Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final peptide as a powder.

Protocol 2: Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the solid support and remove side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: e.g., TFA/H2O/TIPS (95:2.5:2.5, v/v/v). The choice of scavengers (like TIPS and water) is crucial to prevent side reactions.[1]

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.[1]

  • Cleavage:

    • Add the cleavage cocktail to the resin in a reaction vessel.

    • Agitate at room temperature for 2-3 hours. Prolonged exposure to strong acid can promote fragmentation, especially at N-methylated residues, so the cleavage time should be optimized.[1][6]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

    • The peptide should precipitate as a white solid.

  • Purification:

    • Centrifuge to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

    • Dry the crude peptide under vacuum. The peptide is now ready for purification by RP-HPLC.

Visualizations

G General Peptide Purification Workflow cluster_0 Synthesis & Cleavage cluster_1 Purification cluster_2 Analysis & Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Dissolution Crude Peptide Dissolution Precipitation->Dissolution HPLC Preparative RP-HPLC Dissolution->HPLC Collection Fraction Collection HPLC->Collection Analysis Purity Analysis (Analytical HPLC/MS) Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Pure Peptide Powder Lyophilization->Final

Caption: General workflow for the purification of a synthetic peptide.

G Troubleshooting Common Purification Issues cluster_solutions Solutions Start Crude Peptide Purification by RP-HPLC Problem Problem Identified? Start->Problem Sol_Peak Poor Peak Shape? - Lower sample concentration - Add organic modifier (e.g., IPA) - Increase column temperature - Ensure 0.1% TFA in mobile phase Problem->Sol_Peak Poor Peak Shape Sol_Yield Low Yield? - Check synthesis coupling efficiency - Optimize HPLC gradient - Consider orthogonal purification (IEX) Problem->Sol_Yield Low Yield Sol_Purity Low Purity? - Optimize gradient for better separation - Screen different columns (C8, Phenyl) - Change mobile phase organic solvent Problem->Sol_Purity Low Purity Success Purity & Yield OK Problem->Success No Sol_Peak->Start Re-inject Sol_Yield->Start Re-purify Sol_Purity->Start Re-purify

Caption: Troubleshooting flowchart for common peptide purification issues.

References

Technical Support Center: Microwave-Assisted Coupling of Boc-N-methyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on microwave-assisted coupling protocols for the sterically hindered amino acid, Boc-N-methyl-L-valine. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is microwave irradiation beneficial for coupling this compound?

Microwave energy accelerates coupling reactions by directly and efficiently heating the solvent and reagents.[1] This is particularly advantageous for sterically hindered amino acids like this compound, where the N-methyl group and the bulky valine side chain slow down the reaction rate.[2] Microwave-assisted synthesis leads to significantly shorter reaction times, improved coupling efficiency, and higher crude peptide purities compared to conventional methods.[3][4]

Q2: What are the most effective coupling reagents for this compound?

For challenging couplings involving N-methylated amino acids, potent activating agents are recommended. Onium salt-based reagents such as HATU, HBTU, and COMU, as well as phosphonium salt-based reagents like PyAOP and PyBOP, are generally more effective than carbodiimides (e.g., DIC) alone.[5] The use of additives like Oxyma Pure or HOAt with carbodiimides can also significantly improve performance and reduce side reactions.[6]

Q3: How can I minimize racemization during the microwave-assisted coupling of this compound?

Racemization is a potential side reaction, especially with elevated temperatures. To minimize it, consider the following:

  • Choice of Reagents: Use coupling reagent and additive combinations known to suppress racemization, such as DIC/Oxyma or HATU.[6]

  • Control Temperature: While microwaves accelerate reactions, excessive temperatures can increase epimerization. Optimal temperatures are typically in the range of 75-90°C for short durations.[7]

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA).

Q4: What are common side reactions other than racemization?

Besides racemization, other potential side reactions include:

  • Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, leading to deletion sequences in the final peptide.[2]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the peptide from the resin.

Q5: Which solvents are suitable for microwave-assisted coupling of this compound?

N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for microwave-assisted solid-phase peptide synthesis (SPPS) due to their excellent solvating properties and ability to absorb microwave energy efficiently.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Reaction 1. Insufficient activation of this compound due to steric hindrance.2. Inadequate swelling of the resin.3. Poor solvation of the peptide-resin.1. Double Couple: Perform the coupling reaction a second time with fresh reagents.2. Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents.3. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or COMU.4. Increase Microwave Power/Temperature: Carefully increase the reaction temperature (e.g., up to 90°C) to overcome the activation energy barrier.[4]5. Extend Reaction Time: Increase the microwave irradiation time in short increments.
Presence of Deletion Sequences 1. Incomplete coupling of this compound.2. Incomplete deprotection of the preceding amino acid.1. Follow the recommendations for "Low Coupling Yield".2. Confirm Deprotection: Use a qualitative test (e.g., Kaiser test) to ensure complete deprotection before coupling.3. Capping: After the coupling step, treat the resin with a capping agent like acetic anhydride to block any unreacted amines.
Significant Racemization/Epimerization 1. Excessively high reaction temperature.2. Prolonged pre-activation time.3. Use of a carbodiimide reagent without an additive.4. Inappropriate base.1. Lower the Temperature: Reduce the microwave temperature for the this compound coupling step.2. Minimize Pre-activation: Add the activated amino acid to the resin immediately after preparation.3. Use Additives: Always include a racemization-suppressing additive like Oxyma Pure or HOAt when using carbodiimides.4. Optimize Base: Use a weaker, non-nucleophilic base like DIEA or 2,4,6-collidine.
Formation of Unknown Impurities 1. Degradation of reagents.2. Side reactions due to prolonged heating.1. Use Fresh Reagents: Ensure all amino acids, coupling reagents, and solvents are of high quality and not degraded.2. Optimize Microwave Conditions: Use the shortest possible reaction time that provides a high coupling efficiency to minimize side reactions.

Data Presentation: Comparison of Coupling Protocols

The following table summarizes representative conditions for microwave-assisted coupling of sterically hindered N-methylated amino acids. Note that yields and purities are dependent on the specific peptide sequence.

Coupling Protocol Amino Acid (Equivalents) Coupling Reagent (Equivalents) Additive (Equivalents) Base (Equivalents) Solvent Temperature Time Crude Purity/Yield (Representative)
DIC / Oxyma 5DIC (5)Oxyma Pure (5)-DMF75-90°C5-10 minHigh Purity[7]
HATU / DIEA 5HATU (5)-DIEA (10)DMF75-90°C5-10 minHigh Purity for difficult sequences[5]
DMTMM / NMM 5DMTMM (5)-NMM (5)Water70°C3 min>95% Purity, ~64% Yield[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling with DIC/Oxyma Pure

This protocol is a robust and widely used method for coupling sterically hindered amino acids.

  • Resin Preparation: Swell the resin with the N-terminal amine deprotected in DMF in a microwave-compatible reaction vessel.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) in DMF.

  • Coupling Reaction: Add the activation mixture to the swollen resin.

  • Microwave Irradiation: Apply microwave power to raise the temperature to 75-90°C and hold for 5-10 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

  • Confirmation of Coupling: Perform a Kaiser test to ensure the absence of free primary amines. If the test is positive, a second coupling may be necessary.

Protocol 2: Microwave-Assisted Coupling with HATU/DIEA

This protocol is recommended for particularly challenging couplings where DIC/Oxyma may be less effective.

  • Resin Preparation: Swell the resin with the N-terminal amine deprotected in DMF in a microwave-compatible reaction vessel.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (5 eq.) and HATU (5 eq.) in DMF. Add DIEA (10 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the swollen resin.

  • Microwave Irradiation: Apply microwave power to raise the temperature to 75-90°C and hold for 5-10 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test. If the coupling is incomplete, a second coupling can be performed.

Visualizations

experimental_workflow resin Resin with free N-terminus swelling Swell resin in DMF resin->swelling coupling Add Activation Mixture to Resin swelling->coupling activation Prepare Activation Mixture (Boc-N-Me-Val, Coupling Reagent, Additive/Base) activation->coupling microwave Microwave Irradiation (e.g., 75-90°C, 5-10 min) coupling->microwave washing Wash Resin (DMF, DCM) microwave->washing test Kaiser Test washing->test next_cycle Proceed to next cycle (Deprotection) test->next_cycle Negative recouple Recouple test->recouple Positive recouple->coupling

Caption: General workflow for microwave-assisted coupling of this compound.

troubleshooting_workflow start Low Coupling Yield Detected check_reagents Are reagents fresh and high quality? start->check_reagents check_reagents->start No, replace reagents double_couple Perform a double coupling check_reagents->double_couple Yes increase_equivalents Increase reagent equivalents double_couple->increase_equivalents stronger_reagent Switch to a more potent coupling reagent (e.g., HATU) increase_equivalents->stronger_reagent increase_temp Increase microwave temperature/time stronger_reagent->increase_temp check_racemization Monitor for racemization increase_temp->check_racemization check_racemization->stronger_reagent No, continue optimization optimize_conditions Optimize temperature and time check_racemization->optimize_conditions Yes

Caption: Decision-making workflow for troubleshooting low coupling yields.

References

Validation & Comparative

Navigating N-Methylation: A Comparative Guide to the HPLC and Mass Spectrometry Analysis of N-methyl-L-valine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methyl-L-valine into peptide therapeutics is a key strategy for enhancing stability and bioavailability. However, this modification introduces unique analytical challenges. This guide provides an objective comparison of HPLC and mass spectrometry-based approaches for the analysis of N-methyl-L-valine containing peptides, supported by experimental data and detailed protocols to ensure robust characterization and quantification.

The N-methylation of amino acids, such as L-valine, is a critical modification that can significantly improve a peptide's resistance to enzymatic degradation, thereby extending its in-vivo half-life.[1] This modification, however, alters the physicochemical properties of the peptide, impacting its behavior during chromatographic separation and mass spectrometric analysis.[2] A thorough understanding of these changes is crucial for accurate identification, quantification, and quality control.

Comparative Analysis of Analytical Techniques

A comprehensive analytical strategy for N-methyl-L-valine peptides leverages the separation power of High-Performance Liquid Chromatography (HPLC) with the sensitivity and structural elucidation capabilities of Mass Spectrometry (MS). The choice of specific techniques depends on the analytical goal, whether it be routine purity assessment, definitive structure confirmation, or precise quantification.

Analytical TechniquePrincipleAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) with UV Detection Separation based on hydrophobicity.Robust and reproducible for purity analysis and quantification of the main peptide component.[3]Does not provide sequence information or confirm the location of the N-methylation.[4] Lack of a strong chromophore in peptides necessitates detection at low UV wavelengths (214-220 nm).[2][3]
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP) or chiral derivatizing agent.[5][6]Essential for distinguishing between N-methyl-L-valine and N-methyl-D-valine, which can have significantly different biological activities.[1][7]Requires specialized columns and method development. Derivatization adds an extra step to the workflow.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the peptide from impurities and provides an accurate molecular weight measurement.High sensitivity and accuracy for molecular weight confirmation with minimal sample consumption.[4]Does not provide sequence information or pinpoint the location of the modification.[4]
Tandem Mass Spectrometry (MS/MS) Fragments the peptide ion and analyzes the resulting fragment ions to determine the amino acid sequence.[8]Provides definitive sequence confirmation and localization of the N-methyl group.[4][9]Fragmentation patterns can be altered by N-methylation, potentially complicating spectral interpretation.[9]

The Impact of N-methylation on HPLC and MS Analysis

The introduction of a methyl group on the amide nitrogen of L-valine has predictable effects on its analytical behavior. N-methylation increases the hydrophobicity of a peptide, generally leading to a longer retention time in reversed-phase HPLC.[2] In electrospray ionization mass spectrometry (ESI-MS), this modification can enhance ionization efficiency.[2]

During collision-induced dissociation (CID), a common fragmentation technique in MS/MS, the presence of an N-methyl group can influence fragmentation pathways.[4] For peptides containing N,N-dimethyl-L-valine, a particularly stable and abundant a1 fragment ion is often observed.[2]

Quantitative Comparison of a Model Peptide and its N-methylated Analogue

To illustrate the impact of N-methylation on mass spectrometric analysis, a comparative study can be conducted on a model peptide, Val-Gly-Gly (VGG), and its N-methylated analogue. The following table summarizes key quantitative data that would be obtained from an LC-ESI-MS/MS analysis.

ParameterVal-Gly-Gly (VGG)N-methyl-Val-Gly-GlyRationale for Observed Differences
Molecular Weight (Da) 247.14261.16Addition of one methyl group to the N-terminus of Valine.
LC Retention Time (min) (Example) 10.2(Example) 12.5Increased hydrophobicity due to the N-methyl group leads to stronger interaction with the C18 stationary phase.
Relative Ionization Efficiency (Peak Area) (Example) 1.0 x 10^6(Example) 1.5 x 10^6N-methylation can enhance proton affinity and gas-phase basicity, leading to improved ionization.
Major Fragment Ions (CID) b2, y2, y1b2, y2, y1 (with mass shifts)The fundamental fragmentation pathways remain, but the masses of fragments containing the N-methylated residue are shifted by 14 Da.

Experimental Protocols

Reproducible and accurate analysis relies on well-defined experimental protocols. The following sections provide detailed methodologies for the key experiments involved in the analysis of N-methyl-L-valine peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-methyl-L-valine

This protocol outlines the synthesis of a model peptide containing N-methyl-L-valine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10]

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-L-valine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • N,N'-Diisopropylethylamine (DIEA)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (for standard amino acids): Pre-activate a solution of Fmoc-amino acid (3 eq.), a suitable coupling reagent, and DIEA (6 eq.) in DMF. Add the activated solution to the resin and agitate for 1-2 hours.

  • N-methyl-L-valine Coupling: Due to steric hindrance, use a stronger coupling reagent like HATU.[10] Pre-activate a solution of Fmoc-N-methyl-L-valine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF with DIEA (6 eq.). Allow the coupling reaction to proceed for 4-6 hours or overnight.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

Protocol 2: HPLC Purification and Purity Analysis

This protocol describes the purification of the crude peptide by preparative RP-HPLC and subsequent purity analysis by analytical RP-HPLC.

Materials and Reagents:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative and analytical C18 reversed-phase HPLC columns

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO), then dilute with the initial mobile phase.[11]

  • Preparative HPLC:

    • Equilibrate the preparative C18 column with 95% Mobile Phase A (0.1% TFA in water) and 5% Mobile Phase B (0.1% TFA in ACN).

    • Inject the dissolved crude peptide.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

    • Collect fractions corresponding to the major peptide peak, monitoring at 220 nm.

  • Analytical HPLC for Purity Assessment:

    • Analyze the collected fractions on an analytical C18 column using a similar gradient to the preparative method.

    • Assess the purity by integrating the peak area of the main component relative to the total peak area.[3]

  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final peptide powder.[11]

Protocol 3: LC-MS/MS Analysis for Sequence Confirmation

This protocol provides a general workflow for confirming the amino acid sequence and localizing the N-methyl-L-valine residue.

Materials and Reagents:

  • Purified peptide

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • LC-MS/MS system (e.g., quadrupole-time-of-flight or Orbitrap mass spectrometer)

  • C18 reversed-phase column for LC

Procedure:

  • Sample Preparation: Dissolve the purified peptide in Mobile Phase A (0.1% formic acid in water) to a concentration of approximately 1 pmol/µL.[2]

  • Liquid Chromatography:

    • Inject the sample onto the C18 column.

    • Elute the peptide using a gradient of Mobile Phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry:

    • Acquire mass spectra in positive ion mode.[2]

    • Perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation.[9]

  • Tandem Mass Spectrometry (MS/MS):

    • Fragment the selected precursor ions using CID, HCD, or ETD. For CID/HCD, use a normalized collision energy of 25-35%.[4]

    • Acquire MS/MS spectra for the fragment ions.

  • Data Analysis:

    • Analyze the MS/MS spectra to identify the fragment ion series (b- and y-ions for CID/HCD; c- and z-ions for ETD).[9]

    • Confirm the amino acid sequence and the location of the N-methyl-L-valine residue by observing the corresponding mass shifts in the fragment ions.

Visualizing Analytical Workflows

Diagrams can clarify complex experimental processes and logical relationships in the analysis of N-methyl-L-valine peptides.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analytical Characterization spps Solid-Phase Peptide Synthesis (with Fmoc-N-methyl-L-valine) cleavage Cleavage & Deprotection spps->cleavage purification Preparative RP-HPLC cleavage->purification lyophilization Lyophilization purification->lyophilization purity Analytical RP-HPLC (Purity Assessment) lyophilization->purity lcms LC-MS (Molecular Weight Confirmation) lyophilization->lcms msms LC-MS/MS (Sequence & Modification Site Confirmation) lyophilization->msms

Caption: A generalized workflow for the synthesis and analysis of N-methyl-L-valine peptides.

fragmentation_comparison cluster_cid_hcd CID / HCD cluster_etd ETD precursor Peptide Precursor Ion [M+nH]n+ cid_hcd_node Collision with Inert Gas precursor->cid_hcd_node etd_node Electron Transfer precursor->etd_node by_ions b- and y-ions cid_hcd_node->by_ions cz_ions c- and z-ions etd_node->cz_ions

Caption: Comparison of peptide fragmentation pathways in mass spectrometry.

Alternative and Complementary Analytical Methods

While LC-MS is the cornerstone of N-methyl-L-valine peptide analysis, other techniques can provide valuable complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After acid hydrolysis of the peptide and derivatization of the resulting amino acids, GC-MS can be used for quantification.[12] This method requires derivatization to make the amino acids volatile.

  • Quantitative NMR (qNMR): qNMR offers a direct and highly precise measurement of the N-methyl-L-valine content after peptide hydrolysis, without the need for derivatization.[12]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the impact of N-methylation on the secondary structure of the peptide.[1]

The successful characterization of N-methyl-L-valine peptides requires a multi-faceted analytical approach. By understanding the influence of N-methylation on chromatographic and mass spectrometric behavior and by selecting the appropriate analytical tools, researchers can ensure the quality, identity, and purity of these modified peptides, paving the way for their successful development as therapeutic agents.

References

A Head-to-Head Battle in Peptide Synthesis: Boc-N-methyl-L-valine vs. Fmoc-N-methyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and ultimately the success of synthesizing complex peptides. This is particularly true when incorporating sterically hindered amino acids such as N-methyl-L-valine. The N-methyl group, while offering advantages like increased proteolytic stability and improved pharmacokinetic properties, presents a significant synthetic challenge. This guide provides a comprehensive comparison of two widely used protected forms of this amino acid, Boc-N-methyl-L-valine and Fmoc-N-methyl-L-valine, to aid researchers, scientists, and drug development professionals in making an informed choice for their specific synthetic needs.

At a Glance: Key Differences in Protective Group Strategies

The fundamental difference between the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies lies in the lability of the α-amino protecting group and the corresponding conditions for its removal. This dictates the entire synthetic workflow, from the choice of resin and side-chain protecting groups to the final cleavage from the solid support.

FeatureThis compoundFmoc-N-methyl-L-valine
Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., Trifluoroacetic acid - TFA)[1][2][3]Base-labile (e.g., Piperidine)[4]
Side-Chain Protection Typically Benzyl-based (Bzl)Typically tert-Butyl-based (tBu)
Final Cleavage Harsh acidic conditions (e.g., HF, TFMSA)[4]Milder acidic conditions (e.g., TFA)[]
Orthogonality No, both Nα and side-chain groups are acid-labile, relying on differential lability.Yes, Nα is base-labile and side-chain groups are acid-labile.[1]

Performance in Synthesis: A Comparative Analysis

The incorporation of the sterically hindered N-methyl-L-valine residue is a challenging step in peptide synthesis, often requiring optimized coupling conditions to achieve high efficiency and minimize side reactions, most notably racemization.

Coupling Efficiency

Due to the steric hindrance from both the valine side chain and the N-methyl group, standard coupling reagents may prove insufficient. High-potency reagents are generally required for both Boc and Fmoc strategies to drive the reaction to completion. For hydrophobic peptides or sequences prone to aggregation, the Boc strategy may offer an advantage as the protonation of the N-terminus after deprotection can reduce hydrogen bonding and improve coupling efficiency.[1]

Table 2: Performance of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent ClassTypical Yield (%) for Hindered CouplingsRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings, should be used with a non-nucleophilic base like DIPEA.[6]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[6]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[6]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and safety profile, often outperforming HBTU.[6]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization.[6]
Racemization

N-methylated amino acids are particularly susceptible to racemization during the activation and coupling steps. The choice of coupling reagent, base, and reaction time are critical factors in preserving stereochemical integrity. For amino acids prone to racemization, the Fmoc strategy combined with highly efficient and low-racemization coupling reagents like HATU is often preferred.[]

Side Reactions

Both strategies are prone to specific side reactions. In Boc synthesis, repetitive acid treatment for deprotection can lead to the degradation of sensitive residues.[1] In Fmoc synthesis, diketopiperazine formation can occur at the dipeptide stage, especially with proline as one of the first two residues.[7] Aspartimide formation is a notable side reaction in Fmoc chemistry when dealing with aspartic acid residues.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of these challenging amino acids. Below are generalized protocols for solid-phase peptide synthesis (SPPS) using both this compound and Fmoc-N-methyl-L-valine.

This compound SPPS Protocol

This protocol outlines the key steps for a manual Boc-SPPS cycle.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes.[8]

  • Washing: Wash the resin thoroughly with DCM, isopropanol (IPA), and then N,N-dimethylformamide (DMF).

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF.

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents) with a suitable coupling reagent (e.g., HBTU, 3 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours, or until a negative Kaiser test is observed. For N-methylated amino acids where the Kaiser test is not applicable, other tests like the chloranil test can be used.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat the cycle for the next amino acid.

  • Final Cleavage: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF with appropriate scavengers.[8]

Fmoc-N-methyl-L-valine SPPS Protocol

This protocol outlines the key steps for a manual Fmoc-SPPS cycle.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes.[9]

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-N-methyl-L-valine (3 equivalents) with a suitable coupling reagent (e.g., HATU, 2.9 equivalents) and DIEA (6 equivalents) in DMF.[9]

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. Given the steric hindrance, monitoring the reaction is crucial, and a double coupling may be necessary. The chloranil test is suitable for monitoring the completion of coupling to a secondary amine.[10]

  • Washing: Wash the resin with DMF and DCM.

  • Repeat the cycle for the next amino acid.

  • Final Cleavage: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing 95% TFA and scavengers like water and triisopropylsilane (TIS).[9]

Visualizing the Synthesis Workflows

To better illustrate the cyclical nature of solid-phase peptide synthesis and the key differences between the Boc and Fmoc strategies, the following diagrams are provided.

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-AA-Resin) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Wash (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (DIEA in DMF) Washing1->Neutralization Coupling Coupling (Boc-N-Me-Val, HBTU/DIEA) Neutralization->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Elongated Elongated Peptide-Resin Washing2->Elongated Elongated->Deprotection Repeat Cycle

Caption: Boc Solid-Phase Peptide Synthesis Cycle for incorporating this compound.

Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-N-Me-Val, HATU/DIEA) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Elongated Elongated Peptide-Resin Washing2->Elongated Elongated->Deprotection Repeat Cycle

Caption: Fmoc Solid-Phase Peptide Synthesis Cycle for incorporating Fmoc-N-methyl-L-valine.

Conclusion and Recommendations

The choice between this compound and Fmoc-N-methyl-L-valine is not straightforward and depends on several factors, including the overall peptide sequence, the presence of other sensitive amino acids, and the available laboratory equipment and expertise.

  • Fmoc-N-methyl-L-valine is generally favored in modern peptide synthesis due to the milder deprotection conditions, which are compatible with a wider range of sensitive functional groups. The orthogonality of the Fmoc/tBu strategy simplifies the synthesis of complex peptides. For sequences where racemization is a major concern, the Fmoc strategy, coupled with advanced coupling reagents, often provides superior results.

  • This compound remains a viable and sometimes advantageous option, particularly for the synthesis of long or aggregation-prone hydrophobic sequences.[] The acidic deprotection conditions can help to disrupt secondary structures, potentially improving coupling yields. However, the requirement for harsh final cleavage conditions (e.g., HF) necessitates specialized equipment and careful handling.

Ultimately, for challenging syntheses involving N-methyl-L-valine, a preliminary small-scale comparative study of both strategies may be the most effective approach to determine the optimal conditions for achieving the desired peptide in high yield and purity.

References

A Comparative Guide to NMR Spectroscopy for Characterizing N-methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation is a critical modification in peptide drug discovery, enhancing proteolytic stability, membrane permeability, and receptor affinity. However, this modification introduces significant challenges for structural characterization. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques—Mass Spectrometry (MS), X-ray Crystallography, and Circular Dichroism (CD)—for the comprehensive analysis of N-methylated peptides.

At a Glance: NMR vs. Alternatives for N-methylated Peptide Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed atomic-resolution information on the three-dimensional structure and dynamics of N-methylated peptides in solution, mimicking a physiological environment. The introduction of an N-methyl group induces notable changes in the NMR spectra, offering valuable insights into local and global conformational adjustments. However, challenges such as cis/trans isomerization around the N-methylated peptide bond can complicate spectral analysis.[1]

This guide will delve into a detailed comparison of NMR with Mass Spectrometry, X-ray Crystallography, and Circular Dichroism, providing quantitative data and experimental protocols to aid researchers in selecting the most appropriate analytical strategy.

In-Depth Comparison of Analytical Techniques

A multi-faceted approach is often necessary for the complete characterization of N-methylated peptides. The strengths and weaknesses of each major analytical technique are summarized below.

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray CrystallographyCircular Dichroism (CD)
Primary Information 3D structure in solution, dynamics, conformational equilibria (cis/trans isomers)Molecular weight, sequence, location of methylationHigh-resolution 3D structure in solid stateSecondary structure content (α-helix, β-sheet) in solution
Resolution AtomicAtomic (for sequence)AtomicLow (secondary structure)
Sensitivity LowHighModerate (requires well-ordered crystals)Moderate
Sample Requirements High concentration (mM range), mg quantity, isotopic labeling often required for larger peptides[2]Low concentration (µM-nM range), µg-ng quantityHigh-quality single crystals, mg quantityLow concentration (µM range), µg quantity
State of Sample SolutionGas phase (from solid or liquid)Solid (crystal)Solution
Key Advantage for N-methylated Peptides Detailed conformational analysis, including characterization of cis/trans isomers.Precise mass determination of methylation and localization within the sequence.Unambiguous, high-resolution static structure.Rapid assessment of secondary structure changes upon N-methylation.
Key Limitation for N-methylated Peptides Spectral complexity due to cis/trans isomerism, lower sensitivity.Fragmentation can be complex, potential for neutral loss of the modification.Crystal growth can be challenging, provides a static picture that may not represent the solution conformation.Provides global, not residue-specific, structural information.

Quantitative Data Insights

The following tables provide representative quantitative data obtained from the characterization of N-methylated peptides using various techniques.

NMR Spectroscopy: Chemical Shifts and Coupling Constants

N-methylation significantly perturbs the chemical shifts of neighboring protons. A key feature is the appearance of distinct signals for the N-methyl protons, often as separate peaks corresponding to the cis and trans conformations of the preceding peptide bond.[1] This can lead to peak doubling for adjacent residues.[1]

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for a Hypothetical N-methylated Alanine Residue in a Peptide.

ProtonNon-methylated AlanineN-methylated Alanine (trans)N-methylated Alanine (cis)
~4.3~4.8~4.5
~1.4~1.5~1.3
N-CH₃-~2.8~3.1

Note: These are typical values and can vary based on the peptide sequence, solvent, and temperature.

Table 2: Typical ³J Coupling Constants (Hz) Used in Conformational Analysis.

Coupling ConstantValue RangeStructural Information
³J(HN, Hα)2-10Dihedral angle φ
³J(Hα, Hβ)2-12Dihedral angle χ¹
Mass Spectrometry: Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is crucial for localizing the N-methyl group. Different fragmentation methods yield characteristic ions.

Table 3: Comparison of MS/MS Fragmentation Techniques for N-methylated Peptides.

Fragmentation MethodPrimary Fragment IonsPreservation of N-methyl GroupBest Suited For
Collision-Induced Dissociation (CID)b- and y-ionsCan lead to neutral lossDoubly charged peptides[3]
Higher-Energy Collisional Dissociation (HCD)b- and y-ionsGenerally better than CIDDoubly charged peptides[3]
Electron Transfer Dissociation (ETD)c- and z-ionsExcellent preservationPeptides with charge states >2+[3]
X-ray Crystallography: Structural Refinement Parameters

The quality of a crystal structure is assessed by parameters such as resolution and R-factor.

Table 4: Typical X-ray Crystallography Data for a Well-resolved Peptide Structure.

ParameterTypical ValueInterpretation
Resolution (Å)< 2.0Higher resolution (lower value) indicates a more detailed structure.
R-work< 0.20A measure of the agreement between the crystallographic model and the experimental diffraction data.[4]
R-free< 0.25A less biased measure of the quality of the model, calculated from a subset of reflections not used in refinement.[5]
Circular Dichroism: Secondary Structure Estimation

CD spectroscopy provides information on the overall secondary structure content of a peptide in solution. N-methylation can induce significant changes in the peptide backbone conformation, which are reflected in the CD spectrum. For instance, N-methylation has been shown to destabilize helical structures in peptides.[6]

Table 5: Representative Mean Residue Ellipticity [θ] (deg cm² dmol⁻¹) at 222 nm for Different Secondary Structures.

Secondary Structure[θ]₂₂₂
α-helix~ -30,000 to -35,000
β-sheet~ -18,000 to -22,000
Random coil~ 0 to -5,000

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are summaries of key experimental protocols.

NMR Spectroscopy of N-methylated Peptides

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or 90% H₂O/10% D₂O).[1]

  • The final peptide concentration should be in the range of 1-5 mM.[1]

  • For peptides larger than ~30 residues, isotopic labeling (¹⁵N, ¹³C) is often necessary to resolve spectral overlap.

2. Data Acquisition:

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and initial folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of 60-80 ms to identify the spin systems of individual amino acid residues.[1]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire with a mixing time of 150-300 ms to obtain through-space correlations for 3D structure determination.[1] For N-methylated peptides, ROESY is often more reliable than NOESY for distinguishing between short and medium-range proton-proton distances.[1]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a natural abundance or isotopically enriched spectrum to aid in the assignment of proton and carbon resonances, particularly for the methyl groups.[1]

Mass Spectrometry of N-methylated Peptides

1. Sample Preparation:

  • Ensure the sample is free of salts and detergents, which can interfere with ionization.

  • Dissolve the peptide in a solvent compatible with the chosen ionization method (e.g., 50% acetonitrile/50% water with 0.1% formic acid for ESI).

2. Data Acquisition:

  • MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide.

  • MS/MS Scan: Select the precursor ion of the N-methylated peptide for fragmentation using CID, HCD, or ETD.

  • Data Analysis: Identify the peptide sequence and the site of N-methylation by analyzing the fragment ion series. High mass accuracy is crucial to differentiate N-methylation from other modifications with similar nominal mass.

X-ray Crystallography of N-methylated Peptides

1. Crystallization:

  • Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging drop or sitting drop vapor diffusion.

  • Optimize initial "hits" to obtain single, well-diffracting crystals of at least 0.1 mm in their longest dimension.

2. Data Collection:

  • Mount a single crystal and expose it to a monochromatic X-ray beam.

  • Collect diffraction data as the crystal is rotated.

3. Structure Determination:

  • Process the diffraction data to obtain reflection intensities.

  • Solve the phase problem to generate an electron density map.

  • Build an atomic model into the electron density map and refine it against the experimental data.

Circular Dichroism of N-methylated Peptides

1. Sample Preparation:

  • Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7). The buffer should have low absorbance in the far-UV region.

  • A typical peptide concentration is 10-100 µM.

2. Data Acquisition:

  • Acquire a CD spectrum of the buffer blank.

  • Acquire a CD spectrum of the peptide solution under the same conditions.

  • Subtract the blank spectrum from the peptide spectrum.

  • Convert the data to mean residue ellipticity for analysis of secondary structure content.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and the logical relationships between different analytical approaches.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Output Purified_Peptide Purified N-methylated Peptide NMR_Sample Dissolve in Deuterated Solvent (1-5 mM) Purified_Peptide->NMR_Sample OneD_H1 1D ¹H NMR NMR_Sample->OneD_H1 TwoD_TOCSY 2D TOCSY OneD_H1->TwoD_TOCSY Purity_Folding Purity & Folding Assessment OneD_H1->Purity_Folding TwoD_NOESY_ROESY 2D NOESY/ROESY TwoD_TOCSY->TwoD_NOESY_ROESY Resonance_Assignment Resonance Assignment TwoD_TOCSY->Resonance_Assignment TwoD_HSQC 2D ¹H-¹³C HSQC TwoD_NOESY_ROESY->TwoD_HSQC Structural_Restraints Structural Restraints (Distances, Dihedral Angles) TwoD_NOESY_ROESY->Structural_Restraints TwoD_HSQC->Resonance_Assignment Resonance_Assignment->Structural_Restraints Structure_Calculation 3D Structure Calculation & Conformational Analysis Structural_Restraints->Structure_Calculation

Caption: A generalized workflow for the characterization of N-methylated peptides using NMR spectroscopy.

Technique_Comparison cluster_primary Primary Structure cluster_secondary Secondary Structure cluster_tertiary Tertiary Structure & Dynamics N_Methylated_Peptide N-methylated Peptide MS Mass Spectrometry N_Methylated_Peptide->MS Sequence & PTM Site CD Circular Dichroism N_Methylated_Peptide->CD Global Conformation NMR NMR Spectroscopy N_Methylated_Peptide->NMR Solution Structure & Dynamics Xray X-ray Crystallography N_Methylated_Peptide->Xray Solid-State Structure NMR->MS Complements NMR->CD Complements Xray->NMR Complements

Caption: Interrelationship of analytical techniques for characterizing N-methylated peptides.

Conclusion

The characterization of N-methylated peptides requires a thoughtful and often integrated analytical approach. NMR spectroscopy is an indispensable tool for elucidating the solution-state conformation and dynamics, which are critical for understanding biological function. While it presents challenges in spectral complexity, the detailed structural insights it provides are unparalleled. When combined with the strengths of mass spectrometry for sequence and modification site confirmation, X-ray crystallography for high-resolution solid-state structures, and circular dichroism for rapid assessment of secondary structure, a comprehensive understanding of these therapeutically important molecules can be achieved. This guide provides the foundational knowledge and practical data to empower researchers in navigating the analytical landscape for N-methylated peptide characterization.

References

Efficacy comparison of different coupling reagents for N-methylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and conformational rigidity.[1][2] However, the increased steric hindrance and reduced nucleophilicity of the secondary amine of N-methylated amino acids present significant challenges during solid-phase peptide synthesis (SPPS), often leading to slow reaction times, incomplete couplings, and a higher risk of racemization.[1][3] The choice of coupling reagent is therefore a critical determinant for the successful synthesis of N-methylated peptides.

This guide provides an objective comparison of the efficacy of various coupling reagents commonly used for the incorporation of N-methylated amino acids, supported by experimental data and detailed protocols.

Performance of Key Coupling Reagents

The selection of a coupling reagent has a dramatic impact on the yield and purity of the final N-methylated peptide. The following tables summarize the performance of several common reagents.

Table 1: Uronium/Aminium Salt-Based Reagents
ReagentActivating AdditiveBaseCoupling EfficiencyRacemization RiskKey Considerations
HATU HOAt (internal)DIEA, NMMVery HighLowHighly reactive and fast, considered a gold standard for difficult couplings, including N-methylated amino acids.[4][5][6] Can cause guanidinylation of the N-terminus if used in excess.[1][6]
HBTU HOBt (internal)DIEA, NMMHighModerateGenerally effective, but less reactive than HATU, which can lead to slower reaction times and more side reactions.[4] Less effective for coupling two adjacent N-methylated residues.[1]
TBTU HOBt (internal)DIEA, NMMHighModerateSimilar in performance to HBTU.[7][8]
HCTU 6-Cl-HOBt (internal)DIEA, NMMVery HighLowReported to have greater stability and be less allergenic than other reagents.[6]
COMU Oxyma Pure (internal)DIEA, NMMVery HighLowA safer alternative to HOBt/HOAt-based reagents as it is not explosive.[7] Shows coupling efficiencies comparable to HATU and has good solubility.[7][8][9][10]
Table 2: Phosphonium Salt-Based Reagents
ReagentActivating AdditiveBaseCoupling EfficiencyRacemization RiskKey Considerations
PyBOP HOBt (internal)DIEA, NMMModerate to HighLowA non-toxic alternative to BOP.[7] Less effective for coupling N-methylated amino acids compared to PyBrOP or HATU.[7]
PyAOP HOAt (internal)DIEA, NMMVery HighLowThe HOAt analogue of PyBOP, showing faster coupling rates.[8][11] Particularly effective for coupling N-protected N-methyl amino acids.[8]
PyBrOP NoneDIEAHighModerate to HighA more reactive phosphonium salt, useful for difficult couplings like those involving N-methylamino acids.[6][12] High reactivity can increase the risk of racemization with prolonged coupling times.[7]

Experimental Protocols

Successful incorporation of N-methylated amino acids relies on optimized protocols that maximize coupling efficiency while minimizing side reactions.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical cycle for adding an N-methylated amino acid during Fmoc-based SPPS.

SPPS_Workflow Resin Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling of N-Me Amino Acid Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Next_Cycle Next Cycle or Final Cleavage Wash2->Next_Cycle

Caption: General workflow for an N-methylated amino acid coupling cycle in SPPS.

Protocol 1: Coupling using HATU

Materials and Reagents:

  • Fmoc-N-methyl amino acid

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale): [1][5]

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).[1]

  • Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 equivalents) and HATU (4 equivalents) in DMF. Add DIEA (8 equivalents).[5]

  • Pre-activation: Allow the mixture to stand for 1-5 minutes for pre-activation.[1][5]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. Coupling to another N-methyl residue may require longer reaction times or a second coupling.[1]

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test gives a false negative with N-methylated amines.[5]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

HATU_Activation cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-N-Me-AA Activated_Ester OAt-Active Ester Fmoc_AA->Activated_Ester HATU HATU HATU->Activated_Ester Base DIEA Base->Activated_Ester New_Peptide_Bond New Peptide Bond Activated_Ester->New_Peptide_Bond Peptide_Resin Peptide-Resin (Free Amine) Peptide_Resin->New_Peptide_Bond

References

Impact of N-methylation on peptide conformation and activity

Author: BenchChem Technical Support Team. Date: December 2025

A strategic modification to the peptide backbone, N-methylation, offers a powerful tool for enhancing the therapeutic potential of peptides by improving their stability and ability to cross cell membranes. However, this modification is not without its trade-offs, as it can significantly alter a peptide's conformation and, consequently, its biological activity. This guide provides a comparative analysis of N-methylated and non-methylated peptides, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating the complexities of this critical modification.

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide's backbone, has profound implications for a peptide's physicochemical properties.[1][2] This seemingly minor alteration introduces steric hindrance and removes a hydrogen bond donor, which in turn restricts the conformational freedom of the peptide chain.[1][3] These changes can lead to significant improvements in a peptide's drug-like characteristics, but they also necessitate a careful and systematic evaluation to ensure that the desired biological activity is retained or even enhanced.[4][5]

Enhanced Stability and Permeability: The Primary Advantages of N-Methylation

One of the most significant benefits of N-methylation is the remarkable increase in the proteolytic stability of peptides.[2][6] Native peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic efficacy. N-methylation shields the amide bond from enzymatic cleavage through steric hindrance, thereby prolonging the peptide's half-life in biological fluids.[6][7]

Furthermore, N-methylation can substantially improve a peptide's ability to permeate cell membranes, a critical factor for targeting intracellular components and for oral bioavailability.[2][8][9][10] By eliminating a hydrogen bond donor, N-methylation reduces the energetic penalty for a peptide to move from an aqueous environment into the lipid bilayer of a cell membrane.[2] The addition of a methyl group also increases the overall lipophilicity of the peptide, further facilitating its passage across cellular barriers.[2][8]

Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

PeptideModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-[6]
N-Me-Asp (at P2 position)Trypsin3 h72[6]
N-Me-Lys (at P1 position)Trypsin> 42 h> 1000[6]
Peptide AUnmodifiedHuman Serum15 minutes-[11]
N-methylated at P1Human Serum120 minutes8[11]

Table 2: Effect of N-Methylation on Peptide Permeability

PeptideModificationPermeability AssayApparent Permeability (Papp, 10⁻⁶ cm/s)Reference
Cyclic HexapeptideNon-methylatedCaco-2< 1[5][12]
Multiple N-methylationsCaco-2> 10[5][12]
Peptide CUnmodifiedPAMPA0.5[11]
N-Me-Peptide C (1 site)PAMPA2.1[11]
N-Me-Peptide C (2 sites)PAMPA4.8[11]

The Conformational Conundrum: Impact on Bioactivity

The conformational changes induced by N-methylation are a double-edged sword. While they can lock a peptide into a more stable and membrane-permeable state, they can also alter the three-dimensional structure required for binding to its biological target.[1][8] N-methylation restricts the rotation around the peptide bond, which can favor the formation of specific secondary structures like β-turns.[3] It also increases the likelihood of a cis amide bond conformation, which is less common in non-methylated peptides and can significantly alter the overall shape of the peptide.[3][8]

Therefore, the position and number of N-methyl groups must be carefully selected to strike a balance between improved pharmacokinetic properties and retained or enhanced biological activity. A systematic "N-methyl scan," where each amino acid residue is individually methylated, is often employed to identify the optimal modification strategy.[13][14]

cluster_peptide Peptide Properties cluster_effects Impact of N-Methylation Native_Peptide Native Peptide N_Methylated_Peptide N-Methylated Peptide Native_Peptide->N_Methylated_Peptide N-Methylation Conformation Altered Conformation (Restricted Rotation, ↑cis-isomer) N_Methylated_Peptide->Conformation Stability Increased Proteolytic Stability Conformation->Stability Permeability Increased Membrane Permeability Conformation->Permeability Activity Potentially Altered Bioactivity Conformation->Activity

Impact of N-methylation on key peptide properties.

Experimental Protocols for Comparative Analysis

To objectively assess the impact of N-methylation, a series of well-defined experiments are crucial. The following outlines the key methodologies for comparing N-methylated and non-methylated peptide analogs.

Peptide Synthesis

Both native and N-methylated peptides are typically synthesized using solid-phase peptide synthesis (SPPS).[7] For N-methylated peptides, specific building blocks (Fmoc-N-Me-amino acids) can be incorporated during synthesis, or on-resin N-methylation can be performed after the peptide chain has been assembled.[13][15][16]

Start Solid Support Resin Couple_AA Couple Fmoc-Amino Acid Start->Couple_AA Deprotect Fmoc Deprotection Couple_AA->Deprotect N_Methylate On-Resin N-Methylation (Optional) Deprotect->N_Methylate Repeat Repeat Coupling and Deprotection Cycles Deprotect->Repeat No Methylation N_Methylate->Repeat Cleave Cleavage from Resin Repeat->Cleave Purify Purification (HPLC) Cleave->Purify Analyze Analysis (Mass Spec, NMR) Purify->Analyze

Workflow for the synthesis of N-methylated peptides.
Proteolytic Stability Assay

  • Incubation: The peptide (both native and N-methylated analogs) is incubated in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in biological fluids like human serum or plasma at 37°C.[6]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The enzymatic reaction is stopped by adding a quenching agent (e.g., trifluoroacetic acid).

  • Analysis: The amount of remaining peptide at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Half-life Calculation: The data is plotted to determine the degradation rate and calculate the peptide's half-life (t½).

Cell Permeability Assays (Caco-2 Assay)

The Caco-2 cell line is a widely used in vitro model to predict intestinal drug absorption.

  • Cell Culture: Caco-2 cells are grown on a semi-permeable membrane in a Transwell® plate until they form a confluent monolayer, mimicking the intestinal barrier.

  • Peptide Application: The peptide solution is added to the apical (donor) side of the monolayer.

  • Sampling: Samples are collected from the basolateral (receiver) side at different time intervals.[5]

  • Quantification: The concentration of the peptide in the receiver compartment is measured using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of peptide transport across the cell monolayer.[10]

Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are powerful techniques to investigate the three-dimensional structure of peptides in solution.

  • NMR Spectroscopy: Provides detailed information about the peptide's conformation, including dihedral angles, inter-proton distances (through Nuclear Overhauser Effect, NOE), and the presence of intramolecular hydrogen bonds.[17][18][19] Comparing the NMR spectra of N-methylated and non-methylated peptides can reveal specific conformational changes.

  • Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary structure content of a peptide (e.g., α-helix, β-sheet, random coil). Changes in the CD spectrum upon N-methylation can indicate a shift in the peptide's secondary structure.[3]

Conclusion

N-methylation is a valuable and widely used strategy in peptide drug development to enhance stability and permeability.[4][5][14] However, the profound impact of this modification on peptide conformation necessitates a careful and empirical approach. By systematically synthesizing and evaluating a series of N-methylated analogs using the experimental protocols outlined above, researchers can identify modifications that confer desirable pharmacokinetic properties while maintaining or even improving the peptide's biological activity, ultimately paving the way for the development of more effective peptide-based therapeutics.

References

Stability of Boc Protecting Group on N-Methylated Valine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, valued for its stability under a range of conditions and its straightforward removal with acid. However, the introduction of modifications to amino acid residues, such as N-methylation, can significantly alter the stability of this protecting group. This guide provides a comparative analysis of the stability of the Boc group on N-methylated L-valine (Boc-N-Me-Val-OH) versus its non-methylated counterpart (Boc-Val-OH), supported by established chemical principles and representative experimental data.

N-methylation of amino acids is a common strategy to enhance the metabolic stability and membrane permeability of peptides. This modification, however, introduces steric hindrance around the nitrogen atom, which has a pronounced effect on the kinetics of both the coupling and deprotection steps in peptide synthesis.

Comparative Stability Analysis

Data on Deprotection Conditions

The following tables summarize typical conditions for the deprotection of Boc-Val-OH and the more rigorous conditions often required for sterically hindered N-methylated amino acids like Boc-N-Me-Val-OH. It is important to note that optimal conditions can vary depending on the specific peptide sequence and the resin used in solid-phase synthesis.

Table 1: Comparison of Typical Deprotection Conditions for Boc-Val-OH and Boc-N-Me-Val-OH

ParameterBoc-L-ValineBoc-N-methyl-L-valineRationale for Difference
Deprotection Reagent 25-50% TFA in DCM50% TFA in DCM or strongerIncreased steric hindrance in Boc-N-Me-Val-OH necessitates more potent acidic conditions.
Typical Reaction Time 30 - 60 minutes1 - 4 hoursThe bulky N-methyl and isopropyl groups slow the rate of acid-catalyzed cleavage.
Relative Cleavage Rate FasterSlowerSteric hindrance impedes the approach of the acid to the carbamate group.

Table 2: Representative Deprotection Yields for Boc-Protected Amino Acids

Amino Acid DerivativeDeprotection ConditionsTimeYield (%)Reference
Boc-L-Alanine-OMeDES ChCl:pTSA10 min>98%[1]
Boc-L-Valine-OMeDES ChCl:pTSA25 min63%[1]
Boc-Peptide50% TFA/DCM5 min78% (incomplete)[2]
Boc-Peptide50% TFA/DCM30 min>95% (complete)[2]

Note: The data in Table 2 is illustrative of the general trend of decreased deprotection efficiency with increased steric hindrance. A direct comparison of Boc-Val-OH and Boc-N-Me-Val-OH under identical conditions is not available in the cited literature.

Experimental Protocols

To quantitatively assess the stability of the Boc group on N-methylated valine compared to non-methylated valine, a kinetic analysis using High-Performance Liquid Chromatography (HPLC) is recommended.

Protocol: Comparative Kinetic Analysis of Boc Deprotection

Objective: To determine and compare the rate of acid-catalyzed cleavage of Boc-N-Me-Val-OH and Boc-Val-OH.

Materials:

  • Boc-N-Me-Val-OH

  • Boc-Val-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, deionized, HPLC grade

  • Quenching solution (e.g., a solution of a weak base like pyridine or N,N-diisopropylethylamine in ACN)

  • Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare 1 mg/mL stock solutions of both Boc-N-Me-Val-OH and Boc-Val-OH in anhydrous DCM.

  • Deprotection Reaction:

    • In separate reaction vessels at room temperature, add a defined volume of the stock solution.

    • Initiate the deprotection by adding an equal volume of a TFA/DCM solution (e.g., to achieve a final concentration of 50% TFA). Start a timer immediately.

  • Time-Point Sampling and Quenching:

    • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a vial containing the quenching solution. This will neutralize the acid and stop the deprotection.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to resolve the starting material and the deprotected product.

    • Detection: Monitor the elution profile at a wavelength of 214 nm.

    • The deprotected valine or N-methylvaline will have a shorter retention time than the Boc-protected starting material.

  • Data Analysis:

    • Integrate the peak areas of the starting material and the product at each time point.

    • Calculate the percentage of starting material remaining at each time point.

    • Plot the percentage of starting material versus time for both Boc-N-Me-Val-OH and Boc-Val-OH to compare their stability.

    • From this data, the half-life (t½) of each compound under the given conditions can be determined.

Visualizations

Mechanism of Boc Deprotection

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Proton H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tButyl tert-Butyl Cation Protonated_Boc->tButyl Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Experimental Workflow for Stability Analysis

Stability_Workflow Start Prepare Stock Solutions (Boc-Val-OH & Boc-N-Me-Val-OH) Reaction Initiate Deprotection (Add TFA/DCM) Start->Reaction Sampling Withdraw Aliquots at Time Points Reaction->Sampling Quench Quench Reaction (Neutralize Acid) Sampling->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data Calculate % Remaining & Compare Rates HPLC->Data

Caption: Workflow for the comparative stability analysis of Boc-protected amino acids.

References

A Cost-Benefit Analysis: Boc vs. Fmoc for N-Methylated Residue Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids is a key strategy for enhancing the therapeutic properties of peptides, including improved metabolic stability and cell permeability. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies for incorporating these sterically hindered residues is a critical decision impacting yield, purity, and overall efficiency. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols.

The primary challenge in coupling N-methylated amino acids lies in the increased steric hindrance and reduced nucleophilicity of the secondary amine. This necessitates optimized protocols, often involving more potent coupling reagents and extended reaction times, to achieve high efficiency. While both Boc and Fmoc strategies can be adapted for this purpose, they present distinct advantages and disadvantages.

Quantitative Performance Comparison

Direct, side-by-side quantitative comparisons for the synthesis of the same N-methylated peptide using both Boc and Fmoc strategies are not extensively available in published literature. However, data from the synthesis of model peptides containing other modified residues can provide valuable insights into the expected performance of each strategy. The following tables summarize illustrative data for the synthesis of a model peptide containing a modified amino acid, highlighting typical yields and purities that can be anticipated.

Table 1: Illustrative Performance Comparison of Boc vs. Fmoc SPPS for a Modified Pentapeptide

ParameterBoc StrategyFmoc StrategyNotes
Coupling Efficiency (N-Me Residue) ~95-98%[1]>99% (with optimized reagents)[]May require double coupling or optimized reagents for both.[1]
Overall Crude Peptide Yield 60 - 80%[1]~80%[3]Fmoc strategy can sometimes offer higher yields due to milder deprotection conditions.[3]
Crude Peptide Purity (by HPLC) 50 - 70%[1]~75%[3]Milder Fmoc deprotection can lead to fewer side reactions and a cleaner crude product.[3]
Final Purified Peptide Yield ~30-50% (estimated)~40%[3]Higher crude purity simplifies purification, often leading to better recovery.
Final Peptide Purity (by HPLC) >98%>98%[3]Both strategies are capable of producing high-purity peptides after purification.[3]

Table 2: Comparison of Key Characteristics for Boc and Fmoc Strategies with N-Methylated Residues

FeatureBoc StrategyFmoc Strategy
α-Amino Deprotection Strong acid (e.g., 50% TFA in DCM)[4]Mild base (e.g., 20% piperidine in DMF)[5]
Side-Chain Protection Strong acid-labile (e.g., Benzyl-based)[]Acid-labile (e.g., tert-butyl, trityl)[]
Final Cleavage Strong acid (e.g., HF, TFMSA)[4][7]Strong acid (e.g., TFA cocktail)[8][9]
Racemization Risk Can occur, especially with older coupling reagents.[4]Lower risk with modern, efficient coupling reagents (e.g., HATU).[]
Handling of Aggregation-Prone Sequences Can be advantageous as acidic deprotection protonates the N-terminus, disrupting aggregation.[]Can be challenging; may require special solvents or techniques.
Compatibility with Sensitive Residues Harsher cleavage conditions can be detrimental.Milder deprotection is generally more compatible.
Automation Friendliness Less common in modern automated synthesizers.The dominant strategy for automated SPPS.

Experimental Workflows and Logical Relationships

The workflows for Boc and Fmoc solid-phase peptide synthesis (SPPS) are cyclical processes involving repeated steps of deprotection and coupling. The key difference lies in the chemical nature of the reagents used in the deprotection step.

SPPS_Workflow_Comparison cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Start Start with Amino Acid-Resin Boc_Deprotection Boc Deprotection (TFA in DCM) Boc_Start->Boc_Deprotection Boc_Wash_Neutralize Wash & Neutralize (e.g., DIEA) Boc_Deprotection->Boc_Wash_Neutralize Boc_Coupling Couple Boc-N-Me-AA (e.g., HBTU/HOBt) Boc_Wash_Neutralize->Boc_Coupling Boc_Wash Wash Boc_Coupling->Boc_Wash Boc_Repeat Repeat Cycle or Proceed to Cleavage Boc_Wash->Boc_Repeat Boc_Repeat->Boc_Deprotection Next Cycle Boc_Cleavage Final Cleavage (HF or TFMSA) Boc_Repeat->Boc_Cleavage Final Step Fmoc_Start Start with Amino Acid-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash Wash Fmoc_Deprotection->Fmoc_Wash Fmoc_Coupling Couple Fmoc-N-Me-AA (e.g., HATU) Fmoc_Wash->Fmoc_Coupling Fmoc_Wash2 Wash Fmoc_Coupling->Fmoc_Wash2 Fmoc_Repeat Repeat Cycle or Proceed to Cleavage Fmoc_Wash2->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotection Next Cycle Fmoc_Cleavage Final Cleavage (TFA Cocktail) Fmoc_Repeat->Fmoc_Cleavage Final Step

Caption: Comparative workflow of Boc vs. Fmoc SPPS for N-methylated residue incorporation.

Experimental Protocols

Protocol 1: Boc-SPPS of a Peptide Containing an N-Methylated Residue

This protocol is optimized for the incorporation of a Boc-N-methylated amino acid into a peptide sequence on a 0.1 mmol scale using a PAM or Merrifield resin.[1][4]

1. Resin Preparation:

  • Swell 200 mg of PAM resin (substitution ~0.5 mmol/g) in dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Wash the resin with DCM (3 x 5 mL).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes.

  • Drain the solution and treat with 50% TFA in DCM for 20 minutes.

  • Wash the resin with DCM (3 x 5 mL) and isopropanol (2 x 5 mL), followed by DCM (3 x 5 mL).

3. Neutralization:

  • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes, twice.

  • Wash the resin with DCM (5 x 5 mL).

4. Coupling of Boc-N-Me-Amino Acid:

  • In a separate vial, dissolve Boc-N-Me-amino acid (0.4 mmol, 4 eq) and HOBt (0.4 mmol, 4 eq) in N,N-dimethylformamide (DMF, 2 mL).

  • Add HBTU (0.38 mmol, 3.8 eq) and DIEA (0.8 mmol, 8 eq) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time or a second coupling (double coupling) may be necessary.[1]

  • Monitor the coupling reaction using the Kaiser test (will be negative for the secondary amine of the N-methylated residue) or the Isatin test.

5. Washing:

  • After coupling, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

6. Repeat Synthesis Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

7. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail such as anhydrous hydrogen fluoride (HF) with p-cresol as a scavenger (9:1 v/v) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Alternatively, a trifluoromethanesulfonic acid (TFMSA) based cocktail can be used.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 2: Fmoc-SPPS of a Peptide Containing an N-Methylated Residue

This protocol is optimized for the incorporation of an Fmoc-N-methylated amino acid on a 0.1 mmol scale using Rink Amide resin.

1. Resin Preparation:

  • Swell 135 mg of Rink Amide resin (substitution ~0.74 mmol/g) in DMF for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

  • Drain the solution and treat with fresh 20% piperidine in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).[5]

3. Coupling of Fmoc-N-Me-Amino Acid:

  • In a separate vial, dissolve the Fmoc-N-methyl amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF (2 mL).[10]

  • Add DIEA (0.8 mmol, 8 eq) to the solution and allow to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.[10]

  • Agitate the reaction vessel at room temperature for 1-4 hours. Coupling to another N-methylated residue may require longer reaction times or a second coupling.

  • Monitor the coupling completion using a bromophenol blue test, as the Kaiser test is not suitable for secondary amines.[10]

4. Washing:

  • Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid.

6. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail, typically containing a high percentage of TFA with scavengers. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[9]

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and wash with additional TFA.

  • Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Logical Relationships in Coupling N-Methylated Residues

The successful incorporation of an N-methylated amino acid is dependent on overcoming the steric hindrance at the reaction site. This relationship can be visualized as follows:

Coupling_Logic Steric_Hindrance Increased Steric Hindrance at N-Methylated Amine Slow_Kinetics Slower Coupling Kinetics Steric_Hindrance->Slow_Kinetics Reduced_Nucleophilicity Reduced Nucleophilicity Reduced_Nucleophilicity->Slow_Kinetics Incomplete_Coupling Risk of Incomplete Coupling Slow_Kinetics->Incomplete_Coupling Potent_Activator Use Potent Activator (e.g., HATU) Incomplete_Coupling->Potent_Activator Extended_Time Extend Reaction Time Incomplete_Coupling->Extended_Time Double_Coupling Perform Double Coupling Incomplete_Coupling->Double_Coupling Successful_Coupling Successful Coupling Potent_Activator->Successful_Coupling Extended_Time->Successful_Coupling Double_Coupling->Successful_Coupling

Caption: Logical workflow for overcoming challenges in coupling N-methylated amino acids.

Conclusion

The choice between Boc and Fmoc strategies for synthesizing peptides with N-methylated residues depends on several factors, including the specific peptide sequence, available equipment, and the scale of the synthesis.

The Fmoc strategy is generally favored for its milder deprotection conditions, which are more compatible with sensitive residues and automation.[] The availability of highly efficient coupling reagents like HATU allows for high coupling yields and minimizes racemization, often resulting in higher crude product purity.[]

The Boc strategy , while requiring harsher reagents and specialized equipment for final cleavage, remains a robust option. It can be particularly advantageous for sequences prone to aggregation, as the acidic deprotection step helps to disrupt secondary structures.[]

Ultimately, for routine synthesis of peptides containing N-methylated residues, particularly in a research and development setting with access to modern automated synthesizers, the Fmoc strategy often presents a more efficient and higher-purity workflow. However, the Boc strategy remains a valuable tool for specific challenging sequences. Careful optimization of coupling conditions is paramount for success with either methodology.

References

Navigating the Challenges of Peptide Synthesis: A Quantitative Look at Racemization in Boc-N-methyl-L-valine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the incorporation of N-methylated amino acids presents a significant hurdle. Among these, Boc-N-methyl-L-valine is notoriously challenging due to the steric hindrance imposed by both the N-methyl group and the bulky valine side chain. This steric impediment not only slows down the coupling reaction but also significantly increases the risk of racemization, a critical issue that can compromise the biological activity and purity of the final peptide. This guide provides a quantitative comparison of various coupling reagents and conditions, supported by experimental data from analogous systems, to aid in the selection of optimal strategies for minimizing racemization during the coupling of this compound.

The primary mechanism for racemization in N-protected amino acids is the formation of a 5(4H)-oxazolone intermediate. The presence of an N-methyl group is known to enhance the propensity for racemization, a phenomenon extensively studied by Benoiton and colleagues.[1] This guide synthesizes available data to offer a clear comparison of coupling reagent performance in mitigating this critical side reaction.

Quantitative Comparison of Coupling Reagents

The selection of a coupling reagent is paramount in controlling the extent of racemization. While specific quantitative data for this compound is sparse in publicly available literature, valuable insights can be drawn from studies on structurally similar N-methylated and sterically hindered amino acids. The following table summarizes the expected performance of common coupling reagents based on this analogous data.

Coupling Reagent/MethodAdditive% D-Isomer (Epimerization)Key Considerations
Uronium/Aminium Salts
HATUHOAtVery Low (<1%)Highly efficient and fast for hindered couplings, with very low racemization.[1]
HBTUHOBtLowA widely used and reliable reagent, generally with low racemization.[2]
COMUOxymaPureVery Low (<1%)A modern reagent with high reactivity and excellent racemization suppression.[3]
Phosphonium Salts
PyBOP-LowKnown for its efficiency and low racemization levels.[2]
PyBrOP-Low*Specifically developed for challenging couplings, including N-methyl amino acids.[3]
Carbodiimides
DICHOBt14.8% A classic, cost-effective method, but can lead to significant racemization without an additive.[4]
DICHOAt5.9%The use of HOAt significantly suppresses racemization compared to HOBt.[4]
DICOxymaPure7.7%**An excellent, non-explosive alternative to HOBt/HOAt for racemization suppression.[4]
Other
EEDQ-15% Can lead to significant racemization, especially in the presence of tertiary amine salts.[1]
DCCI/HOSu-Not DetectedIn the absence of tertiary amine salts, this method showed no detectable racemization in a model system.[1]

*Qualitative assessment based on general performance with sterically hindered and N-methylated amino acids. **Data from the coupling of Fmoc-N,N-Dimethyl-L-Valine.[4] ***Data from the coupling of Z-Ala-MeLeu-OH, a close analogue of a Boc-N-Me-Val peptide.[1]

Experimental Protocols

To ensure the reproducibility and accuracy of racemization analysis, standardized experimental protocols are essential. Below are detailed methodologies for a typical coupling reaction and the subsequent analysis of diastereomeric products by High-Performance Liquid Chromatography (HPLC).

Protocol 1: Coupling of this compound using HATU

This protocol describes a standard method for coupling this compound to a resin-bound peptide, employing a reagent known to minimize racemization.

Materials:

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA or NMM and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a test suitable for secondary amines, such as the bromophenol blue test. A yellow color indicates completion.[4]

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF (5 times), DCM (3 times), and then DMF (3 times).[4]

Protocol 2: HPLC Analysis of Diastereomers

This protocol outlines a method for the separation and quantification of the L-D and L-L diastereomers of a dipeptide containing N-methyl-valine after cleavage from the resin and deprotection.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., Zorbax 300 SB-C8, 250 x 9.4-mm I.D., 5-μm particle size)[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Dipeptide sample (cleaved and deprotected)

Procedure:

  • Sample Preparation: Dissolve the crude, cleaved peptide in the initial mobile phase composition.

  • HPLC Separation: Inject the sample onto the C18 column. Elute the diastereomers using a linear gradient of Mobile Phase B. For example, a gradient of 0-60% B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if an aromatic residue is present).

  • Quantification: The percentage of the D-isomer (racemization) can be calculated from the peak areas of the L-D and L-L diastereomers in the chromatogram. The L-L diastereomer typically elutes earlier than the L-D diastereomer.[4]

Visualizing the Workflow and Key Relationships

To better illustrate the experimental process and the factors influencing racemization, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Racemization Analysis Resin Resin Swelling Deprotection N-terminal Deprotection Resin->Deprotection Activation Boc-N-Me-Val Activation (Coupling Reagent + Base) Deprotection->Activation Coupling Coupling Reaction Activation->Coupling Washing Washing Coupling->Washing Cleavage Cleavage & Deprotection Washing->Cleavage HPLC_Prep Sample Preparation Cleavage->HPLC_Prep Crude Peptide HPLC_Inj HPLC Injection HPLC_Prep->HPLC_Inj Diastereomer_Sep Diastereomer Separation HPLC_Inj->Diastereomer_Sep Quantification Peak Integration & Quantification Diastereomer_Sep->Quantification

Caption: Experimental workflow for coupling and racemization analysis.

racemization_factors cluster_reagents Reagents & Additives cluster_conditions Reaction Conditions Racemization Racemization of This compound Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Racemization Additive Additive (e.g., HOAt, Oxyma) Additive->Racemization Base Base (e.g., DIPEA, NMM) Base->Racemization Temperature Temperature Temperature->Racemization Activation_Time Activation Time Activation_Time->Racemization Solvent Solvent Polarity Solvent->Racemization

References

Safety Operating Guide

Proper Disposal of Boc-N-methyl-L-valine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Boc-N-methyl-L-valine, a key reagent in peptide synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these characteristics is crucial for safe handling and disposal.

PropertyValueSource
CAS Number 45170-31-8[1][2][3][4][5]
Molecular Formula C11H21NO4[2]
Molecular Weight 231.29 g/mol [1]
Physical Form White powder or solid[2]
Melting Point 47 - 55 °C[2][5]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

  • Waste Identification and Segregation:

    • Treat all unused this compound and any materials contaminated with it (e.g., weighing paper, gloves, empty containers) as chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Place the waste in a designated, leak-proof, and chemically compatible container.

    • Ensure the container is in good condition and has a secure screw-top lid.

    • The container should be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name "this compound".

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be located at or near the point of generation and under the control of laboratory personnel.

    • Ensure proper segregation of incompatible waste types to prevent accidental reactions. Boc-protected amino acids are acid-labile and can decompose in the presence of strong acids, releasing isobutylene and carbon dioxide.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for requesting a waste pickup.

    • Do not exceed the storage time limits for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA) and your local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste: Unused this compound & Contaminated Materials B Segregate from other waste streams A->B C Place in a labeled, compatible waste container B->C D Store in designated Satellite Accumulation Area (SAA) C->D E Request waste pickup via Institutional EHS D->E F Licensed hazardous waste contractor collects waste E->F G Final disposal in accordance with regulations F->G

Caption: Logical workflow for the disposal of this compound.

Key Experimental Protocols Considerations

While this document focuses on disposal, it's important to note that the stability of the Boc protecting group is a key factor in its use in synthesis. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA). This acid lability is the basis of its utility in peptide synthesis. The decomposition products upon acid cleavage are typically isobutylene and carbon dioxide. This chemical property underscores the importance of segregating this compound waste from acidic waste streams to prevent unintended reactions and gas evolution within the waste container.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always consult your institution's specific safety and waste management guidelines for detailed local requirements.

References

Personal protective equipment for handling Boc-N-methyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of Boc-N-methyl-L-valine, a key reagent in peptide synthesis. Adherence to these protocols is vital for ensuring the safety of laboratory personnel and the integrity of experimental work. The following procedures are based on established safety practices for similar N-Boc protected amino acids.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes and airborne particles.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents direct skin contact.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask).Recommended when handling the powder outside of a fume hood to minimize inhalation.
Body Protection Laboratory coat.Protects personal clothing from contamination.[1]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.

  • Preparation :

    • Before handling, ensure that all necessary personal protective equipment is worn correctly.

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when weighing or transferring the powder.[2]

    • Have an emergency eyewash station and safety shower readily accessible.[3]

  • Handling :

    • When weighing the compound, do so carefully to minimize the generation of dust.[2]

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • After handling, wash hands thoroughly with soap and water.

  • Storage :

    • Store this compound in a tightly sealed container in a cool, dry place.[5]

    • For long-term storage, it is recommended to keep the material at -20°C in a dark place.[2]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[5]

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.

  • Unused Compound : Dispose of as hazardous chemical waste in a properly labeled and sealed container.[3]

  • Contaminated Materials : Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[5][6]

  • Solutions : Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.[1][5]

  • Regulatory Compliance : Always follow your institution's and local regulations for hazardous waste disposal.[2]

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed promptly.[1]

  • Spill : For a minor spill, absorb the material with an inert absorbent material. The contaminated material should be placed in a sealed, suitable container for hazardous waste disposal.[5]

  • Skin Contact : Should the chemical come into contact with your skin, wash the affected area immediately with soap and plenty of water and remove any contaminated clothing.[5]

  • Eye Contact : In case of eye contact, flush the eyes with water for several minutes as a precaution.[7]

  • Inhalation : If inhaled, move the individual to fresh air.[5]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1]

prep Preparation assess Conduct Risk Assessment prep->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe hood Work in a Chemical Fume Hood ppe->hood handling Handling hood->handling weigh Weigh/Transfer Compound Carefully handling->weigh avoid_contact Avoid Skin/Eye Contact weigh->avoid_contact wash Wash Hands After Use avoid_contact->wash disposal Disposal wash->disposal collect_solid Collect Solid Waste in Labeled Container disposal->collect_solid collect_liquid Collect Liquid Waste in Labeled Container disposal->collect_liquid dispose_reg Dispose According to Institutional Regulations collect_solid->dispose_reg collect_liquid->dispose_reg

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-N-methyl-L-valine
Reactant of Route 2
Boc-N-methyl-L-valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.